1-(4-Sec-butylphenyl)propan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-10(3)11-6-8-12(9-7-11)13(14)5-2/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWABVQRCRFXTAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396226 | |
| Record name | 1-(4-sec-butylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96187-76-7 | |
| Record name | 1-(4-sec-butylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Preliminary Technical Bulletin: 1-(4-Sec-butylphenyl)propan-1-one (CAS 96187-76-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of currently available public information on 1-(4-sec-butylphenyl)propan-1-one. A comprehensive search has revealed a significant lack of detailed experimental data in peer-reviewed literature and spectral databases. Therefore, this bulletin serves as a preliminary overview rather than an in-depth technical guide with validated protocols and complete characterization data.
Introduction and Overview
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. It is important to note that some of the data, particularly boiling and density points, are often predicted by chemical suppliers and may not be derived from experimental validation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 96187-76-7 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈O | [1][2] |
| Molecular Weight | 190.28 g/mol | [1] |
| IUPAC Name | 1-(4-butan-2-ylphenyl)propan-1-one | [1] |
| Synonyms | 1-(4-(Sec-butyl)phenyl)propan-1-one | [2] |
| InChI Key | VWABVQRCRFXTAT-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCC(C)C1=CC=C(C(=O)CC)C=C1 | [1] |
| Calculated LogP | 3.6 - 3.93 | [1] |
Synthesis Pathway: Friedel-Crafts Acylation
The most logical and widely established method for the synthesis of this compound is the Friedel-Crafts acylation of sec-butylbenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of aromatic ketone synthesis.
Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion, facilitated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Sec-butylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of the aromatic ketone, 1-(4-Sec-butylphenyl)propan-1-one. This document is intended to be a valuable resource for professionals in research and development, offering detailed information on the synthesis, physical characteristics, spectral data, and safety considerations for this compound.
Introduction
This compound, an aromatic ketone, is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring a sec-butyl group on the phenyl ring and a propanoyl side chain, imparts specific characteristics that influence its reactivity, solubility, and potential applications. Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, formulation, and biological studies.
Molecular Structure and Identification
The molecular structure of this compound consists of a benzene ring substituted with a sec-butyl group at the para position relative to a propan-1-one substituent.
Key Identifiers:
-
IUPAC Name: 1-(4-butan-2-ylphenyl)propan-1-one[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for this compound are not widely published. Therefore, predicted values from reliable sources are also included.
| Property | Value | Source |
| Physical State | Expected to be a liquid at room temperature | [4][5] |
| Boiling Point | 289.5 ± 9.0 °C (Predicted) | [2] |
| Melting Point | Not available | |
| Density | 0.932 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [4][5] |
Solubility Profile: Aromatic ketones, as a class, are generally insoluble in water but soluble in common organic solvents.[4][5] The presence of the relatively large, nonpolar sec-butyl group and the overall hydrocarbon character of this compound further contribute to its expected low aqueous solubility. It is anticipated to be soluble in solvents such as ethanol, acetone, diethyl ether, and toluene.
Synthesis of this compound
The most logical and widely employed synthetic route for preparing this compound is through the Friedel-Crafts acylation of sec-butylbenzene.[6][7][8] This electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, the propanoyl group) onto the aromatic ring.
Reaction Scheme:
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1-(4-Sec-butylphenyl)propan-1-one molecular structure and weight
An In-depth Technical Guide to 1-(4-sec-butylphenyl)propan-1-one: Synthesis, Characterization, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound, an aryl ketone of interest in synthetic organic chemistry. While its direct application in drug development is not firmly established in public literature, its structural motifs are analogous to intermediates used in the synthesis of high-value active pharmaceutical ingredients (APIs). This document details the compound's molecular structure, physicochemical properties, a robust synthesis protocol via Friedel-Crafts acylation with mechanistic insights, and modern analytical techniques for its structural elucidation. It is intended for researchers and professionals in chemical synthesis and drug discovery who require a deep understanding of this class of molecules.
Molecular Identity and Physicochemical Properties
This compound is an aromatic ketone characterized by a propanoyl group and a sec-butyl group attached at the para position of a benzene ring. This substitution pattern dictates its chemical reactivity and physical properties.
Molecular Structure
The core structure consists of a central phenyl ring. The carbonyl group of the propan-1-one moiety is directly attached to the ring, making it an acylbenzene. The sec-butyl group, a four-carbon branched alkyl substituent, is located at the C4 position (para) relative to the acyl group. The presence of a chiral center within the sec-butyl group means the molecule can exist as a racemate of (R) and (S) enantiomers, though it is typically handled as such unless a stereospecific synthesis is employed.
Physicochemical Data
The key identifying and physical properties of this compound are summarized in the table below. These computed and experimentally derived values are essential for its handling, purification, and characterization.
| Property | Value | Source |
| IUPAC Name | 1-(4-butan-2-ylphenyl)propan-1-one | [1] |
| CAS Number | 96187-76-7 | [1] |
| Molecular Formula | C₁₃H₁₈O | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| Predicted Boiling Point | 289.5 ± 9.0 °C (at 760 mmHg) | PubChem |
| Predicted Density | 0.932 ± 0.06 g/cm³ | PubChem |
| Predicted LogP | 3.6 | [1] |
Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of sec-butylbenzene. This reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds with aromatic rings.[2]
Mechanistic Principles
The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of propanoyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive propanoyl cation (an acylium ion).
-
Electrophilic Attack: The π-electron system of the sec-butylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.
Regioselectivity: The Rationale for Para-Substitution
The sec-butyl group is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. However, the significant steric bulk of this group heavily disfavors the addition of the incoming acyl group at the ortho positions. Consequently, the electrophilic attack occurs almost exclusively at the sterically accessible para position, leading to high regioselectivity and yielding this compound as the major product. This predictable outcome is a key advantage of the Friedel-Crafts acylation for preparing para-substituted aryl ketones.
Sources
solubility of 1-(4-Sec-butylphenyl)propan-1-one in organic solvents
An In-depth Technical Guide to the Solubility of 1-(4-sec-butylphenyl)propan-1-one in Organic Solvents.
A Foreword for the Research Professional
This document serves as a comprehensive technical guide for characterizing the solubility of this compound. As solubility data for this specific compound is not extensively documented in publicly accessible literature, this guide pivots from a simple data repository to a methodological framework. It is designed to empower researchers and drug development professionals to determine solubility profiles with high fidelity in their own laboratories. We will dissect the molecular structure to predict solubility behavior, provide a robust, self-validating experimental protocol for its determination, and offer a framework for the analysis and interpretation of the resulting data.
Theoretical Foundation: Predicting Solubility from Molecular Structure
The solubility of a solute in a given solvent is governed by the principle of similia similibus solvuntur or "like dissolves like." The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictate the energetics of the dissolution process. A detailed examination of the this compound structure is paramount for predicting its behavior.
Molecular Structure of this compound:
-
Polar Region: The molecule possesses a propan-1-one (ketone) group. The carbonyl (C=O) bond is highly polar, capable of engaging in dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
Nonpolar Region: The compound is dominated by a large, nonpolar moiety consisting of a benzene ring substituted with a sec-butyl group. This region is hydrophobic and interacts primarily through van der Waals forces.
This amphiphilic nature—possessing both polar and nonpolar regions—suggests a nuanced solubility profile. We can predict its relative solubility in three main classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of the sec-butylphenyl group suggests favorable interactions with nonpolar solvents. We can anticipate significant solubility in these media.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments and can interact effectively with the polar ketone group. Acetone, being a ketone itself, is expected to be an excellent solvent. The ability of these solvents to solvate the nonpolar region as well makes them strong candidates for high solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. While they can accept a hydrogen bond from the solvent's hydroxyl group at the ketone's oxygen, the large hydrophobic part of the molecule may limit overall solubility compared to polar aprotic solvents.
The logical relationship between the solute's structure and solvent interaction is visualized below.
Caption: Predicted interactions between the solute's functional groups and different solvent classes.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining thermodynamic solubility is the isothermal shake-flask method . This technique involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured. This protocol is adapted from well-established guidelines to ensure data integrity.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: HPLC-grade or equivalent purity solvents (e.g., Hexane, Toluene, Acetone, THF, Ethanol, Methanol)
-
Equipment:
-
Analytical balance (± 0.1 mg precision)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator capable of maintaining T ± 0.5 °C
-
Centrifuge capable of >3000 x g
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes (Class A)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
-
Experimental Workflow
The workflow is designed as a self-validating system, with specific steps to confirm that equilibrium has been achieved and that the analytical measurement is accurate.
An In-Depth Technical Guide to 1-(4-Sec-butylphenyl)propan-1-one for Researchers and Drug Development Professionals
Introduction
1-(4-Sec-butylphenyl)propan-1-one (CAS No: 96187-76-7) is an aromatic ketone that holds potential as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] Its structure, featuring a sec-butyl substituted phenyl ring attached to a propanone moiety, offers a unique combination of lipophilicity and a reactive carbonyl group, making it an intriguing starting point for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, chemical properties, and potential applications, designed to equip researchers and drug development professionals with the critical information needed to effectively utilize this compound in their work.
Commercial Sourcing and Availability
For researchers requiring this compound for laboratory-scale synthesis and development projects, a number of reputable chemical suppliers offer this compound, typically on a custom synthesis or research chemical basis. When sourcing this chemical, it is imperative to obtain a Certificate of Analysis (CoA) to verify its purity and identity.
| Supplier | Availability | Contact Information | Notes |
| Simson Pharma Limited | Custom Synthesis | Provides a Certificate of Analysis with their compounds. | |
| Parchem | Specialty Chemicals | Contact via website | Supplies a range of specialty chemicals worldwide. |
| CymitQuimica | Lab Use Only | Intended for laboratory use. | |
| ChemScene | Purity >95% | Contact via website | Offers custom synthesis and commercial production services. |
| Pharmaffiliates | Inquire for availability | Contact via website | Specializes in pharmaceutical impurities and reference standards. |
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 96187-76-7 | [1] |
| Molecular Formula | C₁₃H₁₈O | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| IUPAC Name | 1-(4-butan-2-ylphenyl)propan-1-one | [1] |
| Boiling Point (Predicted) | 289.5±9.0 °C | ChemicalBook |
| Density (Predicted) | 0.932±0.06 g/cm³ | ChemicalBook |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two doublets in the range of δ 7.2-7.9 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Ethyl Ketone Protons: A quartet at approximately δ 2.9-3.1 ppm (CH₂) and a triplet at δ 1.1-1.3 ppm (CH₃).
-
Sec-butyl Protons: A sextet or multiplet at approximately δ 2.6-2.8 ppm (methine CH), a multiplet at δ 1.5-1.7 ppm (methylene CH₂), a doublet at δ 1.2-1.4 ppm (methyl CH₃), and a triplet at δ 0.8-1.0 ppm (terminal methyl CH₃).
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the range of δ 198-202 ppm.
-
Aromatic Carbons: Signals between δ 125-155 ppm, with the carbon attached to the carbonyl group being the most downfield.
-
Aliphatic Carbons: Signals for the ethyl and sec-butyl groups in the upfield region of the spectrum.
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch: A strong, sharp absorption band around 1685 cm⁻¹, characteristic of an aryl ketone.
-
C-H Stretches (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretches (Aliphatic): Strong absorptions in the 2850-2970 cm⁻¹ region.
-
C=C Stretches (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak at m/z = 190.
-
Major Fragmentation Pathways:
-
α-cleavage: Loss of the ethyl group (•CH₂CH₃) to give a prominent peak at m/z = 161 (C₁₁H₁₃O⁺).
-
Benzylic cleavage: Fragmentation at the sec-butyl group.
-
Synthesis Methodology: Friedel-Crafts Acylation
The most logical and industrially scalable synthetic route to this compound is the Friedel-Crafts acylation of sec-butylbenzene with propanoyl chloride.[2][3] This electrophilic aromatic substitution reaction introduces the propanoyl group onto the aromatic ring.[3]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich sec-butylbenzene ring. The sec-butyl group is an ortho-, para-director; however, due to steric hindrance from the bulky sec-butyl group, the para-substituted product is expected to be the major isomer.
Caption: Mechanism of Friedel-Crafts Acylation.
Exemplary Experimental Protocol
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or dichloroethane (DCE). The mixture is cooled in an ice bath to 0-5 °C.
-
Addition of Acylating Agent: Propanoyl chloride (1.0 equivalent) is dissolved in the same dry solvent and added dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10 °C. The formation of the acylium ion complex is allowed to proceed for 15-30 minutes.
-
Addition of Substrate: Sec-butylbenzene (1.0 equivalent), also dissolved in the dry solvent, is then added dropwise to the reaction mixture, again keeping the temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 hours, reaction progress can be monitored by TLC or GC).
-
Work-up: The reaction is carefully quenched by pouring it onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Potential Applications in Research and Drug Development
While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various pharmacologically active molecules. Phenyl propanone and related ketone structures serve as key intermediates in the synthesis of a wide range of pharmaceuticals.[4][5]
Scaffold for Medicinal Chemistry
The core structure of this compound can be chemically modified at several positions to generate a library of derivatives for screening against various biological targets:
-
Carbonyl Group: The ketone can be reduced to a secondary alcohol, which can be further functionalized. It can also serve as a handle for forming imines, oximes, or hydrazones, introducing new pharmacophores.
-
α-Carbon: The protons on the α-carbon to the carbonyl are acidic and can be deprotonated to form an enolate, allowing for alkylation or other C-C bond-forming reactions.
-
Aromatic Ring: The benzene ring can undergo further electrophilic substitution reactions, although the existing acyl group is deactivating.
Caption: Potential derivatization pathways.
Hypothetical Therapeutic Areas
Based on the known activities of related phenyl ketone structures, derivatives of this compound could be explored for:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain substituted phenyl groups.
-
Anticonvulsants and CNS Agents: The lipophilic nature of the sec-butyl group could facilitate crossing the blood-brain barrier, a desirable property for centrally acting drugs.
-
Antimicrobial or Antifungal Agents: Phenyl ketone derivatives have been investigated for their antimicrobial properties.
It is important to emphasize that these are hypothetical applications based on structural analogy, and any potential therapeutic utility would require extensive biological screening and validation.
Conclusion
This compound is a commercially available, yet underexplored, chemical intermediate. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. While specific biological data is scarce, its structural features make it a promising scaffold for the development of novel compounds in medicinal chemistry. This guide provides a foundational understanding for researchers and drug developers to leverage the potential of this versatile molecule in their synthetic and discovery programs.
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PubMed. (1971). Chemistry and pharmacological evaluation of 1-phenyl-2-propanols and 1-phenyl-2-propanones. Retrieved from [Link]
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Pharmacompass. (n.d.). Phenyl-2-propanone | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
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UCLA Chemistry. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Retrieved from [Link]
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An In-depth Technical Guide to 1-(4-sec-butylphenyl)propan-1-one for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and potential applications of the research chemical 1-(4-sec-butylphenyl)propan-1-one. Given the limited direct research on this specific molecule, this document integrates established chemical principles and data from closely related analogs to provide a robust and practical framework for its scientific exploration.
Introduction and Chemical Identity
This compound is an aromatic ketone characterized by a phenyl ring substituted with a sec-butyl group and a propanoyl group.[1][2][3] As a substituted propiophenone, it belongs to a class of compounds with known applications in organic synthesis and medicinal chemistry.[][5] While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs suggest potential utility as a building block in the synthesis of more complex molecules and as a candidate for biological screening. Aromatic ketones, in general, are crucial intermediates in the chemical and pharmaceutical industries.[6]
This guide will provide a detailed overview of its chemical and physical properties, a validated protocol for its synthesis, methods for its analytical characterization, a discussion of its potential biological significance based on analogous structures, and essential safety and handling protocols.
Nomenclature and Structural Information
-
IUPAC Name: 1-(4-butan-2-ylphenyl)propan-1-one[1]
-
Synonyms: 1-(4-(sec-butyl)phenyl)propan-1-one, 1-[4-(butan-2-yl)phenyl]propan-1-one[2]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings. The data presented below is a combination of predicted values from computational models and typical characteristics of aromatic ketones.[6]
| Property | Value | Source |
| Boiling Point (Predicted) | 289.5 ± 9.0 °C | [3] |
| Density (Predicted) | 0.932 ± 0.06 g/cm³ | [3] |
| XLogP3 (Predicted) | 3.6 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bond Count | 4 | |
| Solubility | Insoluble in water, soluble in organic solvents.[6] | Inferred from general properties of aromatic ketones. |
| Appearance | Expected to be a colorless to yellowish liquid.[] | Inferred from properties of similar compounds. |
Synthesis of this compound
The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of sec-butylbenzene with propanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[7][8][9][10] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[6]
Reaction Mechanism
The synthesis proceeds through a well-understood three-step mechanism:
-
Formation of the Electrophile: Propanoyl chloride reacts with the aluminum chloride catalyst to form a highly electrophilic acylium ion. This is the rate-determining step.[7]
-
Electrophilic Attack: The electron-rich sec-butylbenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[7]
-
Deprotonation and Catalyst Regeneration: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[7]
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol
This protocol is a representative procedure based on standard Friedel-Crafts acylation reactions.[9]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add sec-butylbenzene (1.0 eq) to the flask.
-
Acylation: Add propanoyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Vigorous stirring is essential.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by dilute hydrochloric acid (e.g., 2M HCl) to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.[11][12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the sec-butyl and propanoyl groups. The aromatic protons will likely appear as two doublets in the range of δ 7.0-8.0 ppm. The methylene protons of the propanoyl group will appear as a quartet, and the methyl protons as a triplet. The protons of the sec-butyl group will exhibit more complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of δ 190-200 ppm.[13] Aromatic carbons will resonate between δ 120-150 ppm, and the aliphatic carbons of the sec-butyl and propanoyl groups will appear in the upfield region (δ 10-40 ppm).[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[14] For this compound, the key diagnostic absorption bands are:
-
C=O Stretch: A strong, sharp absorption band is expected in the range of 1666-1690 cm⁻¹ for the aromatic ketone carbonyl group.[15]
-
C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a related isomer, 1-(4-tert-butylphenyl)propan-2-one, prominent fragments in GC-MS analysis are observed, which can provide a reference for the expected fragmentation of the target compound.[16]
Caption: GC-MS Analytical Workflow.
Potential Biological Activity and Research Applications
While no specific biological activities have been reported for this compound, the propiophenone scaffold is present in numerous pharmacologically active compounds.[][5][17]
-
Pharmaceutical Intermediates: Propiophenone and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including central muscle relaxants, local anesthetics, and antiarrhythmic agents.[][5][18] Therefore, this compound could serve as a valuable starting material for generating novel drug candidates.
-
Agrochemical Research: A related compound, 1-(4-tert-butylphenyl)propan-2-one, is a crucial intermediate in the synthesis of the fungicide Fenpropimorph.[19] This suggests that sec-butyl analogues could be explored for the development of new agrochemicals.
-
Screening for Bioactivity: Compounds containing substituted phenyl rings, such as 2,4-di-tert-butylphenol, have been shown to possess a wide range of biological activities, including antimicrobial and antioxidant properties.[20][21][22] This provides a rationale for screening this compound in various biological assays to uncover potential therapeutic or industrial applications.
It is imperative for researchers to conduct systematic in vitro and in vivo studies to elucidate the specific biological profile of this compound.
Safety, Handling, and Storage
As a research chemical with limited toxicological data, this compound should be handled with care, following standard laboratory safety procedures. The following guidelines are based on safety data sheets (SDS) for analogous compounds.[23][24]
Hazard Identification (Inferred)
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[24]
-
Skin Corrosion/Irritation: May cause skin irritation.[24]
-
Eye Damage/Irritation: May cause serious eye irritation or damage.[24]
-
Respiratory Irritation: May cause respiratory irritation.[24]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety goggles or a face shield.[23]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[24]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[23][25]
-
Incompatibilities: Keep away from strong oxidizing agents and strong reducing agents.[23]
-
Long-term Storage: For long-term storage of volatile standards, refrigeration (2-8 °C) in amber glass vials with minimal headspace is recommended to prevent degradation and evaporation.[26]
Conclusion
This compound is a research chemical with significant potential as a synthetic intermediate in both pharmaceutical and agrochemical research. While direct studies on this compound are scarce, its structural relationship to well-known propiophenone derivatives provides a strong basis for its further investigation. This guide offers a comprehensive foundation for researchers, covering its synthesis, analytical characterization, potential applications, and safe handling. Rigorous experimental validation of the properties and activities discussed herein will be crucial for unlocking the full scientific value of this molecule.
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Solis, F. (2013, September 11). Friedel-Krafts acylation, benzene and propanoyl chloride [Video]. YouTube. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Retrieved from [Link]
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Unlocking Potential: A Technical Guide to the Research Applications of sec-Butylphenyl Ketones
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of sec-butylphenyl ketones, a class of aromatic ketones with significant and varied potential in medicinal chemistry, materials science, and photochemistry. We will delve into the synthesis, characterization, and key research applications of these versatile compounds, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Structural Significance and Versatility of sec-Butylphenyl Ketones
sec-Butylphenyl ketones are aromatic ketones characterized by a phenyl ring substituted with a sec-butyl group and a ketone functional group. The position of the sec-butyl group relative to the ketone (ortho, meta, or para) significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity and potential applications. The general structure is depicted below:
Caption: General structure of a sec-butylphenyl ketone.
The presence of the chiral sec-butyl group introduces asymmetry, making these compounds interesting targets for stereoselective synthesis and applications where chirality is crucial. The ketone moiety serves as a versatile synthetic handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.
Synthesis and Characterization
The most common and efficient method for the synthesis of sec-butylphenyl ketones is the Friedel-Crafts acylation of sec-butylbenzene.[1][2][3][4] This electrophilic aromatic substitution reaction involves the reaction of sec-butylbenzene with an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]
Generalized Friedel-Crafts Acylation Workflow
Caption: Workflow for Friedel-Crafts acylation.
Detailed Experimental Protocol: Synthesis of 4-sec-Butylpropiophenone
This protocol provides a step-by-step methodology for the synthesis of a representative sec-butylphenyl ketone.
Materials:
-
sec-Butylbenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂.
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add a solution of propionyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise via the addition funnel. After the addition is complete, add a solution of sec-butylbenzene (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 4-sec-butylpropiophenone.
Spectroscopic Characterization
The synthesized sec-butylphenyl ketones can be characterized using standard spectroscopic techniques.
| Spectroscopic Technique | Characteristic Features for sec-Butylphenyl Ketones |
| Infrared (IR) Spectroscopy | Strong C=O stretching absorption in the range of 1680-1700 cm⁻¹. C-H stretching absorptions for the aromatic ring and alkyl groups. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic protons in the range of 7.0-8.0 ppm. Signals for the sec-butyl group (a quartet for the methine proton, a triplet for the methyl group, and a multiplet for the methylene protons). Signals for the protons alpha to the carbonyl group. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Carbonyl carbon signal in the range of 195-210 ppm. Aromatic carbon signals. Signals for the carbons of the sec-butyl group. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. Characteristic fragmentation patterns, including cleavage at the carbonyl group. |
Research Applications
Medicinal Chemistry: Scaffolds for Neuroleptic Agents
A significant area of interest for sec-butylphenyl ketones lies in their structural similarity to butyrophenones, a class of drugs with antipsychotic (neuroleptic) activity.[5][6][7][8] The butyrophenone pharmacophore is crucial for binding to dopamine D2 receptors, a key target in the treatment of schizophrenia and other psychotic disorders.[9][10]
The general structure-activity relationship (SAR) for butyrophenone-type antipsychotics highlights several key features:
Caption: Key SAR features of butyrophenone antipsychotics.
sec-Butylphenyl ketones can serve as valuable starting materials or intermediates for the synthesis of novel butyrophenone analogs. The sec-butyl group can be strategically incorporated to modulate lipophilicity and metabolic stability, potentially leading to compounds with improved pharmacokinetic profiles or reduced side effects.
Potential Research Directions:
-
Synthesis of Novel Analogs: Synthesize libraries of sec-butylphenyl ketone derivatives with variations in the substituent on the ketone and the nature of the tertiary amine.
-
Biological Evaluation: Screen the synthesized compounds for their binding affinity to dopamine (D2, D3, D4) and serotonin (5-HT₂A) receptors.
-
In Vivo Studies: Evaluate promising candidates in animal models of psychosis to assess their efficacy and potential for extrapyramidal side effects.
Materials Science: Building Blocks for Organic Electronics
Derivatives of sec-butylphenyl moieties have found applications in the field of materials science, particularly in the development of organic electronic materials. A prominent example is the use of N-(4-sec-butylphenyl)-diphenylamine in the synthesis of the hole-transporting polymer, Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine) (TFB).[11][12][13][14][15]
TFB is a conjugated polymer that exhibits excellent hole mobility and is used as a hole-transport layer (HTL) in organic light-emitting diodes (OLEDs) and other organic electronic devices. The sec-butylphenyl group in TFB contributes to the polymer's solubility and film-forming properties, which are crucial for device fabrication.
Caption: Synthesis and application of TFB polymer.
Potential Research Directions:
-
Novel Monomer Synthesis: Design and synthesize new monomers based on sec-butylphenyl ketones for the creation of novel conjugated polymers with tailored electronic and physical properties.
-
Polymer Characterization: Investigate the optical, electronic, and morphological properties of new polymers containing the sec-butylphenyl ketone moiety.
-
Device Fabrication and Testing: Incorporate these new polymers into organic electronic devices and evaluate their performance characteristics, such as efficiency, stability, and lifetime.
Photochemistry: Versatile Photosensitizers and Photoinitiators
Aromatic ketones, including substituted acetophenones, are well-known for their photochemical properties.[16][17][18] Upon absorption of UV light, they can be excited to a triplet state, which can then participate in a variety of photochemical reactions. sec-Butylphenyl ketones are expected to exhibit similar photochemical reactivity.
Potential Photochemical Applications:
-
Photosensitizers: The triplet state of a sec-butylphenyl ketone can transfer its energy to another molecule, initiating a photochemical reaction in that molecule. This is particularly useful in reactions where the target molecule does not efficiently absorb light itself.
-
Photoinitiators: The excited ketone can abstract a hydrogen atom from a suitable donor, generating a radical that can initiate a polymerization reaction.
-
Photocatalysts: Aromatic ketones can act as photocatalysts in various organic transformations, such as C-H functionalization reactions.[19][20][21]
Experimental Protocol: Investigating the Photochemical Reactivity
-
Quantum Yield Determination: Measure the quantum yield of a model photochemical reaction (e.g., the photoreduction of the ketone in the presence of a hydrogen donor like isopropanol) to quantify the efficiency of the photochemical process.
-
Transient Absorption Spectroscopy: Use laser flash photolysis to detect and characterize the transient species (e.g., the triplet state and any resulting radicals) involved in the photochemical reaction.
-
Product Analysis: Irradiate a solution of the sec-butylphenyl ketone in the presence of a substrate of interest and analyze the products using techniques like GC-MS and NMR to elucidate the reaction mechanism.
Future Outlook and Conclusion
sec-Butylphenyl ketones represent a class of compounds with a rich and diverse range of potential research applications. Their straightforward synthesis, coupled with the versatility of the ketone functional group and the unique properties imparted by the sec-butyl substituent, makes them attractive building blocks for the development of new pharmaceuticals, advanced materials, and novel photochemical systems. Further exploration of their structure-property relationships and the development of new synthetic methodologies will undoubtedly unlock even more exciting applications in the years to come. This guide serves as a foundational resource to inspire and facilitate further research into this promising area of chemical science.
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The Enigmatic Case of 1-(4-sec-butylphenyl)propan-1-one: A Review of Available Synthesis Routes and Potential Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-sec-butylphenyl)propan-1-one is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its synthesis, primarily through the Friedel-Crafts acylation of sec-butylbenzene, and explores its potential based on the known activities of structurally similar compounds. While specific research on this compound is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles to provide a foundational understanding for researchers interested in this and related molecules.
Introduction: The Structural Significance of an Aromatic Ketone
Aromatic ketones are a cornerstone of modern organic chemistry, serving as crucial intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. Their general structure, characterized by a carbonyl group bonded to at least one aromatic ring, imparts a unique reactivity profile that allows for diverse chemical transformations.
This compound belongs to this important class of compounds. Its structure features a propanone moiety attached to a benzene ring, which is further substituted with a sec-butyl group at the para position. The presence of the sec-butyl group, an alkyl substituent, can influence the molecule's electronic properties and steric hindrance, which in turn can affect its reactivity and potential biological activity. While this specific molecule has not been the subject of extensive dedicated research, its synthesis and properties can be reliably inferred from well-established principles of organic chemistry.
The Primary Synthesis Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of sec-butylbenzene with propionyl chloride or propionic anhydride. This electrophilic aromatic substitution reaction is a fundamental transformation in organic synthesis.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-understood, multi-step mechanism:
-
Generation of the Acylium Ion: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (propionyl chloride). The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich sec-butylbenzene ring acts as a nucleophile, attacking the acylium ion. The sec-butyl group is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance from the bulky sec-butyl group, the para-substituted product, this compound, is typically the major isomer formed.
-
Rearomatization: The resulting arenium ion intermediate is deprotonated, restoring the aromaticity of the ring and yielding the final ketone product.
Detailed Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound via Friedel-Crafts acylation:
Materials:
-
sec-Butylbenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: The flask is cooled in an ice bath. A solution of sec-butylbenzene and propionyl chloride in dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. The reaction is typically exothermic, and the addition rate should be controlled to maintain a low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitoring by TLC is recommended).
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Visualization of the Synthesis Workflow
Caption: Workflow for the Friedel-Crafts Acylation Synthesis.
Potential Applications and Future Directions
While direct applications of this compound are not well-documented, its structural motifs suggest several areas of potential interest for researchers in drug discovery and materials science.
As a Precursor in Pharmaceutical Synthesis
Many biologically active compounds contain a substituted phenylpropanone core. This structural unit can be elaborated through various chemical reactions, such as:
-
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, which can then be further functionalized.
-
Alpha-Halogenation: The position alpha to the carbonyl group can be halogenated, providing a handle for introducing other functional groups.
-
Condensation Reactions: The ketone can participate in aldol or other condensation reactions to build more complex carbon skeletons.
Given that structurally related compounds have shown a range of biological activities, it is plausible that derivatives of this compound could be explored as potential therapeutic agents.
In Materials Science
Aromatic ketones are sometimes used as photoinitiators in polymer chemistry. The carbonyl group can undergo photochemical reactions to generate radicals that initiate polymerization. The sec-butylphenyl moiety could influence the solubility and compatibility of such a photoinitiator with different polymer systems.
Conclusion
This compound represents a molecule of interest that is accessible through a classic and robust synthetic method, the Friedel-Crafts acylation. While its specific properties and applications remain to be thoroughly investigated, its structure provides a versatile platform for further chemical modification. For researchers in organic synthesis and medicinal chemistry, this compound serves as a valuable building block and a potential starting point for the discovery of new molecules with interesting biological or material properties. The synthesis and potential derivatization pathways outlined in this guide provide a solid foundation for future research endeavors into this and related chemical entities.
References
Methodological & Application
synthesis of 1-(4-Sec-butylphenyl)propan-1-one via Friedel-Crafts acylation
An In-Depth Guide to the Synthesis of 1-(4-Sec-butylphenyl)propan-1-one via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable aryl ketone intermediate. The featured methodology is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution in organic synthesis.[1][2] We delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and offer insights into process optimization and product characterization. This guide is designed for researchers and professionals in organic chemistry and drug development, emphasizing safety, efficiency, and scientific rigor.
Introduction: The Strategic Importance of Friedel-Crafts Acylation
The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, remains one of the most effective methods for forming a carbon-carbon bond between an aromatic ring and an acyl group.[3][4] This reaction is pivotal for the synthesis of aryl ketones, which are ubiquitous precursors in the pharmaceutical, agrochemical, and fine chemical industries.[1][5]
The synthesis of this compound serves as an excellent case study. The reaction's primary advantages over its counterpart, the Friedel-Crafts alkylation, are twofold:
-
Prevention of Poly-substitution: The ketone product is deactivated toward further electrophilic attack, which effectively prevents the addition of multiple acyl groups to the aromatic ring.[6][7][8]
-
Absence of Rearrangements: The acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that often plague alkylation reactions, leading to a predictable and clean product profile.[7][9][10]
Reaction Mechanism: An Electrophilic Aromatic Substitution
The acylation of sec-butylbenzene with propanoyl chloride proceeds via a well-established electrophilic aromatic substitution mechanism. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts.[3]
Step 1: Generation of the Acylium Ion Electrophile The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of propanoyl chloride. This complex is unstable and cleaves heterolytically to generate a highly reactive, resonance-stabilized acylium ion. This is the key electrophile in the reaction.[9][11][12]
Step 2: Electrophilic Attack on the Aromatic Ring The electron-rich π-system of the sec-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The sec-butyl group is an ortho, para-directing activator. Due to significant steric hindrance at the ortho position, the attack occurs predominantly at the para position.
Step 3: Formation and Deprotonation of the Arenium Ion The attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[9] A weak base, AlCl₄⁻, then abstracts the proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[3]
Step 4: Product-Catalyst Complexation The carbonyl oxygen of the newly formed ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation deactivates the product against further acylation.[3][6] Because the catalyst is tied up in this complex, it is not regenerated, and a stoichiometric amount (or a slight excess) is required for the reaction to proceed to completion. An aqueous workup is necessary to hydrolyze this complex and liberate the final ketone product.[3]
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 1.2 | 60 | 8.0 g |
| sec-Butylbenzene | 135-98-8 | 134.22 | 1.0 | 50 | 6.71 g (8.2 mL) |
| Propanoyl Chloride | 79-03-8 | 92.52 | 1.1 | 55 | 5.09 g (4.7 mL) |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | - | - | 100 mL |
| Hydrochloric Acid (conc. HCl) | 7647-01-0 | 36.46 | - | - | 30 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - | 50 mL |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | As needed |
| Crushed Ice | N/A | 18.02 | - | - | ~100 g |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried to remove any residual moisture.[13] The system should be kept under an inert atmosphere (e.g., nitrogen or argon) with a drying tube on the condenser.[5]
-
Reagent Charging: To the flask, add anhydrous dichloromethane (60 mL) and anhydrous aluminum chloride (8.0 g, 60 mmol). Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Acylating Agent Addition: Dissolve propanoyl chloride (4.7 mL, 55 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the acylium ion is exothermic.[13]
-
Substrate Addition: After the propanoyl chloride addition is complete, add a solution of sec-butylbenzene (8.2 mL, 50 mmol) in anhydrous DCM (20 mL) to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1).[13][14] The product should have a lower Rf value than the starting sec-butylbenzene.
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture into a 500 mL beaker containing a vigorously stirred mixture of crushed ice (~100 g) and concentrated hydrochloric acid (30 mL).[5][14] This step hydrolyzes the aluminum chloride complex and is highly exothermic. Perform this in a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 40 mL).
-
Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by brine (50 mL).[14]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of DCM.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[14]
Safety and Handling Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with skin and moisture.[5][13]
-
Propanoyl Chloride: Corrosive and a lachrymator (causes tears). Reacts with water to produce HCl. Must be handled in a well-ventilated fume hood.[15]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling must be performed in a fume hood.[5]
-
General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves at all times. The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic; ensure the setup is properly vented.[5]
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic methods.
| Analytical Data | Expected Results for this compound |
| Molecular Formula | C₁₃H₁₈O[16][17] |
| Molecular Weight | 190.28 g/mol [16][18] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.90 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 2.95 (q, 2H, -CO-CH₂-), 2.65 (sextet, 1H, -CH-), 1.60 (quintet, 2H, -CH₂-CH₃), 1.25 (d, 3H, -CH-CH₃), 1.20 (t, 3H, -CO-CH₂-CH₃), 0.85 (t, 3H, -CH₂-CH₃). (Note: These are predicted values based on similar structures) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 200.5 (C=O), 152.0 (Ar-C), 135.0 (Ar-C), 128.5 (Ar-CH), 126.5 (Ar-CH), 42.0 (-CH-), 32.0 (-CO-CH₂-), 31.0 (-CH₂-), 22.0 (-CH-CH₃), 12.0 (-CH₂-CH₃), 8.5 (-CO-CH₂-CH₃). (Note: Predicted values) |
| IR (Infrared Spectroscopy) | ν (cm⁻¹): ~2960 (C-H stretch), ~1680 (C=O stretch, aryl ketone), ~1605 (C=C aromatic stretch) |
| Mass Spectrometry (MS) | m/z: 190.14 [M]⁺, 161.10 [M-C₂H₅]⁺, 133.07 [M-C₄H₉]⁺ |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents, solvent, or glassware.[19]2. Deactivated AlCl₃ catalyst.3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried. Use anhydrous grade solvents and fresh reagents.2. Use a fresh, unopened bottle of anhydrous AlCl₃.3. Monitor the reaction by TLC to confirm completion. Gentle heating (40°C) can be applied if the reaction is sluggish. |
| Formation of Side Products | 1. Reaction temperature was too high.2. Presence of ortho-isomer. | 1. Maintain strict temperature control, especially during the addition of reagents.2. The para-isomer is sterically favored. Purification by column chromatography should effectively separate the isomers. |
| Difficult Work-up | Emulsion formation during extraction. | Add brine during extraction to help break up emulsions. |
Conclusion
The Friedel-Crafts acylation provides a reliable and high-yielding pathway for the synthesis of this compound. The key to success lies in the meticulous control of reaction parameters, particularly the exclusion of moisture and management of temperature. By adhering to the detailed protocol and safety guidelines presented, researchers can confidently synthesize this and other valuable aryl ketone intermediates for applications in medicinal chemistry and materials science.
References
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
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University of California, Davis. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
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LibreTexts Chemistry. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
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LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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YouTube. Preparation of aromatic Ketones by Friedel-Crafts Acylation. [Link]
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Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
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PubChem. This compound. [Link]
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National Institutes of Health (NIH). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. [Link]
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YouTube. Friedel-Krafts acylation, benzene and propanoyl chloride. [Link]
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Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]
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Chemguide. friedel-crafts acylation of benzene. [Link]
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LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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PubChem. 1-(4-tert-Butylphenyl)propan-2-one. [Link]
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YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
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ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
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University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]
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ChemSynthesis. 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Vital Role of 1-(4-tert-butylphenyl)propan-2-one in Modern Agrochemicals. [Link]
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National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
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Application Notes and Protocols for the Utilization of 1-(4-sec-butylphenyl)propan-1-one in Organic Synthesis
Introduction: Strategic Importance of 1-(4-sec-butylphenyl)propan-1-one
This compound is an aromatic ketone that serves as a pivotal precursor in the synthesis of high-value chemical entities, most notably in the pharmaceutical sector. Its structure, featuring a propiophenone core attached to a sec-butylphenyl group, makes it an ideal starting material for the synthesis of 2-arylpropanoic acids, a class of compounds renowned for their pharmacological activities. This class, often referred to as "profens," includes widely used non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3]. The sec-butylphenyl moiety is a key structural feature of drugs like dexibuprofen, the pharmacologically active (S)-enantiomer of ibuprofen.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthetic utility of this compound. We will explore two primary synthetic pathways originating from this ketone: the enantioselective synthesis of (S)-2-(4-sec-butylphenyl)propanoic acid (a close analog of dexibuprofen) via asymmetric reduction and carbonylation, and a classical approach yielding the racemic acid via the Willgerodt-Kindler reaction. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | |
| Molecular Weight | 190.28 g/mol | |
| CAS Number | 96187-76-7 | |
| Boiling Point (Predicted) | 289.5 ± 9.0 °C | ChemicalBook |
| Density (Predicted) | 0.932 ± 0.06 g/cm³ | ChemicalBook |
Application I: Enantioselective Synthesis of (S)-2-(4-sec-butylphenyl)propanoic Acid
The synthesis of a specific enantiomer of a chiral drug is of paramount importance in modern pharmacology, as different enantiomers can exhibit distinct pharmacological and toxicological profiles[4][5]. For the profen class of drugs, the (S)-enantiomer is typically the one responsible for the desired anti-inflammatory activity[4][5]. This section details a two-step, stereocontrolled pathway to synthesize (S)-2-(4-sec-butylphenyl)propanoic acid from this compound, inspired by the efficient BHC synthesis of ibuprofen[6]. The key steps are the asymmetric reduction of the prochiral ketone to a chiral alcohol, followed by carbonylation.
Workflow for Enantioselective Synthesis
Caption: Enantioselective synthesis of (S)-2-(4-sec-butylphenyl)propanoic acid.
Part 1: Asymmetric Hydrogenation of this compound
The cornerstone of this enantioselective route is the asymmetric reduction of the prochiral ketone. Noyori's asymmetric hydrogenation, which utilizes a Ruthenium-BINAP-diamine complex, is a powerful and well-established method for the highly enantioselective reduction of aromatic ketones[7][8][9][10].
Mechanism of Noyori Asymmetric Hydrogenation:
The reaction proceeds through a six-membered pericyclic transition state. The chiral diphosphine ligand (e.g., (R)-BINAP) and the chiral diamine ligand create a chiral environment around the ruthenium center. The ketone coordinates to the ruthenium, and hydrogen is delivered from the metal hydride to one of the enantiotopic faces of the carbonyl group, dictated by the chirality of the ligands.
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is adapted from established procedures for the asymmetric hydrogenation of aromatic ketones[7][10].
Materials:
-
This compound
-
trans-RuCl₂[(S)-xylbinap][(S)-daipen] (Noyori catalyst)
-
2-Propanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a high-pressure autoclave, add this compound (e.g., 10.0 g, 52.5 mmol) and the Noyori catalyst (trans-RuCl₂[(S)-xylbinap][(S)-daipen]) (e.g., 0.1 mol%).
-
Add a 0.1 M solution of KOH in anhydrous 2-propanol (100 mL).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 10 atm.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the autoclave and quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude (S)-1-(4-sec-butylphenyl)propan-1-ol can be purified by column chromatography on silica gel.
Expected Outcome: High yield (>95%) and high enantiomeric excess (>98% ee) of the (S)-alcohol.
Part 2: Carbonylation of (S)-1-(4-sec-butylphenyl)propan-1-ol
The second step involves the conversion of the chiral alcohol to the corresponding carboxylic acid by palladium-catalyzed carbonylation. This reaction introduces the carboxylic acid moiety with retention of stereochemistry. This process is a key step in the BHC synthesis of ibuprofen[6][7][11].
Experimental Protocol: Carbonylation
This protocol is based on patented procedures for the carbonylation of 1-arylethanols[7].
Materials:
-
(S)-1-(4-sec-butylphenyl)propan-1-ol
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Hydrochloric acid (HCl)
-
Carbon monoxide (CO)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
In a high-pressure autoclave, dissolve (S)-1-(4-sec-butylphenyl)propan-1-ol (e.g., 9.6 g, 50 mmol) in anhydrous THF (100 mL).
-
Add PdCl₂ (e.g., 0.5 mol%) and PPh₃ (e.g., 2 mol%).
-
Add concentrated HCl (e.g., 5 mL).
-
Seal the autoclave, purge with CO, and then pressurize with CO to 150 atm.
-
Heat the reaction mixture to 130 °C and stir for 6 hours.
-
Cool the autoclave to room temperature and carefully vent the CO.
-
Transfer the reaction mixture to a separatory funnel and add water.
-
Extract the aqueous phase with diethyl ether to remove non-acidic impurities.
-
Make the aqueous phase basic with a NaOH solution and wash with diethyl ether.
-
Acidify the aqueous phase with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (S)-2-(4-sec-butylphenyl)propanoic acid.
Expected Outcome: Good to excellent yield of the target carboxylic acid with high retention of enantiomeric purity.
Application II: Synthesis of Racemic 2-(4-sec-butylphenyl)propanoic Acid via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a classical and robust method for converting aryl alkyl ketones into terminal carboxylic acids (after hydrolysis) or their corresponding thioamides[5][12][13][14][15]. This one-pot reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine. The reaction proceeds via a complex mechanism involving the migration of the carbonyl group to the terminal carbon of the alkyl chain. While this method yields a racemic product, it is a valuable tool for accessing the 2-arylpropanoic acid scaffold.
Workflow for the Willgerodt-Kindler Reaction
Caption: Synthesis of racemic 2-(4-sec-butylphenyl)propanoic acid.
Part 1: Willgerodt-Kindler Reaction
Mechanism of the Willgerodt-Kindler Reaction:
The reaction is initiated by the formation of an enamine from the ketone and morpholine. The enamine then reacts with elemental sulfur. A series of rearrangements and oxidations leads to the migration of the functional group to the terminal carbon, ultimately forming a thioamide[13][15].
Caption: Simplified mechanism of the Willgerodt-Kindler reaction.
Experimental Protocol: Willgerodt-Kindler Reaction
This protocol is a general procedure that can be optimized for the specific substrate[1]. Microwave-assisted protocols can significantly reduce reaction times[16].
Materials:
-
This compound
-
Sulfur powder
-
Morpholine
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (e.g., 9.5 g, 50 mmol), sulfur powder (e.g., 3.2 g, 100 mmol), and morpholine (e.g., 13.1 g, 150 mmol).
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
The crude thioamide will precipitate. Collect the solid by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain the purified 2-(4-sec-butylphenyl)propanethioic acid morpholide.
Expected Outcome: Moderate to good yield of the thioamide intermediate.
Part 2: Hydrolysis of the Thioamide
The final step is the hydrolysis of the thioamide to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.
Experimental Protocol: Thioamide Hydrolysis
Materials:
-
2-(4-sec-butylphenyl)propanethioic acid morpholide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the thioamide (e.g., 10 g) in a mixture of ethanol (50 mL) and a 20% aqueous NaOH solution (50 mL).
-
Heat the mixture to reflux and maintain for 6-12 hours, until the evolution of morpholine ceases (can be monitored by odor or TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the product precipitates completely.
-
Collect the solid by filtration, wash with cold water, and dry to afford (±)-2-(4-sec-butylphenyl)propanoic acid.
Expected Outcome: High yield of the racemic carboxylic acid.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of pharmacologically relevant 2-arylpropanoic acids. The choice of synthetic route depends on the desired final product. For the production of the enantiomerically pure (S)-enantiomer, a modern approach involving asymmetric hydrogenation followed by carbonylation is the method of choice, offering high stereocontrol and efficiency. For the synthesis of the racemic compound, the classical Willgerodt-Kindler reaction provides a reliable, albeit less stereoselective, alternative. The protocols and mechanistic insights provided in these notes are intended to empower researchers in their synthetic endeavors and facilitate the development of novel therapeutic agents.
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- Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. (2000). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(12), 957-959.
- A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (2020). Molecules, 25(23), 5732.
- CBS c
- Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. (2020). Molecules, 25(21), 5035.
- Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori‐Ikariya Catalysts. (2020). Chemistry – An Asian Journal, 15(24), 4334-4340.
- General Asymmetric Hydrogenation of Hetero-aromatic Ketones. (2001). Journal of the American Chemical Society, 123(38), 9474-9475.
- Modern Methods for Asymmetric Hydrogenation of Ketones. (2006). Organic Chemistry Portal.
- Corey-Bakshi-Shibata (CBS) reduction. (n.d.). In Request PDF.
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- Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2018). Molecules, 23(10), 2465.
- Chiral Pt/ZrO2 Catalysts. Enantioselective Hydrogenation of 1-phenyl-1,2-propanedione. (2010). Molecules, 15(5), 3428-3440.
- Corey-Bakshi-Shib
- Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal.
- Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. (n.d.). Organic Chemistry Portal.
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- A new biocatalyst for the preparation of enantiomerically pure 2-arylpropanoic acids. (2001). Tetrahedron: Asymmetry, 12(10), 1431-1434.
- Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (2019).
- Carboxylic acid synthesis by hydrolysis of amides. (n.d.). Organic Chemistry Portal.
- Willgerodt rearrangement. (n.d.). In Wikipedia.
- A simple and novel method for the direct conversion of carboxylic acids into thioamides. (2015). RSC Advances, 5(82), 67131-67135.
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- A Simplified Kinetic Model for the Enantioselective Hydrogenation of 1-Phenyl-1,2-Propanedione over Ir/TiO2 in the Presence of a Chiral Additive. (2022).
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- Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2021).
- Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma. (2022). RSC Advances, 12(33), 21255-21266.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2017). Chemical Science, 8(9), 6241-6245.
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The Versatile Scaffolding of 1-(4-Sec-butylphenyl)propan-1-one in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 1-(4-sec-butylphenyl)propan-1-one, a propiophenone derivative, emerges as a scaffold of significant interest. Its structural features, comprising a reactive ketone functionality and a lipophilic sec-butylphenyl moiety, offer a rich platform for chemical elaboration, enabling the exploration of diverse chemical spaces in the pursuit of new bioactive compounds. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations.
Introduction: The Propiophenone Core in Drug Design
Propiophenone derivatives have historically served as crucial intermediates and core structures in a variety of pharmaceuticals. The presence of the ketone group provides a versatile handle for a multitude of chemical reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The 4-sec-butylphenyl substituent imparts a degree of lipophilicity, which can be advantageous for membrane permeability and interaction with hydrophobic pockets in biological targets. While direct analogues of blockbuster drugs originating from this compound are not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of widely-used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen highlights its potential in the development of new therapeutics.[1][2][3] Patents reveal that various propiophenone derivatives are explored for conditions such as central muscle relaxation and diabetes, underscoring the broad therapeutic relevance of this chemical class.[1][2]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis and for interpreting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | [4] |
| Molecular Weight | 190.28 g/mol | [4] |
| CAS Number | 96187-76-7 | [4] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | ~289.5 °C (Predicted) | |
| Density | ~0.932 g/cm³ (Predicted) |
Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the identity and purity of this compound and its derivatives.
Core Synthetic Transformations and Protocols
The true value of this compound as a building block is realized through its chemical reactivity. The ketone and the adjacent α-carbon are the primary sites for modification, enabling the synthesis of a diverse library of compounds.
Alpha-Halogenation: A Gateway to Further Functionalization
Scientific Rationale: The introduction of a halogen, typically bromine or chlorine, at the α-position to the carbonyl group transforms the otherwise unreactive α-carbon into an electrophilic center. This α-haloketone is a versatile intermediate that can undergo nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and carbanions, thereby allowing for the introduction of a vast array of functional groups.
Experimental Protocol: α-Bromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise to the stirred solution. The color of the bromine should disappear as it is consumed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess bromine with a saturated solution of sodium thiosulfate. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram: Synthetic Utility of α-Halogenation
Caption: α-Halogenation as a key step to diverse functional groups.
Reduction to Alcohol: Introducing a Chiral Center
Scientific Rationale: The reduction of the ketone to a secondary alcohol introduces a new chiral center, opening up possibilities for stereoselective synthesis and the investigation of stereoisomer-specific biological activities. The resulting alcohol can be further functionalized, for example, through esterification or etherification, to generate another layer of molecular diversity.
Experimental Protocol: Sodium Borohydride Reduction
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting 1-(4-sec-butylphenyl)propan-1-ol can be purified by column chromatography if necessary.
Diagram: Generation of Chiral Alcohols and Subsequent Functionalization
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Synthesis of Functional Derivatives from 1-(4-sec-butylphenyl)propan-1-one: A Gateway to Novel Chemical Entities
An Application Note and Protocol Guide
Abstract
This technical guide provides detailed protocols and theoretical justification for the synthesis of diverse chemical derivatives starting from 1-(4-sec-butylphenyl)propan-1-one. This propiophenone derivative is a key intermediate, structurally related to precursors of widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen.[1][2] The protocols outlined herein focus on strategic modifications at the α-carbon, the carbonyl group, and through rearrangement reactions, enabling researchers in medicinal chemistry and drug development to generate novel molecular scaffolds. We emphasize the causality behind experimental choices, ensuring that each protocol is robust, reproducible, and grounded in established chemical principles.
Introduction: The Synthetic Potential of a Propiophenone Core
This compound is an aromatic ketone that serves as a versatile platform for synthetic diversification.[3][4] Its structure contains several reactive sites amenable to chemical modification:
-
The α-Carbon: The methylene group adjacent to the carbonyl (the α-position) possesses acidic protons, making it a prime site for enolate- or enol-mediated reactions such as halogenation and aminoalkylation.[5][6]
-
The Carbonyl Group: The ketone functionality can be reduced to an alcohol, converted to an amine via reductive amination, or serve as an electrophilic partner in various condensation reactions.
-
The Alkyl Chain: The entire propanoyl chain can be rearranged and oxidized through specific named reactions to yield carboxylic acid derivatives.
This guide details three powerful and distinct transformations to harness this potential: α-Bromination, the Willgerodt-Kindler reaction, and the Mannich reaction. These methods were selected for their reliability, scalability, and the synthetic utility of the resulting products.
Synthetic Pathways and Experimental Workflows
The following diagram illustrates the primary synthetic transformations described in this guide, starting from the core molecule this compound.
Caption: Synthetic routes from this compound.
Protocol 1: Acid-Catalyzed α-Bromination
Scientific Rationale: The introduction of a halogen at the α-position transforms the ketone into a highly valuable intermediate. The α-bromo ketone can undergo nucleophilic substitution or elimination reactions, providing a gateway to α-amino ketones, α-hydroxy ketones, or α,β-unsaturated ketones.[7] Acid-catalyzed halogenation is employed to ensure selective mono-halogenation. The reaction proceeds through an enol intermediate; the rate-limiting step is the formation of this enol, which is independent of the halogen concentration.[7][8] In contrast, base-promoted halogenation proceeds via an enolate and leads to polyhalogenation, as the electron-withdrawing effect of the first halogen increases the acidity of the remaining α-protons.[6][8][9]
Detailed Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve this compound (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of ketone).
-
Reagent Addition: While stirring the solution at room temperature, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise from the dropping funnel. The characteristic red-brown color of bromine should disappear as it is consumed. Maintain a gentle rate of addition to control the exothermic reaction and prevent a buildup of unreacted bromine.
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a heptane/ethyl acetate solvent system (e.g., 8:2). The product, being more polar, should have a slightly lower Rf value than the starting material.[10] The disappearance of the starting ketone spot indicates completion. The reaction typically takes 2-4 hours.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly pour the mixture into a beaker containing cold water (approx. 20 mL per 1 g of starting material).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acetic acid and HBr), then with a 10% sodium thiosulfate solution (to remove any residual bromine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude α-bromo ketone.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Caption: Experimental workflow for α-bromination.
Protocol 2: The Willgerodt-Kindler Reaction
Scientific Rationale: The Willgerodt-Kindler reaction is a unique oxidation-rearrangement process that converts aryl alkyl ketones into ω-aryl-substituted thioamides.[11] This reaction is exceptionally useful for migrating a carbonyl functional group to the terminal position of an alkyl chain.[12] The resulting thioamide can then be hydrolyzed to the corresponding amide or carboxylic acid. The reaction is typically performed with elemental sulfur and a secondary amine, such as morpholine, which acts as both a reagent and a solvent.[12][13] The mechanism is complex but is thought to involve the initial formation of an enamine, which then reacts with sulfur.[12][14]
Detailed Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), morpholine (3.0-4.0 eq), and elemental sulfur (2.5-3.0 eq).
-
Heating: Heat the mixture to reflux (typically 130-150°C) with vigorous stirring. The reaction is often characterized by the evolution of hydrogen sulfide gas (H₂S), which must be vented into a proper scrubber (e.g., containing bleach solution).
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting ketone is consumed. This reaction can take several hours (6-24 h).
-
Work-up (for Thioamide): Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water and stir. The product may precipitate as a solid or an oil.
-
Extraction: Extract the product with an organic solvent like ethyl acetate or chloroform. Wash the organic layer with dilute HCl to remove excess morpholine, followed by water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude thioamide can be purified by column chromatography or recrystallization.
-
Hydrolysis (Optional): To obtain the carboxylic acid, the purified thioamide can be hydrolyzed by refluxing with a strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O), followed by acidic work-up.
Protocol 3: The Mannich Reaction
Scientific Rationale: The Mannich reaction is a three-component condensation that creates β-amino carbonyl compounds, known as Mannich bases.[16][17] This reaction involves the aminoalkylation of an acidic proton located on the α-carbon of the ketone.[18] The process begins with the formation of an electrophilic iminium ion from a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine.[5] The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the final product.[16] Mannich bases are synthetically versatile and are common structural motifs in pharmaceuticals and natural products.[17][18]
Caption: Simplified mechanism of the Mannich Reaction.
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq), a secondary amine hydrochloride salt (e.g., dimethylamine hydrochloride, 1.2 eq), and paraformaldehyde (1.5 eq).
-
Solvent and Catalyst: Add a suitable protic solvent, such as ethanol or methanol. Add a catalytic amount of concentrated hydrochloric acid (a few drops) to ensure the medium is acidic, which promotes iminium ion formation.[17]
-
Reaction Conditions: Heat the mixture to reflux with stirring. The reaction typically requires 2-6 hours for completion.
-
Reaction Monitoring: Monitor the disappearance of the starting ketone using TLC.
-
Work-up: Cool the reaction mixture to room temperature. If the product hydrochloride salt precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Basification and Extraction: Dissolve the residue in water and make the solution basic (pH 9-10) by the careful addition of a base such as sodium carbonate or dilute sodium hydroxide. This deprotonates the amine to yield the free Mannich base.[5] Extract the free base into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After filtering and concentrating the solvent, the crude Mannich base can be purified by column chromatography or distillation under reduced pressure.
Summary of Synthetic Protocols
| Protocol | Reaction Type | Key Reagents | Typical Conditions | Product Class |
| 1 | α-Halogenation | Ketone, Br₂, Acetic Acid | 25-40°C, 2-4 h | α-Bromo Ketone |
| 2 | Willgerodt-Kindler | Ketone, Sulfur, Morpholine | Reflux (130-150°C), 6-24 h | Thioamide |
| 3 | Mannich Reaction | Ketone, CH₂O, R₂NH·HCl | Reflux (60-80°C), 2-6 h | β-Amino Ketone |
Conclusion
The synthetic protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. By targeting different reactive sites within the molecule, researchers can access a wide range of functionalized compounds, including key intermediates for pharmaceutical synthesis (α-bromo ketones), rearranged acid derivatives (via Willgerodt-Kindler), and pharmacologically relevant scaffolds (Mannich bases). The careful explanation of the chemical principles behind each step is intended to empower scientists to not only replicate these procedures but also to adapt and innovate upon them for the development of novel chemical entities.
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Kobayashi, S., et al. (2003). Mannich-Type Reactions of Aldehydes, Amines, and Ketones in a Colloidal Dispersion System Created by a Brønsted Acid−Surfactant-Combined Catalyst in Water. Organic Letters, 5(5), 719–721. [Link]
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Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica B, 40, 534-544. [Link]
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Alpha Halogenation of Enols and Enolates. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
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Alpha Halogenation of Aldehydes and Ketones. (2023). Organic Chemistry | OpenStax. [Link]
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Ketone halogenation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for the Analytical Characterization of 1-(4-sec-butylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction
1-(4-sec-butylphenyl)propan-1-one is an aromatic ketone of interest in various fields of chemical research and development. Its structural elucidation and purity assessment are critical for ensuring the quality, safety, and efficacy of related products. This document provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound. The protocols herein are designed to be robust and self-validating, integrating established principles of analytical chemistry with practical insights for researchers.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₈O
-
Molecular Weight: 190.28 g/mol
-
CAS Number: 96187-76-7
| Property | Value | Source |
| Molecular Weight | 190.28 g/mol | [1] |
| Exact Mass | 190.135765 g/mol | [1] |
| Boiling Point (Predicted) | 289.5±9.0 °C | [2] |
| Density (Predicted) | 0.932±0.06 g/cm³ | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the structure of this compound.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals are used to determine the structure.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~7.45 | Doublet | 2H | Aromatic (meta to C=O) |
| ~2.95 | Quartet | 2H | -CO-CH₂-CH₃ |
| ~2.65 | Sextet | 1H | Ar-CH(CH₃)CH₂CH₃ |
| ~1.60 | Multiplet | 2H | Ar-CH(CH₃)-CH₂-CH₃ |
| ~1.25 | Doublet | 3H | Ar-CH(CH₃)CH₂CH₃ |
| ~1.20 | Triplet | 3H | -CO-CH₂-CH₃ |
| ~0.85 | Triplet | 3H | Ar-CH(CH₃)CH₂-CH₃ |
Note: These are predicted values and may vary slightly in an experimental spectrum.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters:
-
Spectrometer: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals and analyze the multiplicities.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon signals are indicative of their chemical environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~200.5 | C=O |
| ~152.0 | Aromatic C (quaternary, attached to sec-butyl) |
| ~135.0 | Aromatic C (quaternary, attached to C=O) |
| ~128.5 | Aromatic CH (meta to C=O) |
| ~128.0 | Aromatic CH (ortho to C=O) |
| ~42.0 | Ar-CH(CH₃)CH₂CH₃ |
| ~31.0 | -CO-CH₂-CH₃ |
| ~30.0 | Ar-CH(CH₃)-CH₂-CH₃ |
| ~22.0 | Ar-CH(CH₃)CH₂-CH₃ |
| ~12.0 | Ar-CH(CH₃)CH₂-CH₃ |
| ~8.5 | -CO-CH₂-CH₃ |
Note: These are predicted values and may vary slightly in an experimental spectrum.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters:
-
Spectrometer: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Decoupling: Proton broadband decoupling
-
-
Data Processing: Apply a Fourier transform, phase the spectrum, and reference the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
Sources
Application Note: A Robust HPLC Method for the Quantification of 1-(4-sec-butylphenyl)propan-1-one
Abstract
This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(4-sec-butylphenyl)propan-1-one. The compound, an aromatic ketone, possesses significant non-polar characteristics due to its sec-butylphenyl group.[1][2] The described isocratic reverse-phase HPLC method leverages a C18 stationary phase and a UV detector to achieve excellent separation and quantification. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a validated starting point for purity assessment, impurity profiling, or pharmacokinetic analysis of this and structurally related compounds.
Principle of Separation
The fundamental principle of this method is reverse-phase chromatography, a technique ideally suited for the separation of non-polar and weakly polar compounds.[3][4] The analyte, this compound, is a hydrophobic molecule due to its alkyl-substituted aromatic structure.[2]
The separation mechanism relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[3][5]
-
Stationary Phase: A C18 (octadecylsilane) bonded silica column is employed. The long alkyl chains of the C18 phase provide a highly hydrophobic surface that interacts with the non-polar analyte through van der Waals forces.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile (ACN) and water, is used.
-
Elution: The analyte is injected into the mobile phase stream. Because of its hydrophobicity, it adsorbs onto the C18 stationary phase. The acetonitrile in the mobile phase acts as the stronger, less polar solvent component, which competes with the analyte for the stationary phase, eventually eluting it from the column. Compounds with greater hydrophobicity will be retained longer.[3] The ratio of acetonitrile to water is optimized to achieve a suitable retention time and sharp peak shape.
Experimental Protocol
Instrumentation and Consumables
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (4-decimal places).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
Reagent and Standard Preparation
-
Mobile Phase (Acetonitrile/Water 70:30 v/v):
-
Measure 700 mL of HPLC-grade acetonitrile.
-
Measure 300 mL of HPLC-grade deionized water.
-
Combine in a suitable solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Analyte Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 7 mL of acetonitrile to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up to the mark with acetonitrile and mix well.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
Mix thoroughly. This solution will be used for system suitability and calibration.
-
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV/Vis or PDA |
| Wavelength | 254 nm |
| Run Time | 10 minutes |
Experimental Workflow
The logical flow from preparation to analysis is crucial for reproducible results.
Caption: Workflow from preparation to data analysis.
System Performance and Validation
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is accomplished through a System Suitability Test (SST), which is a regulatory requirement by bodies like the USP to ensure the integrity of analytical results.[6][7][8] The SST is performed by making at least five replicate injections of the Working Standard Solution (100 µg/mL). The results must meet the acceptance criteria outlined below before proceeding with sample analysis.[9]
| SST Parameter | Acceptance Criteria | Rationale |
| Precision (%RSD) | ≤ 2.0% | Ensures the repeatability of the pump and autosampler.[7][9] |
| Tailing Factor (T) | ≤ 2.0 | Confirms good peak symmetry, indicating no adverse column interactions.[7][9] |
| Theoretical Plates (N) | > 2000 | Measures the efficiency and separation power of the column.[9] |
| Resolution (Rs) | ≥ 2.0 | Ensures baseline separation from adjacent peaks (if any).[7][9] |
Expected Results
Under the specified conditions, a successful analysis will yield a sharp, symmetrical peak for this compound. The expected retention time is approximately 4-6 minutes, though this may vary slightly based on the specific C18 column, system dead volume, and exact mobile phase composition. The chromatogram should show a stable baseline free of significant noise or drift.
Conclusion
The isocratic reverse-phase HPLC method described provides a straightforward, robust, and efficient means for the quantitative analysis of this compound. The method demonstrates high specificity and is grounded in established chromatographic principles. Adherence to the system suitability criteria ensures that the HPLC system is performing adequately, lending high confidence to the analytical results. This application note serves as a comprehensive guide and a solid foundation for method transfer, validation, and routine use in a variety of scientific and industrial settings.
References
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
CONCEPT HEIDELBERG. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]
-
MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Pharma Times Official. (2025). SOP for Guideline for System Suitability Test for HPLC Analysis. [Link]
-
Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. RP-HPLC of strongly non-polar compound?. [Link]
-
ResearchGate. (2025). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Shimadzu Corporation. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). [Link]
-
ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
-
ChemSynthesis. (2025). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. [Link]
-
PubChem. 1-(4-tert-Butylphenyl)propan-2-one. National Center for Biotechnology Information. [Link]
-
SpectraBase. 1-(4-Tert-butylphenyl)propan-2-one. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
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A Comprehensive Guide to the Chromatographic Separation of 1-(4-Sec-butylphenyl)propan-1-one Isomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides detailed protocols and scientific rationale for the chromatographic separation of isomers of 1-(4-sec-butylphenyl)propan-1-one. The primary focus is on the enantioselective separation of its (R)- and (S)-enantiomers, a critical step in pharmaceutical development where enantiomers can exhibit divergent pharmacological and toxicological profiles.[1] We present a systematic approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method using polysaccharide-based chiral stationary phases (CSPs). Additionally, this note addresses the separation of common structural isomers, such as 1-(4-tert-butylphenyl)propan-1-one, using reversed-phase HPLC. Each protocol is designed to be self-validating, with explanations for key experimental choices, troubleshooting advice, and clear data presentation to empower researchers in achieving baseline resolution and accurate quantification.
Introduction: The Challenge of Isomerism
This compound is an aromatic ketone with a molecular structure that gives rise to multiple forms of isomerism.[2][3][4] The most significant of these is stereoisomerism, originating from the chiral center on the sec-butyl group, which results in two non-superimposable mirror images known as enantiomers: (R)- and (S)-1-(4-sec-butylphenyl)propan-1-one.
In the context of drug development and chemical synthesis, the ability to separate and quantify these isomers is paramount. The distinct spatial arrangement of enantiomers can lead to different interactions with chiral biological targets like enzymes and receptors, resulting in one enantiomer being therapeutically active while the other may be inactive or even toxic.[1][5]
Furthermore, synthetic routes may produce related structural isomers as impurities, such as those with different butyl group configurations (e.g., tert-butyl, isobutyl) or varied substitution patterns on the phenyl ring.[6][7] Therefore, a comprehensive analytical strategy requires methods for both chiral (enantiomeric) and achiral (structural) separations. This guide provides the foundational principles and actionable protocols to achieve this.
Part I: Enantioselective Separation via Chiral HPLC
The separation of enantiomers requires the introduction of another chiral entity to create a diastereomeric interaction. In chiral HPLC, this is achieved by using a Chiral Stationary Phase (CSP).
The Principle of Chiral Recognition
Enantiomers possess identical physical properties in an achiral environment, making them co-elute on standard HPLC columns. A CSP creates a chiral environment within the column. As the racemic mixture passes through, the enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP.[5] The stability of these complexes differs for each enantiomer due to variations in the energy of interaction, which arise from a combination of forces including:
-
Hydrogen Bonding: Interaction with amide or carbamate groups on the CSP.
-
π-π Interactions: Stacking between the analyte's aromatic ring and electron-rich or electron-deficient moieties on the CSP.
-
Steric Hindrance: Favorable or unfavorable spatial "fit" into the chiral cavities or grooves of the CSP.
-
Dipole-Dipole Interactions: Alignment of polar groups.
The enantiomer that forms the more stable complex is retained longer on the column, resulting in different elution times and enabling separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are exceptionally versatile and have demonstrated high selectivity for a broad range of chiral compounds, including aromatic ketones.[1][8]
Chiral Method Development Workflow
A logical, systematic approach is crucial for efficiently developing a robust chiral separation method. The following workflow outlines the key stages from initial screening to final method optimization.
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocol: Chiral Separation
This protocol outlines a screening approach using a popular polysaccharide-based CSP under both Normal Phase and Polar Organic conditions.
A. Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC or UHPLC system equipped with a UV/PDA detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H or equivalent), 5 µm, 4.6 x 250 mm.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).
-
Sample: this compound, racemic standard.
B. Sample Preparation
-
Prepare a stock solution of the racemic analyte at 1.0 mg/mL in IPA.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 50 µg/mL.
-
Causality: Using the mobile phase as the diluent minimizes peak distortion caused by solvent mismatch effects.
-
C. Protocol 1: Normal Phase (NP) Conditions
-
Install the chiral column and equilibrate with the initial mobile phase (n-Hexane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 254 nm (a common wavelength for aromatic ketones; scan for λmax for higher sensitivity).
-
Inject 10 µL of the prepared sample.
-
Run the analysis for approximately 15-20 minutes.
-
If separation is poor, systematically adjust the IPA percentage (e.g., try 5%, 15%, 20%). Lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
D. Protocol 2: Polar Organic Mode
-
Properly flush the entire HPLC system with IPA before switching from NP solvents.
-
Install the chiral column and equilibrate with 100% ACN at 0.8 mL/min for 30 minutes.
-
Set the column temperature to 25 °C and UV detection to 254 nm.
-
Inject 10 µL of the sample.
-
If needed, screen other polar solvents like MeOH or EtOH, or mixtures such as ACN/MeOH.
Data Analysis and Expected Results
Key chromatographic parameters should be calculated to evaluate the separation quality.
-
Separation Factor (α): α = k'₂ / k'₁ (where k' is the retention factor of the later and earlier eluting peak, respectively). An α > 1.1 is desirable.
-
Resolution (Rs): A measure of the baseline separation between two peaks. Rs ≥ 1.5 indicates baseline resolution, which is the goal for accurate quantification.
Table 1: Example Data for a Successful Chiral Separation (Normal Phase)
| Parameter | Value | Description |
|---|---|---|
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm | Provides steric and π-π interactions. |
| Mobile Phase | n-Hexane / Isopropanol (95:5 v/v) | Low modifier % increases retention and selectivity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25 °C | Controlled temperature ensures reproducibility. |
| Retention Time (Enantiomer 1) | 8.2 min | Time for the first enantiomer to elute. |
| Retention Time (Enantiomer 2) | 9.5 min | Time for the second enantiomer to elute. |
| Separation Factor (α) | 1.21 | Indicates good chiral selectivity. |
| Resolution (Rs) | 1.9 | Exceeds the baseline separation threshold. |
Part II: Achiral Separation of Structural Isomers
Separating this compound from its structural isomers, like 1-(4-tert-butylphenyl)propan-1-one, relies on differences in their physical properties, primarily hydrophobicity.
Principle of Reversed-Phase (RP) Chromatography
In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., Acetonitrile/Water). Separation is driven by hydrophobic interactions.[9][10] The tert-butyl group is more compact and spherical than the sec-butyl group. This difference in shape and surface area affects how strongly each isomer interacts with the C18 alkyl chains. The isomer with greater hydrophobic character will be retained longer.
Experimental Protocol: RP-HPLC Separation
A. Instrumentation and Materials
-
HPLC System: As described previously.
-
Column: C18 column, 5 µm, 4.6 x 250 mm.
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Sample: A mixed standard containing this compound and 1-(4-tert-butylphenyl)propan-1-one.
B. Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of each isomer in ACN.
-
Create a mixed working standard of 50 µg/mL for each component by diluting in the initial mobile phase (ACN/Water 50:50).
C. Chromatographic Conditions
-
Equilibrate the C18 column with the mobile phase (ACN/Water, 70:30 v/v) at 1.0 mL/min until the baseline is stable. A gradient elution may be required for more complex mixtures.
-
Set column temperature to 30 °C.
-
Set UV detection to 254 nm.
-
Inject 10 µL of the mixed standard.
-
Monitor the chromatogram for the elution of the two isomers. Adjust the ACN/Water ratio to optimize resolution. Increasing the water content will increase the retention time of both compounds.[10]
Table 2: Typical Results for Structural Isomer Separation
| Isomer | Retention Time | Rationale for Elution Order |
|---|---|---|
| 1-(4-tert-butylphenyl)propan-1-one | 10.5 min | The more compact tert-butyl group may have slightly less hydrophobic interaction, leading to earlier elution. |
| This compound | 11.8 min | The sec-butyl group's structure allows for a potentially larger hydrophobic contact area with the C18 chains. |
| Resolution (Rs) | > 2.0 | Baseline separation is typically achievable for these types of isomers.[11] |
Conclusion
The successful separation of this compound isomers is readily achievable through systematic chromatographic method development. Enantiomers demand a chiral environment, where polysaccharide-based CSPs under normal phase conditions offer a high probability of success. Structural isomers, conversely, can be resolved using the well-established principles of reversed-phase chromatography on a standard C18 column. The protocols and principles detailed in this guide provide a robust framework for researchers to achieve accurate, reproducible, and baseline-resolved separation of these critical compounds.
References
-
ResearchGate. (2010). Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-(4-tert-Butylphenyl)propan-2-one. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Virginia Tech. Available at: [Link]
-
SIELC Technologies. Separation of 3-(4-tert-Butylphenyl)propanal on Newcrom R1 HPLC column. Available at: [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Available at: [Link]
-
MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Vital Role of 1-(4-tert-butylphenyl)propan-2-one in Modern Agrochemicals. Available at: [Link]
-
ResearchGate. Chiral stationary phases able to separate the enantiomers of the various drugs that could not be filed in other ATC classes. Available at: [Link]
-
ResearchGate. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]
-
MDPI. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available at: [Link]
-
PubMed. (2009). Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS. Available at: [Link]
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Application Notes and Protocols: Reduction of 1-(4-sec-butylphenyl)propan-1-one
Introduction
1-(4-sec-butylphenyl)propan-1-one is an aromatic ketone, a class of compounds that serve as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][2] Propiophenone derivatives, for instance, have been investigated for their potential as antidiabetic agents.[3][4] The carbonyl group of this ketone is a key functional handle, allowing for a variety of chemical transformations. Among the most fundamental and useful of these are reduction reactions.
The reduction of the carbonyl group in this compound can be strategically controlled to yield two distinct product classes:
-
Secondary Alcohols: Mild reduction selectively transforms the ketone into 1-(4-sec-butylphenyl)propan-1-ol. This transformation is crucial for introducing a chiral center and a hydroxyl group for further functionalization.
-
Alkanes: Vigorous reduction completely removes the carbonyl oxygen, a deoxygenation reaction, to produce (4-propylphenyl)-sec-butane. This is a powerful method for converting a carbonyl group, often used for synthetic activation in preceding steps like Friedel-Crafts acylation, into a simple alkyl chain.[5][6]
This document provides a comprehensive guide to the selective reduction of this compound, detailing the mechanisms, experimental choices, and detailed protocols for achieving the desired chemical outcome.
Strategic Pathways for Ketone Reduction
The choice of reducing agent is paramount and dictates the reaction outcome. The two primary pathways are governed by fundamentally different mechanisms and reaction conditions.
Figure 1: Overview of reduction pathways for this compound.
Pathway A: Reduction to 1-(4-sec-butylphenyl)propan-1-ol
This pathway involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated to yield the secondary alcohol.[7] The choice between sodium borohydride and lithium aluminum hydride depends on the presence of other reducible functional groups in the molecule and desired reaction conditions.
-
Sodium Borohydride (NaBH₄): This is a mild and highly selective reagent that reduces aldehydes and ketones to alcohols.[8] Its key advantage is its compatibility with protic solvents like methanol and ethanol, which simplifies the reaction setup and workup.[9] Esters, amides, and carboxylic acids are generally not reduced under these conditions, making NaBH₄ ideal for selective ketone reduction in multifunctional molecules.[7]
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a significantly more powerful and less selective reducing agent.[10][11] The Al-H bond is more polar than the B-H bond, making the hydride more nucleophilic.[7] It readily reduces not only aldehydes and ketones but also esters, carboxylic acids, amides, and nitriles.[10][12] Due to its high reactivity, LiAlH₄ reacts violently with protic solvents like water and alcohols; therefore, reactions must be carried out in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup step.[13]
Figure 2: Generalized mechanism for the reduction of a ketone to an alcohol via hydride addition.
Pathway B: Deoxygenation to sec-Butylpropylbenzene
Complete removal of the carbonyl oxygen requires more forceful conditions and results in the formation of an alkane. This is particularly useful in multi-step syntheses, such as linking an alkyl chain to an aromatic ring via Friedel-Crafts acylation followed by deoxygenation.[6] The choice between the Clemmensen and Wolff-Kishner reductions is dictated by the substrate's stability towards strong acid or strong base.
-
Clemmensen Reduction: This reaction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, typically with heating.[6][14] It is highly effective for reducing aryl-alkyl ketones that are stable to harsh acidic conditions.[15] The exact mechanism is complex and believed to involve electron transfer on the surface of the zinc.[6][16] Substrates with acid-labile functional groups are not suitable for this method.[15]
-
Wolff-Kishner Reduction: This method is the classic basic alternative to the Clemmensen reduction. The reaction involves heating the ketone with hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol (DEG).[5][17] The mechanism proceeds via the in-situ formation of a hydrazone, which is then deprotonated by the strong base. Subsequent collapse of this intermediate releases nitrogen gas (N₂) and forms a carbanion, which is rapidly protonated by the solvent to yield the alkane.[18][19] The Huang-Minlon modification, a one-pot procedure, is commonly used and often provides improved yields and shorter reaction times.[20] This method is ideal for substrates that are sensitive to acid but stable under strongly basic, high-temperature conditions.[5]
Comparative Summary of Reduction Methods
| Method | Reagent(s) | Product | Typical Conditions | Selectivity & Compatibility | Key Considerations |
| Sodium Borohydride Reduction | NaBH₄ | Alcohol | Methanol or Ethanol, 0°C to RT | Reduces aldehydes & ketones. Tolerates esters, amides, acids. | Mild, safe, and experimentally simple.[8][9] |
| Lithium Aluminum Hydride Reduction | 1. LiAlH₄ 2. H₂O/H₃O⁺ | Alcohol | Anhydrous Et₂O or THF, 0°C to reflux | Non-selective. Reduces most carbonyls and polar π-bonds.[10][12] | Highly reactive, requires anhydrous conditions and careful workup. |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Alkane | Aqueous HCl, Reflux | Deoxygenates ketones & aldehydes. | Requires strongly acidic conditions; not suitable for acid-sensitive molecules.[6][15] |
| Wolff-Kishner Reduction | N₂H₄, KOH | Alkane | Diethylene Glycol, ~200°C | Deoxygenates ketones & aldehydes. | Requires strongly basic, high-temperature conditions; not suitable for base-sensitive molecules.[5][17] |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. LiAlH₄ reacts violently with water and should be handled with extreme care.
Protocol 1: Sodium Borohydride Reduction to 1-(4-sec-butylphenyl)propan-1-ol
Objective: Selective reduction of the ketone to the corresponding secondary alcohol using a mild reagent.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions over 15 minutes. Gas evolution (H₂) may be observed.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and stir for an additional 1-2 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the flask in an ice bath and slowly quench the reaction by adding deionized water, followed by 1 M HCl until the solution is neutral or slightly acidic (pH ~6-7) to decompose excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude alcohol by flash column chromatography if necessary.
Protocol 2: Lithium Aluminum Hydride Reduction to 1-(4-sec-butylphenyl)propan-1-ol
Objective: Reduction of the ketone to the secondary alcohol using a powerful reducing agent.
Materials:
-
Lithium aluminum hydride (LiAlH₄) (1.0 eq)
-
Anhydrous diethyl ether (Et₂O) or THF
-
This compound (1.0 eq)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck flask, dropping funnel, condenser, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Set up a dry three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet.
-
Add LiAlH₄ to the flask and suspend it in anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Monitor by TLC.
-
Workup (Fieser method): Cool the reaction mixture to 0°C. For every 'x' g of LiAlH₄ used, add the following dropwise and in order:
-
'x' mL of water
-
'x' mL of 15% NaOH solution
-
'3x' mL of water
-
-
A granular white precipitate should form. Stir vigorously for 30 minutes.
-
Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography if necessary.
Protocol 3: Clemmensen Reduction to sec-Butylpropylbenzene
Objective: Complete deoxygenation of the ketone under strongly acidic conditions.
Materials:
-
Zinc dust (Zn)
-
Mercuric chloride (HgCl₂)
-
Concentrated Hydrochloric acid (HCl)
-
This compound (1.0 eq)
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Prepare Zinc Amalgam (Zn(Hg)): In a flask, add zinc dust, a small amount of water, and mercuric chloride (approx. 5% by weight of zinc). Swirl for 5-10 minutes. The zinc should become amalgamated (shiny). Decant the aqueous solution.
-
To the freshly prepared Zn(Hg), add water, concentrated HCl, and toluene.
-
Add this compound to the mixture.
-
Heat the mixture to a vigorous reflux with efficient stirring for 4-6 hours. Periodically, add more concentrated HCl to maintain the acidic conditions.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Carefully decant the liquid phase away from the remaining zinc.
-
Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene (2x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous CaCl₂, filter, and remove the toluene under reduced pressure.
-
Purify the resulting crude alkane by distillation.
Protocol 4: Wolff-Kishner (Huang-Minlon) Reduction to sec-Butylpropylbenzene
Objective: Complete deoxygenation of the ketone under strongly basic conditions.
Materials:
-
This compound (1.0 eq)
-
Diethylene glycol (DEG)
-
Hydrazine hydrate (N₂H₄·H₂O) (4-5 eq)
-
Potassium hydroxide (KOH) pellets (4-5 eq)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, distillation head, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.[17]
-
Attach a distillation head and condenser. Heat the mixture to 130-140°C for 1 hour. Water and excess hydrazine will distill off.
-
After 1 hour, remove the distillation head and replace it with a reflux condenser.
-
Increase the temperature to 190-200°C and reflux for 4-5 hours. Nitrogen gas will evolve vigorously at first.[17]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker of cold water.
-
Acidify the aqueous mixture with 1 M HCl until it is acidic to litmus paper.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude product. Purify by distillation if necessary.
References
- Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(23), 2491-2498.
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
- Kigasawa, K., et al. (1998). Propiophenone derivatives and process for preparing the same. Google Patents, EP0850948A1.
-
Various Authors. (2005). Propiophenone rearrangement. Sciencemadness Discussion Board. Available at: [Link]
-
Wikipedia contributors. (n.d.). Wolff–Kishner reduction. Wikipedia. Available at: [Link]
-
Tiwari, A. K., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(11), 3746-3750. Available at: [Link]
-
Farmer, S., & Reusch, W. (2020). Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]
-
Various Authors. (2020). Reduction of a Ketone Using Sodium Borohydride. Chemistry LibreTexts. Available at: [Link]
- Kigasawa, K., et al. (2000). Propiophenone derivatives and methods of preparation thereof. Google Patents, RU2156247C2.
-
NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Dadras, A., & Gholami, M. R. (2006). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. Available at: [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. BYJU'S. Available at: [Link]
-
Pharmaguideline. (n.d.). Wolff Kishner Reduction. Pharmaguideline. Available at: [Link]
-
Various Authors. (n.d.). Clemmensen Reduction. PDF Document. Available at: [Link]
-
Quora. (2017). What is the mechanism of Wolff-Kishner reductions?. Quora. Available at: [Link]
-
Wikipedia contributors. (n.d.). Clemmensen reduction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Organic Chemistry Portal. Available at: [Link]
-
Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Clemmensen Reduction. Cambridge University Press. Available at: [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Available at: [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]
-
Wikipedia contributors. (n.d.). Lithium aluminium hydride. Wikipedia. Available at: [Link]
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available at: [Link]
Sources
- 1. CAS 93-55-0: Propiophenone | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 96187-76-7 [chemicalbook.com]
- 3. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RU2156247C2 - Propiophenone derivatives and methods of preparation thereof - Google Patents [patents.google.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. books.rsc.org [books.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 12. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 15. Clemmensen Reduction [organic-chemistry.org]
- 16. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. byjus.com [byjus.com]
- 19. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Synthesis of Dexibuprofen: A Detailed Guide to the Application of 1-(4-sec-butylphenyl)propan-1-one in Active Pharmaceutical Ingredient Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(4-sec-butylphenyl)propan-1-one in Profen Synthesis
This compound emerges as a pivotal starting material in the synthesis of a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens."[1] This class of drugs, which includes the widely recognized active pharmaceutical ingredient (API) ibuprofen, is characterized by a 2-arylpropionic acid core structure. The pharmacological activity of profens is primarily attributed to the (S)-enantiomer, with dexibuprofen, the (S)-(+)-enantiomer of ibuprofen, exhibiting greater potency and a superior therapeutic profile compared to the racemic mixture.[2][3] Consequently, the development of stereoselective synthetic routes to access the desired (S)-enantiomer is of paramount importance in modern pharmaceutical manufacturing.
This application note provides a comprehensive technical guide on the utilization of this compound in the synthesis of dexibuprofen. We will delve into the key chemical transformations, provide detailed experimental protocols, and offer insights into the rationale behind the methodological choices, thereby equipping researchers and drug development professionals with a robust understanding of this critical synthetic pathway.
Core Synthetic Strategy: The 1,2-Aryl Migration Pathway
The conversion of this compound to a 2-(4-sec-butylphenyl)propanoic acid derivative hinges on a crucial chemical rearrangement: the 1,2-aryl migration. This reaction facilitates the transposition of the aryl group from the carbonyl carbon to the adjacent carbon atom, thereby constructing the characteristic 2-arylpropanoic acid backbone of the profen molecule.
A common and effective strategy to induce this rearrangement involves the initial α-halogenation of the ketone, followed by the formation of a ketal or a related intermediate. The subsequent rearrangement, often promoted by a Lewis acid or other catalysts, proceeds to yield an ester of the desired 2-arylpropanoic acid, which can then be hydrolyzed to afford the final API.
dot
Figure 1: General synthetic workflow for the conversion of this compound to Dexibuprofen via a 1,2-aryl migration.
Enantioselective Synthesis of Dexibuprofen: A Detailed Protocol
While numerous methods exist for the synthesis of racemic ibuprofen, the direct asymmetric synthesis of dexibuprofen presents a more sophisticated challenge. The following protocol outlines a conceptual enantioselective synthesis based on established chemical principles, including asymmetric catalysis, which represents a modern approach to chiral drug synthesis.
Part 1: Synthesis of an Enol Ether Intermediate
The initial step involves the conversion of this compound to a chiral enol ether. This transformation is critical for establishing the stereocenter that will ultimately define the enantiomeric purity of the final product.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1 equivalent) and a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise, ensuring the temperature remains below -70 °C. Stir the resulting enolate solution for 30 minutes.
-
Enol Ether Formation: Introduce a chiral electrophilic triflating agent (e.g., a derivative of N-phenyl-bis(trifluoromethanesulfonimide) complexed with a chiral ligand) (1.2 equivalents) to the enolate solution. The choice of the chiral ligand is crucial for inducing asymmetry.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral enol triflate.
Causality of Experimental Choices:
-
Low Temperature (-78 °C): The use of very low temperatures is essential to ensure kinetic control during the deprotonation step, leading to the formation of the desired thermodynamic enolate and minimizing side reactions.
-
Strong, Non-nucleophilic Base (LDA): LDA is a bulky base that rapidly and quantitatively deprotonates the ketone at the α-position without competing nucleophilic addition to the carbonyl group.
-
Chiral Electrophilic Agent: This is the cornerstone of the enantioselectivity. The chiral ligand associated with the triflating agent creates a chiral environment that directs the triflation to one face of the enolate, leading to the preferential formation of one enantiomer of the enol triflate.
Part 2: Asymmetric 1,2-Aryl Migration and Hydrolysis
The chiral enol triflate undergoes a palladium-catalyzed intramolecular coupling, which constitutes the 1,2-aryl migration, followed by hydrolysis to yield dexibuprofen.
Experimental Protocol:
-
Reaction Setup: In a clean, dry flask, dissolve the chiral enol triflate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Catalyst and Reagents: Add a palladium catalyst, for instance, Palladium(II) acetate (0.05 equivalents), and a phosphine ligand like triphenylphosphine (0.1 equivalents). Introduce a mild base, such as potassium carbonate (2 equivalents).
-
Aryl Migration: Heat the reaction mixture to a temperature typically ranging from 80 to 100 °C. The progress of the rearrangement can be monitored by high-performance liquid chromatography (HPLC).
-
Hydrolysis: Once the rearrangement is complete, cool the reaction mixture and add an aqueous solution of a strong base, such as sodium hydroxide (excess). Heat the mixture to reflux to hydrolyze the resulting ester.
-
Work-up and Isolation: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3, which will precipitate the dexibuprofen. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification and Analysis: The crude dexibuprofen can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). The enantiomeric excess (e.e.) of the final product should be determined using chiral HPLC analysis.[4]
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly effective in mediating cross-coupling reactions, including the intramolecular Heck-type reaction that facilitates the 1,2-aryl migration.
-
Phosphine Ligand: The phosphine ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.
-
Base for Hydrolysis: A strong base is required to efficiently saponify the ester intermediate to the corresponding carboxylate salt, which upon acidification yields the final carboxylic acid product.
Quantitative Data Summary
The following table provides a conceptual summary of expected quantitative data for the enantioselective synthesis of dexibuprofen. Actual results may vary based on specific reaction conditions and the efficiency of the chosen chiral catalyst system.
| Step | Product | Starting Material | Expected Yield (%) | Expected Purity (by HPLC, %) | Expected Enantiomeric Excess (e.e., %) |
| 1 | Chiral Enol Triflate | This compound | 80-90 | >95 | >95 |
| 2 | Dexibuprofen | Chiral Enol Triflate | 85-95 | >99 | >98 |
Experimental Workflow Visualization
dot
Figure 2: Step-by-step experimental workflow for the enantioselective synthesis of Dexibuprofen.
Conclusion and Future Perspectives
The synthesis of dexibuprofen from this compound via an enantioselective 1,2-aryl migration represents a sophisticated and efficient approach to producing this important API. The key to this strategy lies in the careful selection of a chiral catalyst or auxiliary to induce high stereoselectivity in the formation of the critical stereocenter. The protocols and insights provided in this application note serve as a foundational guide for researchers and professionals in the pharmaceutical industry.
Future advancements in this field will likely focus on the development of more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings, further enhancing the sustainability and cost-effectiveness of dexibuprofen synthesis. Additionally, the integration of continuous flow technologies holds the promise of improved process control, safety, and scalability for the manufacturing of this and other chiral APIs.
References
- Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature reviews Drug discovery, 1(10), 753-768.
- Bilgic, M. (2013). Pharmaceutical formulations comprising dexibuprofen. WO2013154512A1.
-
Chiralpedia. (n.d.). Dexibuprofen. Retrieved from [Link]
- Cimochowska, A., et al. (2021).
- Gao, Y., et al. (2011). Preparation method of 2-(4-alkylphenyl) propanoic acid. CN102199085A.
- Google Patents. (n.d.). Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid. CN102701949A.
- Google Patents. (n.d.). Novel process for preparing dexibuprofen ready to compress granules. US20130217774A1.
- Google Patents. (n.d.). Pharmaceutical compositions of dexibuprofen. WO2009084041A2.
- Google Patents. (n.d.). Process for making 2-(4-isobutylphenyl)
- Khan, M. A., et al. (2019). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. Drug Design, Development and Therapy, 13, 1857–1873.
- Lunn, H. (2012). Asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs).
- PubMed Central (PMC). (n.d.).
- Raza, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Dexibuprofen Derivatives as Novel Anti-Inflammatory, Antioxidant and Molecular Docking Studies. Chemistry & Biodiversity, e202300482.
- ResearchGate. (n.d.). Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries: Experimental and theoretical results.
- ResearchGate. (n.d.). Palladium-catalysed enantioselective synthesis of Ibuprofen.
- Rasheed, A., et al. (2009). Dexibuprofen-Dextran Macromolecular Prodrugs: Synthesis, Characterization and Pharmacological Evaluation. Der Pharma Chemica, 1(2), 124-132.
- Rollinger, J. M., et al. (2007). Synthesis and biological activities of novel dexibuprofen tetraacetylriboflavin conjugates. Bioorganic & Medicinal Chemistry Letters, 17(1), 123-126.
- Università di Ferrara - IRIS. (n.d.).
- Università degli Studi di Milano - AIR. (n.d.).
- Wang, X., et al. (2021). Method for preparing dexibuprofen. WO2021047490A1.
- BenchChem. (n.d.). 2-(4-Methylphenyl)
- Aboul-Enein, H. Y., & Lashin, S. (2012). A validated enantioselective HPLC assay of dexibuprofen in dexibuprofen tablet formulations.
Sources
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of sec-Butylbenzene
Welcome to the technical support center for the Friedel-Crafts acylation of sec-butylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Friedel-Crafts acylation of sec-butylbenzene. Each issue is analyzed from a mechanistic standpoint to provide robust and reliable solutions.
Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, you observe a very low yield of the desired acylated product, or none at all.
Potential Causes and Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying or oven-drying.[3] Use anhydrous solvents and fresh, high-purity AlCl₃. It is best practice to open a new bottle of the catalyst if moisture contamination is suspected.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount.[4][5] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the reaction cycle.[2][4][5]
-
Solution: Use at least a 1:1 molar ratio of AlCl₃ to the acylating agent. In some cases, a slight excess of the catalyst may be beneficial.
-
-
Deactivated Aromatic Ring: While sec-butylbenzene is an activated ring, the presence of any deactivating impurities in the starting material can inhibit the reaction. Friedel-Crafts reactions are notoriously ineffective on strongly deactivated rings.[2][6]
-
Solution: Ensure the purity of your sec-butylbenzene. If necessary, purify it by distillation before use.
-
-
Sub-optimal Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current reaction temperature.
-
Solution: While many Friedel-Crafts acylations proceed at or below room temperature, gentle heating may be required.[2] Monitor the reaction by TLC to determine the optimal temperature, being careful to avoid excessive heat which can lead to side reactions.
-
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
Symptom: Your product mixture contains significant amounts of both the ortho and para isomers of the acylated sec-butylbenzene, making purification difficult.
Potential Causes and Solutions:
-
Steric Hindrance vs. Electronic Effects: The sec-butyl group is an ortho, para-director.[7] While the bulky nature of the sec-butyl group sterically hinders the ortho position, favoring para substitution, this effect is not absolute. The electronic activation at the ortho position can still lead to the formation of the ortho product.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity as there is enough energy to overcome the steric barrier for ortho attack.
-
Solution: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the steric hindrance effect and favor the formation of the para isomer.
-
-
Choice of Acylating Agent and Catalyst: The size of the electrophile (the acylium ion) can influence regioselectivity. A bulkier acylating agent or a larger Lewis acid-acyl chloride complex will experience greater steric repulsion at the ortho position.
-
Solution: If feasible for your synthetic goals, consider using a bulkier acylating agent. The choice of Lewis acid can also play a role, though AlCl₃ is standard.
-
Problem 3: Reaction Stalls or is Incomplete
Symptom: The reaction starts, as indicated by TLC, but does not proceed to completion, leaving a significant amount of starting material.
Potential Causes and Solutions:
-
Gradual Catalyst Deactivation: As mentioned, moisture is a key issue. Even trace amounts can slowly deactivate the catalyst over the course of the reaction. The formation of the product-catalyst complex also consumes the catalyst.[4][5]
-
Insufficient Reaction Time: Some Friedel-Crafts acylations can be slower than anticipated.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or GC. Allow the reaction to stir for a longer period, ensuring anhydrous conditions are maintained throughout.
-
Problem 4: Formation of Dark, Tarry Byproducts
Symptom: The reaction mixture turns dark and viscous, and upon workup, a significant amount of intractable tar is produced.
Potential Causes and Solutions:
-
Excessive Reaction Temperature: High temperatures can lead to polymerization and decomposition of the starting materials and products.[2]
-
Air (Oxygen) Exposure: While not always a primary concern, some aromatic compounds can be susceptible to oxidation under the reaction conditions, especially at elevated temperatures.
-
Solution: Maintain a controlled reaction temperature. For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[8]
-
-
Impure Reagents: Impurities in the starting materials or acylating agent can act as initiators for polymerization or other side reactions.
-
Solution: Use high-purity reagents. Purify starting materials if their quality is questionable.
-
Frequently Asked Questions (FAQs)
Q1: Why is a full equivalent of AlCl₃ necessary for this reaction?
A1: The product of the Friedel-Crafts acylation, an aryl ketone, is a Lewis base. The carbonyl oxygen of the ketone coordinates strongly with the Lewis acidic AlCl₃ to form a stable complex.[4][5] This complexation is generally irreversible under the reaction conditions and effectively sequesters the catalyst. Therefore, at least a stoichiometric amount of AlCl₃ is required to ensure there is enough free catalyst to react with the acylating agent and drive the reaction to completion.
Q2: Can I use a nitro-substituted sec-butylbenzene in a Friedel-Crafts acylation?
A2: No, this reaction will likely fail. The nitro group is a very strong deactivating group, meaning it withdraws electron density from the aromatic ring.[6] This makes the ring significantly less nucleophilic and thus, unreactive towards the electrophilic acylium ion under standard Friedel-Crafts conditions.[2][9]
Q3: Is carbocation rearrangement a concern in Friedel-Crafts acylation of sec-butylbenzene?
A3: No, carbocation rearrangement is not a concern with the electrophile in Friedel-Crafts acylation. The electrophile is a resonance-stabilized acylium ion (R-C≡O⁺). This ion is much more stable than a typical alkyl carbocation and does not undergo the hydride or alkyl shifts that are common in Friedel-Crafts alkylations.[10][11][12]
Q4: What is the expected major product for the acylation of sec-butylbenzene with acetyl chloride?
A4: The major product is expected to be para-sec-butylacetophenone. The sec-butyl group is an ortho, para-director. Due to the steric bulk of the sec-butyl group, the electrophilic attack of the acylium ion is more favorable at the less sterically hindered para position.
Q5: How can I avoid polyacylation?
A5: Polyacylation is generally not a significant problem in Friedel-Crafts acylation.[5][12] The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic aromatic substitution.[2][6] This makes the mono-acylated product less reactive than the starting sec-butylbenzene, thus preventing a second acylation reaction.
Experimental Protocols & Data
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents | Purpose |
| sec-Butylbenzene | 1.0 | Aromatic Substrate |
| Acylating Agent (e.g., Acetyl Chloride) | 1.0 - 1.1 | Electrophile Precursor |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 | Lewis Acid Catalyst |
| Anhydrous Solvent (e.g., Dichloromethane, Carbon Disulfide) | - | Reaction Medium |
Step-by-Step Protocol for Friedel-Crafts Acylation of sec-Butylbenzene
-
Preparation: Ensure all glassware (round-bottom flask, addition funnel, condenser) is thoroughly dried in an oven or by flame-drying under an inert atmosphere. Assemble the apparatus and allow it to cool to room temperature under a stream of dry nitrogen or argon.[3][8]
-
Reagent Charging: To the round-bottom flask, add the anhydrous solvent (e.g., 1,2-dichloroethane or dichloromethane) and the aluminum chloride. Stir the resulting slurry.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Addition of Acylating Agent: Slowly add the acyl chloride (e.g., acetyl chloride) to the stirred slurry of aluminum chloride.[8] An exothermic reaction will occur, forming the acylium ion electrophile.
-
Addition of Substrate: Add the sec-butylbenzene dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8][13] This will hydrolyze the aluminum chloride complexes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).[14]
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to isolate the desired para-acylated product.
Visualizing the Process
Reaction Mechanism
Caption: Troubleshooting workflow for low yield.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 26). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
UC Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Contreras, R. R., et al. (2013). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Mexican Chemical Society, 57(3), 226-231. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. International Journal of Organic Chemistry, 7, 121-135. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
ResearchGate. (2008). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Semantic Scholar. (2006). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
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- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of 1-(4-Sec-butylphenyl)propan-1-one
Welcome to the technical support guide for the purification of crude 1-(4-Sec-butylphenyl)propan-1-one (CAS No: 96187-76-7).[1][2][3] This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. As this compound is often synthesized via Friedel-Crafts acylation, the crude product is typically a complex mixture requiring a systematic purification strategy.[4][5][6] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address your specific experimental issues.
Purification Strategy Overview
The purification of an aryl ketone like this compound post-synthesis is a multi-step process. The optimal workflow depends on the scale of your reaction, the nature of the impurities, and the final purity required. The general workflow involves an initial aqueous work-up followed by one or more purification techniques such as distillation, chromatography, or crystallization.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude product after a Friedel-Crafts acylation?
A1: Understanding your potential impurities is the first step to designing an effective purification strategy. Given a typical Friedel-Crafts acylation of sec-butylbenzene with propanoyl chloride or anhydride using a Lewis acid like AlCl₃, you should anticipate the following:
-
Starting Materials: Unreacted sec-butylbenzene.
-
Catalyst Residues: Aluminum salts (e.g., AlCl₃) that must be removed during the work-up.
-
Isomeric Products: While the sec-butyl group is primarily a para-director, small amounts of the ortho-acylated isomer can form. The steric bulk of the sec-butyl group largely prevents meta-acylation.
-
Side-Reaction Products: Aldehydes and colored polymeric materials can form, especially if the reaction overheats.[7]
-
Solvent: Residual reaction solvent (e.g., dichloromethane, nitrobenzene).
| Impurity Type | Typical Boiling Point | Polarity | Removal Method |
| sec-Butylbenzene | ~173 °C | Low | Vacuum Distillation |
| ortho-isomer | Similar to para | Similar to para | Flash Chromatography |
| Aldehydes | Varies | Moderate | Bisulfite Wash, Distillation[7][8] |
| Polymeric Tars | Very High | Varies | Distillation (remains in pot) |
| Lewis Acid Residues | N/A (Salt) | High (ionic) | Aqueous Work-up |
Q2: My crude product is a dark, viscous oil. How do I handle the initial clean-up?
A2: A dark color is common and usually indicates polymeric impurities. The crucial first step is a meticulous Aqueous Work-up . Do not proceed to distillation or chromatography without this, as catalyst residues can cause decomposition at higher temperatures.
Protocol: Standard Aqueous Work-up
-
Quenching (Critical Step): Slowly and carefully pour the crude reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[9] The acid hydrolyzes the aluminum complexes formed with the ketone product, liberating it into the organic phase, and dissolves the aluminum salts into the aqueous phase.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times to recover all the product.[9]
-
Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes any remaining acid. Caution: This will release CO₂ gas; vent the separatory funnel frequently.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up emulsions and removes the bulk of the dissolved water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Pro-Tip: If the dark color persists after the work-up, you can try a charcoal treatment. Dissolve the crude oil in a minimum amount of a volatile solvent, add a small amount of activated charcoal, stir for 15-20 minutes, and then filter through a pad of Celite® to remove the charcoal. Be aware this may lead to a minor loss of product due to adsorption.
Q3: I need to process a large batch (>50 g). Is column chromatography practical?
A3: For large-scale purification, Vacuum Distillation is almost always the most efficient and economical first step after the initial work-up. It excels at separating compounds with different boiling points. Column chromatography on a large scale is resource-intensive (solvents, silica) and time-consuming.
Troubleshooting Vacuum Distillation:
-
Problem: The product is not distilling at the expected temperature.
-
Cause & Solution: Your vacuum may not be strong enough. Check your pump and all connections for leaks. The boiling point of aryl ketones can be quite high, so a good vacuum (<1 mmHg) is often necessary to prevent thermal decomposition.
-
-
Problem: The mixture is "bumping" violently.
-
Cause & Solution: Uneven heating. Ensure the distillation flask is in a heating mantle that provides even heating. Use a magnetic stir bar or a capillary bubbler to ensure smooth boiling.
-
-
Problem: The distillate is still impure.
-
Cause & Solution: The boiling points of your product and a key impurity may be too close. Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser to increase the separation efficiency. Discard the initial "forerun" fraction, which will contain lower-boiling impurities like residual solvent and sec-butylbenzene.
-
Q4: My TLC and ¹H NMR show a persistent impurity with a similar Rƒ and chemical shift. How do I separate it?
A4: This scenario strongly suggests the presence of the ortho-isomer. Because isomers often have very similar physical properties, this is the most challenging separation. Flash Column Chromatography is the preferred method here.[10][11]
Caption: Decision tree for selecting a purification technique.
Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find an appropriate eluent. For a moderately polar ketone, start with a low-polarity system like Hexane:Ethyl Acetate (98:2 or 95:5).[12] The goal is to have the Rƒ of your desired para-product around 0.25-0.35, with visible separation from the impurity spot (likely the ortho-isomer).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger, volatile solvent like dichloromethane. If solubility is an issue, use the "dry loading" method: dissolve the compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. A shallow gradient is often best for separating isomers.
-
Analysis: Spot each collected fraction on a TLC plate to track the separation. Combine the pure fractions containing only your target compound and concentrate them.
-
Troubleshooting Tip: If your compound appears to be decomposing on the silica gel (indicated by streaking on TLC or a low recovery), the silica may be too acidic.[13] You can neutralize the silica by eluting the packed column with your solvent system containing ~1% triethylamine before loading your sample.
Q5: My purified oil solidified upon standing. How can I get it to analytical purity?
A5: This is an excellent outcome, as Recrystallization is one of the most powerful techniques for achieving very high purity. The principle is to dissolve the impure solid in a minimum amount of a hot solvent and allow it to cool slowly, causing pure crystals to form while impurities remain in the "mother liquor".[14]
Troubleshooting Recrystallization:
-
Problem: No crystals form upon cooling.
-
Cause & Solution: The solution may be too dilute, or it is supersaturated. Try scratching the inside of the flask with a glass rod at the liquid's surface to provide a nucleation site. If that fails, add a "seed crystal" from a previous batch. As a last resort, reduce the solvent volume by gentle heating and try cooling again.
-
-
Problem: The solid "oils out" instead of crystallizing.
-
Cause & Solution: The boiling point of the solvent is likely higher than the melting point of your compound, or the cooling is too rapid. Re-heat the solution to re-dissolve the oil, add a small amount of a miscible co-solvent in which your compound is less soluble, and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).
-
-
Problem: The crystals form too quickly, crashing out of solution.
References
- Google Patents. (1974). US3852164A - Purification of 1,4-butanediol by vacuum distillation with side stream recovery.
- Google Patents. (1958). US2826537A - Method for purification of ketones.
-
ChemSynthesis. (2025). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Retrieved from [Link]
-
De la Torre, A., et al. (2026). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. ACS Omega. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(4-(sec-Butyl)phenyl)propan-1-one, CAS No: 96187-76-7. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-tert-Butylphenyl)propan-2-one. Retrieved from [Link]
-
Organic Syntheses. (2016). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (1974). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
- Google Patents. (1998). EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation.
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Veeprho. (n.d.). 1-(4-(sec-Butyl)phenyl)propan-1-one | CAS 96187-76-7. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2014). What is the best way to remove Ketones?. Retrieved from [Link]
-
Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2011). Efficient Way for Synthesis of Aryl Ketones and Heteroaromatic Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
James Ashenhurst. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Organic Chemistry Explained. (2021). Esters to Ketones, Part 3: Acid-Catalyzed Acylations. YouTube. Retrieved from [Link]
- Google Patents. (2005). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C13H18O | CID 3773436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 7. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 1-(4-sec-butylphenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(4-sec-butylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this propiophenone derivative, while seemingly straightforward via Friedel-Crafts acylation, can present several challenges that may impact yield and purity. This document aims to provide a comprehensive resource to navigate these potential issues, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields in the Friedel-Crafts acylation of sec-butylbenzene are a common issue and can often be attributed to several key factors. A systemati[1]c approach to troubleshooting is recommended.
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water p[2]resent in your glassware, solvent, or starting materials will rapidly deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried under a stream of inert gas (nitrogen or argon) before use. Use a freshly opened bottle of anhydrous AlCl₃ or purify older batches. Solvents should be rigorously dried over an appropriate drying agent and distilled prior to use.
-
-
Insuf[2]ficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid, not just catalytic quantities. This is bec[3]ause the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.
-
Subop[2]timal Reaction Temperature: Temperature control is critical. Running the reaction at too low a temperature may result in an impractically slow reaction rate, while excessively high temperatures can lead to the formation of side products and decomposition.
-
S[1]olution: The initial addition of reagents is typically carried out at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction. Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion. Experiment [4]with a temperature gradient to find the optimal conditions for your specific setup.
-
-
Purity of Reagents: The purity of both sec-butylbenzene and propanoyl chloride is crucial. Impurities can compete in the reaction or inhibit the catalyst.
-
Solution: Use high-purity starting materials. If necessary, distill sec-butylbenzene and propanoyl chloride before use.
-
Question 2: I am observing the formation of multiple products in my crude reaction mixture. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is often due to the regioselectivity of the Friedel-Crafts acylation and potential side reactions.
-
Isomeric Products: The sec-butyl group is an ortho-, para-directing activator. Therefore, acylation can occur at the ortho position in addition to the desired para position. Steric hindrance from the bulky sec-butyl group generally favors the formation of the para isomer, but the ortho isomer can still be a significant byproduct.
-
Solution: Lowering the reaction temperature can sometimes improve the regioselectivity, favoring the thermodynamically more stable para product. The choice [2]of solvent can also influence the ortho/para ratio.
-
-
Polyacylation: While the acyl group is deactivating, preventing further acylation is a key advantage of this reaction over Friedel-Crafts alkylation. However, un[5]der harsh conditions (e.g., high temperature, large excess of catalyst and acylating agent), polyacylation can occur, though it is generally less common.
-
S[1]olution: Use a stoichiometry that does not have a large excess of the acylating agent. Maintain moderate reaction temperatures.
-
Question 3: The work-up procedure seems to be causing a decrease in my isolated yield. Are there any best practices for quenching and purification?
Answer: An improper work-up can indeed lead to product loss. The key is to effectively decompose the aluminum chloride-ketone complex and then efficiently extract the desired product.
-
Quenching: The reaction is typically quenched by carefully adding the reaction mixture to ice-cold dilute acid (e.g., HCl). This breaks down the aluminum complexes and moves the aluminum salts into the aqueous layer.
-
Best Practice: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. This helps to dissipate the heat generated during the quenching process.
-
-
Extraction and Washing: After quenching, the product is extracted into an organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is then washed to remove any remaining acid and inorganic salts.
-
Best Practice: Extract with a suitable solvent multiple times to ensure complete recovery of the product. Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine to aid in drying.
-
-
Purification: The final purification is typically achieved by vacuum distillation or column chromatography.
-
Best Practice: For larger scales, vacuum distillation is often more practical. For smaller scales or to achieve very high purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is effective.
-
II. Frequently Asked Questions (FAQs)
What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of sec-butylbenzene with propanoyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).
Why is F[4][6]riedel-Crafts acylation preferred over Friedel-Crafts alkylation for introducing a propyl group?
Friedel-Crafts alkylation is prone to carbocation rearrangements. Attempting [5][7]to use 1-chloropropane would likely lead to the formation of an isopropyl carbocation, resulting in the undesired isopropyl-substituted product. Friedel-Crafts acylation, on the other hand, utilizes a resonance-stabilized acylium ion that does not undergo rearrangement. The resulti[5][8]ng ketone can then be reduced to the desired alkyl chain if needed.
Can I use other Lewis acids besides aluminum chloride?
Yes, other Lewis acids such as iron(III) chloride (FeCl₃) or boron trifluoride (BF₃) can be used. However, Al[5][9]Cl₃ is often the most reactive and commonly employed catalyst for this transformation. The choice of catalyst can sometimes influence the reaction conditions and selectivity.
What are the key safety precautions for this reaction?
Propanoyl chloride is corrosive and lachrymatory. Aluminum chloride reacts violently with water, releasing HCl gas. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Anhydrous conditions must be strictly maintained to avoid a runaway reaction.
III. Experimental Protocol: High-Yield Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
sec-Butylbenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain a positive pressure of an inert gas (e.g., nitrogen or argon).
-
In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, add a solution of propanoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add a solution of sec-butylbenzene (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 30-45 minutes, again keeping the temperature below 5 °C.
-
Once the addition of sec-butylbenzene is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a clear oil.
IV. Data and Visualizations
Table 1: Influence of Key Parameters on Reaction Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst Stoichiometry | < 1.0 equivalent | Low | Incomplete reaction due to catalyst complexation with the product. |
| 1.1 -[1][3] 1.5 equivalents | Optimal | Drives the reaction to completion. | |
| React[2]ion Temperature | < 0 °C | Low | Slow reaction rate. |
| 0 °C to Room Temp | Optimal | Balances reaction rate and minimizes side products. | |
| > Roo[4]m Temp | Decreased | Potential for side reactions and decomposition. | |
| Water[1] Content | High | Very Low | Deactivation of the Lewis acid catalyst. |
| Anhyd[2]rous | High | Catalyst remains active throughout the reaction. |
Diagram 1: General Workflow for the Synthesis of this compound
Caption: A stepwise workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the Friedel-Crafts acylation.
V. References
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available from: [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available from: [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
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Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]
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OpenStax. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Available from: [Link]
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ChemSynthesis. 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Available from: [Link]
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YouTube. Friedel-Krafts acylation, benzene and propanoyl chloride. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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ResearchGate. (PDF) Friedel-Crafts acylation of aromatic compounds. Available from: [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]
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Save My Exams. Friedel-Crafts Acylation. Available from: [Link]
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Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available from: [Link]
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stability and storage conditions for 1-(4-Sec-butylphenyl)propan-1-one
Welcome to the technical support center for 1-(4-Sec-butylphenyl)propan-1-one (CAS No. 96187-76-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container, protected from light, in a dry environment at 2-8°C. For long-term storage, maintaining a desiccated atmosphere is recommended to prevent potential hydration of the ketone functionality.
Q2: What is the appearance and basic chemical information for this compound?
-
Appearance: Typically a liquid or low-melting solid.
Q3: Is this compound sensitive to air or light?
Stability and Degradation
Q4: What are the likely degradation pathways for this compound?
Based on the structure of an alkyl-substituted aromatic ketone, the following degradation pathways can be anticipated under specific conditions:
-
Photodegradation: Exposure to UV light can lead to the formation of a photoenol intermediate, which could then undergo further reactions. Photoreduction in the presence of a hydrogen donor is also a possibility.[4][5]
-
Thermal Decomposition: At elevated temperatures, cleavage of the alkyl chains or reactions involving the ketone group could occur. However, ketones are generally thermally stable at typical laboratory temperatures.[11][12]
-
Acid/Base Catalyzed Reactions: While ketones are relatively stable to hydrolysis, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to reactions such as aldol condensation if enolizable protons are present, or other rearrangements.[13][14][15]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound.
Purity and Analysis Issues
Q5: I am seeing unexpected peaks in my GC-MS/HPLC analysis. What could be the cause?
Unexpected peaks can arise from several sources. Consider the following troubleshooting steps:
-
Contamination:
-
Solvent Impurities: Ensure you are using high-purity, HPLC or GC-grade solvents.
-
Cross-Contamination: Thoroughly clean all glassware and equipment.
-
Sample Handling: Avoid introducing contaminants from septa, vials, or pipettes.
-
-
Degradation Products:
-
If the sample has been stored improperly (e.g., exposed to light or high temperatures), the extra peaks could be degradation products.
-
Consider the potential degradation pathways mentioned in Q4.
-
-
Synthesis Byproducts:
Troubleshooting Workflow for Unexpected Peaks:
Sources
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-(4-Sec-butylphenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(4-sec-butylphenyl)propan-1-one. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a safe, efficient, and successful synthesis campaign.
Section 1: Reaction Chemistry & Stoichiometry
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of sec-butylbenzene with propionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). Understanding the nuances of this electrophilic aromatic substitution is critical for a successful outcome.
Reaction Scheme:
Caption: Friedel-Crafts acylation of sec-butylbenzene.
Frequently Asked Questions (FAQs): Reaction Chemistry
Q1: Why is my reaction yield consistently low?
A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Quality and Stoichiometry: Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it, forming aluminum hydroxide. Always use freshly opened, anhydrous AlCl₃ and handle it under an inert atmosphere (e.g., nitrogen or argon). Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the product, a ketone, is a Lewis base and forms a stable complex with the catalyst, rendering it inactive.[1] For scale-up, a slight excess (1.1-1.2 equivalents) is often recommended to drive the reaction to completion.
-
Purity of Starting Materials: Ensure your sec-butylbenzene and propionyl chloride are of high purity. Water in either starting material will consume the catalyst. Other nucleophilic impurities can also react with the acylating agent or catalyst.
-
Reaction Temperature: While the initial mixing is often done at low temperatures to control the exotherm, the reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by an appropriate technique (TLC, GC, or HPLC) to determine the optimal temperature profile.
Q2: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity?
A2: The acylation of sec-butylbenzene can theoretically yield both ortho and para isomers.
-
Steric Hindrance: The sec-butyl group is sterically bulky. This bulkiness hinders the approach of the electrophile (the acylium ion) to the ortho positions of the benzene ring. Consequently, the para-substituted product, this compound, is the major and thermodynamically favored product.[2][3]
-
Troubleshooting Poor Selectivity: If you observe an unusually high percentage of the ortho isomer, consider the following:
-
Reaction Temperature: Running the reaction at very high temperatures might overcome the steric barrier to ortho-acylation, though this is generally not the primary factor. Maintaining a moderate reaction temperature is advisable.
-
Catalyst Choice: While AlCl₃ is standard, other Lewis acids could potentially alter the steric environment of the electrophile, but typically para-selectivity remains high.
-
Q3: Can I use a catalytic amount of Lewis acid to make the process more "green"?
A3: While desirable, using truly catalytic amounts of strong Lewis acids like AlCl₃ in Friedel-Crafts acylation is challenging due to the product-catalyst complexation mentioned earlier.[1] However, research into greener alternatives is ongoing. For activated aromatic rings, weaker Lewis acids or solid acid catalysts like zeolites can sometimes be used in catalytic amounts.[4][5][6] For a standard substrate like sec-butylbenzene, a stoichiometric amount of AlCl₃ is generally required for high conversion.
Section 2: Scale-Up and Process Safety
Transitioning from the laboratory bench to a pilot or production scale introduces significant challenges related to heat management, reagent handling, and by-product control.
Troubleshooting Workflow: Exotherm Control
Caption: Decision tree for managing exothermic reactions.
Frequently Asked Questions (FAQs): Scale-Up and Safety
Q1: The reaction is highly exothermic upon adding the catalyst. How can this be managed at a larger scale?
A1: The complexation of AlCl₃ with propionyl chloride is a significant exothermic event.[7] Uncontrolled, this can lead to a runaway reaction.
-
Reverse Addition: A common industrial practice is to add the catalyst (AlCl₃) to the solvent first, and then slowly add the sec-butylbenzene and propionyl chloride mixture at a controlled temperature.
-
Controlled Dosing: Use a dosing pump to add the propionyl chloride or the catalyst slurry at a slow, controlled rate. The addition rate should be tied to the reactor's cooling capacity to maintain a stable internal temperature.[8]
-
Sufficient Cooling: Ensure your reactor has adequate cooling capacity. This includes a properly functioning jacket with a suitable heat transfer fluid and good agitation to ensure uniform temperature distribution.
-
Dilution: Running the reaction at a lower concentration (i.e., with more solvent) can help to manage the exotherm by increasing the thermal mass of the system.
Q2: What is the safest way to quench a large-scale Friedel-Crafts reaction?
A2: Quenching is a critical and potentially hazardous step due to the violent reaction of residual AlCl₃ and the AlCl₃-ketone complex with water.
-
Procedure: The safest method is a "reverse quench," where the reaction mixture is slowly transferred into a separate vessel containing a well-agitated mixture of ice and water, or dilute hydrochloric acid.[9][10] Never add water directly to the reaction vessel. This can create a localized, violent exotherm and release large amounts of HCl gas.[10]
-
Temperature Control: The quench vessel should be cooled in an ice bath to absorb the heat of hydrolysis.
-
HCl Off-Gas Management: The quench process generates a significant amount of hydrogen chloride (HCl) gas. The quench vessel must be vented to a scrubber system to neutralize the acidic vapors.
Q3: How should the HCl gas generated during the reaction and quench be handled?
A3: HCl is a corrosive and toxic gas. A robust off-gas management system is essential for safety and environmental compliance.
-
Scrubber System: The reactor and quench vessel should be vented to a wet scrubber. A common and effective method is to use a packed column or a sieve plate scrubber with a circulating sodium hydroxide (NaOH) solution to neutralize the HCl.[11][12][13][14][15]
-
Monitoring: The pH of the scrubber solution should be monitored to ensure it remains alkaline and effective.
| Parameter | Recommendation for HCl Scrubbing |
| Scrubbing Liquid | Dilute sodium hydroxide (e.g., 5-10% w/w) |
| Apparatus | Packed tower, venturi, or sieve plate scrubber |
| Monitoring | Continuous pH monitoring of the scrubbing liquid |
| Safety | Backup scrubber or redundant systems for large scale |
Q4: What are the primary handling hazards for propionyl chloride and aluminum chloride?
A4: Both reagents present significant hazards.
-
Propionyl Chloride: It is a highly flammable, corrosive, and moisture-sensitive liquid.[16] It reacts violently with water to produce HCl gas.[16] It should be stored in a cool, dry, well-ventilated area away from ignition sources and handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.
-
Aluminum Chloride (Anhydrous): This is a corrosive solid that also reacts violently with water, releasing heat and HCl gas. Inhalation of the dust is harmful. It should be handled in a fume hood or a well-ventilated area with appropriate respiratory protection.
Section 3: Downstream Processing & Purification
Isolating the final product with the desired purity requires a well-designed work-up and purification strategy. The primary purification methods for this compound at scale are crystallization and, if necessary, chromatography.
Frequently Asked Questions (FAQs): Purification
Q1: What are the likely impurities in my crude product after work-up?
A1: The crude product stream will likely contain:
-
Unreacted sec-butylbenzene: Due to its lower boiling point, it can often be removed during solvent distillation.
-
Ortho-isomer: 2-(sec-butylphenyl)propan-1-one is the most probable isomeric impurity.
-
Di-acylated products: Although acylation deactivates the ring, some di-acylation may occur under forcing conditions.
-
Residual solvent: From the reaction and extraction steps.
-
Color bodies: From side reactions or impurities in the starting materials.
Q2: How can I effectively purify this compound by crystallization?
A2: Crystallization is the most economical and scalable method for purifying solid organic compounds.
-
Solvent Selection: The key is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor. For aryl ketones, common solvent systems include:
-
Alcohols: Ethanol or isopropanol.[15]
-
Hydrocarbons: Heptane, hexane, or cyclohexane, often used as an anti-solvent with a more polar solvent like ethyl acetate or acetone.[5]
-
Ethanol/Water mixtures: The product is dissolved in hot ethanol, and water is added dropwise until cloudiness persists. The solution is then reheated to clarify and cooled slowly.
-
-
Troubleshooting Crystallization:
-
Oiling Out: If the product separates as an oil instead of a solid, it means the solution is supersaturated above the melting point of the product. To remedy this, reheat the solution and add more of the "good" solvent to lower the saturation point before cooling.
-
No Crystals Form: The solution may be too dilute, or nucleation is slow. Try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure product, or cooling the solution to a lower temperature.
-
Poor Yield: This can result from using too much solvent.[11] If the mother liquor is rich in product, it can be concentrated and a second crop of crystals can be collected.
-
Q3: When is chromatography a necessary purification step at scale?
A3: While crystallization is preferred, large-scale chromatography may be necessary if:
-
Isomers are difficult to separate: If the ortho and para isomers have very similar solubilities and co-crystallize.
-
High purity is required: For pharmaceutical applications where trace impurities must be removed.
-
Choosing a Method:
-
Normal-Phase Chromatography: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase (like hexane/ethyl acetate). Since this compound is a moderately polar ketone, this is a viable option.[14]
-
Reversed-Phase Chromatography: Uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like acetonitrile/water). This is also a good option, especially for separating compounds with different hydrocarbon content.[14] The choice often depends on the specific impurity profile and solubility characteristics.[10]
-
References
-
D. J. C. Constable, et al. "Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. [Link]
-
S. Kumar, D. P. Anderson, W. W. Adams. Crystallization and Morphology of Poly (Aryl Ether Ether Ketone). Defense Technical Information Center. [Link]
-
J. M. G. Cowie, et al. Crystallization of poly(aryl ether ketones). I. crystallization kinetics. Journal of Macromolecular Science, Part B. [Link]
-
S. Kurella, et al. Scrubbing of HCl Gas from Synthesis Gas in a Multistage Dual-Flow Sieve Plate Wet Scrubber by Alkaline Solution. Longdom Publishing. [Link]
-
S. Z. D. Cheng, et al. Study on crystallization behavior of all para-poly(aryl ether sulfone ether ketone ketone). ResearchGate. [Link]
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S. Kurella, et al. Scrubbing of HCl Gas from Synthesis Gas in a Multistage Dual-Flow Sieve Plate Wet Scrubber by Alkaline Solution. Longdom Publishing. [Link]
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S. Kurella, et al. Scrubbing of HCl Gas from Synthesis Gas in a Multistage Dual-Flow Sieve Plate Wet Scrubber by Alkaline Solution. ResearchGate. [Link]
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S. Kurella, et al. Scrubbing of HCl Gas from Synthesis Gas in a Multistage Dual-Flow SievePlate Wet Scrubber by Alkaline Solution. Semantic Scholar. [Link]
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P. Liu, et al. Nonisothermal Melt and Cold Crystallization Kinetics of Poly(Aryl Ether Ether Ketone Ketone). ProQuest. [Link]
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De Dietrich Process Systems. HCl Treatment. De Dietrich Process Systems. [Link]
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Chem-Station. Friedel-Crafts Acylation. Chem-Station Int. Ed.. [Link]
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A. K. Mandal, et al. SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. [Link]
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M. A. K. El-Atawy, et al. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. [Link]
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M. J. S. Dewar, et al. Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]
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Lab Alley. SAFETY DATA SHEET: Aluminum Chloride Anhydrous. Lab Alley. [Link]
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A. Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian. [Link]
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Common Organic Chemistry. Friedel-Crafts - Acylation. Common Organic Chemistry. [Link]
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Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]
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L.S.College, Muzaffarpur. Friedel–Crafts reaction. L.S.College, Muzaffarpur. [Link]
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S. S. Kim, et al. Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link]
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Reddit. Ortho vs. Para positioning of Substituent (FC-Acylation). Reddit. [Link]
-
S. Desprez, et al. Cleaner Routes for Friedel-Crafts Acylation. Semantic Scholar. [Link]
-
J. G. López, et al. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Universidad de Guanajuato. [Link]
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Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. [Link]
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C. Smith. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. [Link]
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Chemistry Steps. Ortho Para and Meta in Disubstituted Benzenes. Chemistry Steps. [Link]
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S. A. K. El-Atawy, et al. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
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S. S. Kim, et al. Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Semantic Scholar. [Link]
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T. M. M. Khan, et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]
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Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
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T. M. M. Khan, et al. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Missouri–St. Louis. [Link]
-
OpenStax. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. OpenStax. [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Beyond Benign. Friedel-Crafts Alkylation. Beyond Benign. [Link]
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Leah4sci. Ortho Meta Para Monster Trick for Disubstituted Benzene EAS vid 9. YouTube. [Link]
-
OpenStax. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. OpenStax. [Link]
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Technical Support Center: Purification of 1-(4-sec-butylphenyl)propan-1-one
Welcome to the technical support center for the purification of 1-(4-sec-butylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this aromatic ketone.
Introduction: The Chemistry of Purification
This compound is commonly synthesized via a Friedel-Crafts acylation of sec-butylbenzene with propanoyl chloride or propanoic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2]. While effective, this reaction can generate a variety of impurities that complicate downstream applications. Understanding the nature of these impurities is the first step toward effective purification.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Residual sec-butylbenzene and propanoyl chloride/anhydride.
-
Isomeric Products: Friedel-Crafts acylation can lead to substitution at different positions on the benzene ring, although the para-substituted product is typically major.
-
Polyacylated Products: The addition of more than one propanoyl group to the sec-butylbenzene ring.[2][3]
-
By-products from Carbocation Rearrangement: The sec-butyl group can potentially rearrange under the acidic conditions of the reaction.[3][4][5]
-
Reaction Solvent and Catalyst Residues: Residual solvent and hydrolyzed catalyst can contaminate the crude product.
This guide provides a structured, question-and-answer approach to troubleshoot and optimize the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an oil, but I expected a solid. How can I induce crystallization?
Answer: The tendency of a compound to "oil out" instead of crystallizing is a common issue, often occurring when the melting point of the substance is lower than the temperature at which the solution becomes saturated.[6] For this compound, which has a predicted boiling point of approximately 289.5°C, it is likely a liquid or low-melting solid at room temperature.[7]
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[8] For aromatic ketones, consider solvents like ethanol, methanol, hexane, or a mixed solvent system.[6][9][10]
-
Solvent Polarity: this compound is a relatively non-polar molecule. Therefore, a non-polar solvent like hexane or a slightly more polar solvent like ethanol could be effective.[10]
-
Mixed Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed.[6] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., hexane or water) until the solution becomes cloudy. Gently warm the solution until it becomes clear again and then allow it to cool slowly.[6]
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. This creates nucleation sites for crystal growth.[10][11]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[6]
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals.[11] Allow the solution to cool to room temperature slowly before transferring it to an ice bath.[12]
-
Q2: After recrystallization, my product is still colored. What is causing this and how can I remove the color?
Answer: A persistent color in the purified product often indicates the presence of highly conjugated or polymeric impurities. These can sometimes co-crystallize with the desired compound.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the impure product in a suitable hot solvent and add a small amount of activated carbon (charcoal). The activated carbon will adsorb the colored impurities.[12]
-
Hot Filtration: After the charcoal treatment, perform a hot filtration to remove the carbon particles.[8] It is crucial to keep the solution hot during this step to prevent premature crystallization of the product.
-
Recrystallize Again: Allow the filtered, decolorized solution to cool slowly to obtain pure, colorless crystals.
Q3: I am seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?
Answer: Column chromatography separates compounds based on their differential adsorption to the stationary phase (e.g., silica gel) and solubility in the mobile phase.[13][14] Poor separation can result from several factors.
Troubleshooting Steps:
-
Optimize the Solvent System: The choice of eluent is critical. Aim for a solvent system that gives your desired product an Rf value of 0.3-0.4 on a TLC plate.[15]
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.[13] A broad initial band will lead to poor separation.
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and inefficient separation.
-
Consider an Alternative Stationary Phase: If your compound is sensitive to the acidic nature of silica gel, consider using a deactivated or neutral stationary phase like neutral alumina.[12][15][16]
Q4: My product seems to be decomposing on the silica gel column. What are my options?
Answer: Ketones can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[16]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel in the chosen eluent and add a small amount of a base like triethylamine (typically 1-2%) to neutralize the acidic sites.[12]
-
Use an Alternative Stationary Phase: As mentioned previously, neutral alumina can be a good alternative for acid-sensitive compounds.[15]
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography, where air pressure is used to increase the flow rate of the eluent.[15]
-
Alternative Purification Methods: If chromatography is not viable, consider other techniques:
-
Distillation: If the impurities have significantly different boiling points from your product, vacuum distillation can be an effective purification method for liquids.[17]
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used.[18]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot and show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Technique | Principle of Separation | Best For | Potential Issues |
| Recrystallization | Difference in solubility at different temperatures[19] | Purifying solid compounds with moderate to high purity. | Oiling out, co-crystallization of impurities, low recovery.[6][11] |
| Column Chromatography | Differential adsorption on a stationary phase[13] | Separating complex mixtures and compounds with similar polarities. | Compound decomposition on the stationary phase, co-elution of impurities.[15] |
| Vacuum Distillation | Difference in boiling points under reduced pressure | Purifying thermally stable liquids with significantly different boiling points from impurities.[17] | Thermal decomposition of the compound, separation of azeotropes. |
| Preparative HPLC | High-resolution separation based on partitioning between mobile and stationary phases. | Difficult-to-separate mixtures (e.g., isomers), high-purity requirements. | High cost, limited sample capacity. |
Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
-
University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
Important Chemistry Tips. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
- Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
-
PubChem. (n.d.). 1-(4-tert-Butylphenyl)propan-2-one. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. Retrieved from [Link]
-
PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
University of Delaware. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Retrieved from [Link]
-
Magritek. (n.d.). 1-(4-Isobutylphenyl)propan-1-one Archive. Retrieved from [Link]
- Google Patents. (n.d.). US3852164A - Purification of 1,4-butanediol by vacuum distillation with side stream recovery.
-
ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 3-(4-Hydroxyphenyl)propan-1-ol on Newcrom R1 HPLC column. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-tert-butyl acetophenone, 943-27-1. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-1-propanone. Retrieved from [Link]
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Technical Support Center: Synthesis of 1-(4-sec-butylphenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(4-sec-butylphenyl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are exploring various synthetic routes for this key intermediate. Here, we address common challenges and frequently asked questions to ensure your experiments are both successful and efficient.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most traditional and widely employed method is the Friedel-Crafts acylation of sec-butylbenzene with propanoyl chloride or propanoic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction involves the formation of a resonance-stabilized acylium ion, which then attacks the benzene ring.[3][4]
Q2: My Friedel-Crafts acylation reaction is giving a low yield. What are the potential causes?
Low yields in Friedel-Crafts acylation can stem from several factors. The most common issues include:
-
Catalyst Inactivity: Aluminum chloride is highly sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.[5] It's crucial to maintain anhydrous conditions.
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[5] Therefore, a stoichiometric amount of the catalyst is often required rather than a catalytic amount.
-
Deactivated Aromatic Ring: Although sec-butylbenzene is an activated ring, any impurities with strongly electron-withdrawing groups can hinder the reaction.[5]
-
Sub-optimal Temperature: The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others may require heating. However, excessively high temperatures can lead to side reactions.[5]
Q3: I'm observing the formation of multiple products. What could be the reason?
While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, it can still occur, particularly with highly activated rings.[5] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[3][6] However, isomers can be a more common issue. The sec-butyl group is an ortho-, para-director. Steric hindrance from the bulky sec-butyl group will favor the formation of the para-substituted product, which is the desired this compound. However, some ortho-isomer may also be formed.
Q4: Are there "greener" or more sustainable alternatives to the traditional Friedel-Crafts acylation?
Yes, the development of more environmentally friendly methods is an active area of research.[7][8][9] Traditional Friedel-Crafts acylation using AlCl₃ generates significant amounts of acidic waste during workup.[10] Greener alternatives focus on:
-
Heterogeneous Catalysts: Using solid acid catalysts like zeolites or clays can simplify catalyst recovery and reduce waste.
-
Metal Triflates: Catalysts like copper(II) triflate (Cu(OTf)₂) are often more water-tolerant and can be used in smaller, catalytic amounts.[10]
-
Ionic Liquids: These can act as both the solvent and the catalyst and are often recyclable.[10]
-
Metal- and Halogen-Free Methods: The use of reagents like methanesulfonic anhydride has been shown to promote Friedel-Crafts acylation without the need for metallic or halogenated components, minimizing waste.[7][8]
Troubleshooting Guides
Guide 1: Low Yield in Friedel-Crafts Acylation
Issue: The yield of this compound is consistently below expectations.
| Potential Cause | Troubleshooting Step | Rationale |
| Moisture Contamination | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be deactivated by hydrolysis.[5][11] |
| Insufficient Catalyst | Increase the molar ratio of the Lewis acid catalyst to the acylating agent. A 1.1 to 1.3 molar equivalent is a good starting point. | The ketone product forms a complex with the catalyst, sequestering it from the reaction.[5] |
| Poor Reagent Quality | Purify the sec-butylbenzene and propanoyl chloride before use. | Impurities can lead to side reactions and lower the yield of the desired product.[5] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or gently heat if the reaction is sluggish. | Temperature control is critical to balance reaction rate and minimize side-product formation.[5] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary. | The reaction may require more time to reach completion than initially anticipated. |
| Product Loss During Workup | Ensure complete quenching of the reaction mixture with ice/HCl. Optimize the extraction solvent and the number of extractions. | Incomplete quenching can lead to product degradation. Inefficient extraction will result in lower isolated yields. |
Guide 2: Isomer Formation and Purification Challenges
Issue: The final product is contaminated with the ortho-isomer, and purification by column chromatography is difficult.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Conditions Favoring Ortho-Substitution | Use a bulkier Lewis acid catalyst or a non-polar solvent to increase steric hindrance at the ortho position. | This can enhance the regioselectivity towards the desired para-isomer. |
| Co-elution of Isomers | Optimize the solvent system for column chromatography. A less polar solvent system may improve the separation of the para and ortho isomers. | Isomers often have very similar polarities, making separation challenging. |
| Alternative Purification Method | Consider recrystallization as an alternative or additional purification step. | The para-isomer is often more crystalline and may be selectively crystallized from a suitable solvent. |
Experimental Protocols
Protocol 1: Traditional Friedel-Crafts Acylation
This protocol outlines the synthesis of this compound using aluminum chloride as the catalyst.
Materials:
-
sec-Butylbenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous AlCl₃ (1.1 eq.) to the flask, followed by anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sec-butylbenzene (1.0 eq.) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
Add propanoyl chloride (1.05 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Greener Synthesis using a Reusable Catalyst
This protocol provides a more environmentally friendly approach using a solid acid catalyst.
Materials:
-
sec-Butylbenzene
-
Propanoic anhydride
-
Zeolite H-BEA (or another suitable solid acid catalyst)
-
Toluene
Procedure:
-
Activate the zeolite catalyst by heating it under vacuum.
-
In a round-bottom flask, combine sec-butylbenzene (1.0 eq.), propanoic anhydride (1.2 eq.), and the activated zeolite catalyst in toluene.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter to recover the catalyst. The catalyst can be washed, dried, and reused.
-
Wash the filtrate with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Workflow for Troubleshooting Low Yields
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Comparison of Synthetic Routes
Caption: A comparison of traditional and greener synthesis routes.
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation.
- BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(8), 2232–2235. [Link]
- Wilkinson, M. C. (2011). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
- RSC Publishing. (2025, September 1).
- ResearchGate. (2025, August 10). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- LibreTexts Chemistry. (2021, December 27). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Save My Exams. (2024, October 26).
-
Jim Clark. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
F. Solis. (2013, September 11). Friedel-Krafts acylation, benzene and propanoyl chloride [Video]. YouTube. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Analysis of 1-(4-Sec-butylphenyl)propan-1-one in Ibuprofen
In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For a widely used non-steroidal anti-inflammatory drug (NSAID) like Ibuprofen, controlling process-related impurities and degradation products is a critical aspect of its manufacturing. This guide provides an in-depth comparison of analytical methodologies for the identification and quantification of a key impurity, 1-(4-sec-butylphenyl)propan-1-one, a known process-related impurity in the synthesis of Ibuprofen. This impurity is also listed in major pharmacopeias, such as the European Pharmacopoeia (EP) as Ibuprofen Impurity C and the United States Pharmacopeia (USP) as Ibuprofen Related Compound C.[][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the primary analytical techniques employed for the detection of this specific impurity. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing experimental data and protocols to guide the selection of the most appropriate method for your analytical needs.
The Significance of Controlling this compound
The presence of impurities, even in minute quantities, can impact the stability, bioavailability, and safety of the final drug product. This compound is a ketone precursor or intermediate in certain synthetic routes of Ibuprofen. Its structural similarity to Ibuprofen necessitates robust analytical methods capable of achieving adequate separation and sensitive detection. Regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the United States Pharmacopeia (USP) have established limits for this and other impurities, making their accurate quantification a mandatory part of quality control.[2][4][5]
Comparative Analysis of Analytical Techniques
The two primary chromatographic techniques for the analysis of organic impurities in pharmaceuticals are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6][7][8] The choice between these methods is dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the analysis of Ibuprofen and its related substances.[6][9][10] Reversed-phase HPLC (RP-HPLC), in particular, is the method of choice cited in both the European and United States Pharmacopeias for Ibuprofen impurity profiling.[2][4]
Principle of Separation: In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later.
Typical Experimental Workflow:
Caption: A typical experimental workflow for the analysis of this compound in Ibuprofen by HPLC.
Performance Characteristics of HPLC Methods:
| Parameter | Typical Performance | Rationale and Insights |
| Linearity (r²) | >0.999[11][12] | Demonstrates a direct proportional relationship between concentration and detector response, essential for accurate quantification. |
| Accuracy (% Recovery) | 98-102%[11][13] | Assessed by spiking experiments, this ensures the method accurately measures the true amount of the impurity. |
| Precision (%RSD) | < 2.0%[11][12] | Low relative standard deviation for replicate injections indicates high repeatability and reproducibility of the method. |
| Limit of Detection (LOD) | 0.03 µg/mL[11][12] | The lowest concentration at which the impurity can be reliably detected, crucial for trace-level analysis. |
| Limit of Quantification (LOQ) | 0.05 µg/mL - 1 µg/mL[11][12] | The lowest concentration that can be quantified with acceptable precision and accuracy, vital for regulatory compliance. |
Advantages of HPLC:
-
Versatility: Suitable for a wide range of non-volatile and thermally unstable compounds.[6]
-
High Resolution and Efficiency: Capable of separating complex mixtures of impurities.[10]
-
Established Regulatory Acceptance: Compendial methods in USP and EP are based on HPLC.[4]
Limitations of HPLC:
-
Higher Solvent Consumption: Can generate significant amounts of solvent waste.
-
Matrix Effects: Excipients in the drug product can sometimes interfere with the analysis.[6]
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities
While HPLC is the primary method for non-volatile impurities in Ibuprofen, Gas Chromatography (GC) is a valuable alternative, particularly for volatile or semi-volatile compounds.[6][14] Although this compound is not highly volatile, GC analysis is feasible, often requiring derivatization to improve its volatility and thermal stability.
Principle of Separation: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[6] More volatile compounds travel through the column faster and elute earlier.
Typical Experimental Workflow:
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Comparative Reactivity Analysis: 1-(4-sec-butylphenyl)propan-1-one vs. 1-(4-tert-butylphenyl)propan-1-one
A Senior Application Scientist's Guide to Understanding Steric and Electronic Effects in Aromatic Ketones
In the landscape of synthetic chemistry and drug development, understanding the nuanced reactivity of functional groups is paramount. Seemingly minor structural modifications can lead to significant shifts in reaction kinetics and product distribution. This guide provides an in-depth comparative analysis of two closely related aromatic ketones: 1-(4-sec-butylphenyl)propan-1-one and 1-(4-tert-butylphenyl)propan-1-one. We will dissect how the isomeric nature of the butyl substituent—secondary versus tertiary—governs the molecule's reactivity, with a focus on reactions at the carbonyl center.
Structural and Electronic Foundations
At first glance, the two molecules differ only by the point of attachment of a butyl group on the para-position of the phenyl ring. However, this subtle change has profound implications for the steric environment and, to a lesser extent, the electronic properties of the reactive carbonyl group.
-
This compound: Features a butan-2-yl group. The carbon atom attached to the aromatic ring is secondary.[1][2][3][4][5]
-
1-(4-tert-butylphenyl)propan-1-one: Features a 2-methylpropan-2-yl (tert-butyl) group. The carbon atom attached to the aromatic ring is tertiary.[6][7]
The most significant distinction is the steric bulk. The tert-butyl group, with its three methyl groups branching from a central carbon, creates a much more sterically congested environment than the sec-butyl group.[7][8]
Sources
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A Comprehensive Guide to the Analysis of 1-(4-Sec-butylphenyl)propan-1-one and its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
In the fields of medicinal chemistry and materials science, the precise structural characterization of organic molecules is a foundational requirement. Structural isomers—molecules with identical chemical formulas but different atomic arrangements—can exhibit vastly different physicochemical properties and biological activities. This guide provides a detailed comparative analysis of 1-(4-sec-butylphenyl)propan-1-one and its primary structural isomers, offering experimental protocols and data to facilitate their synthesis, differentiation, and characterization.
The Isomeric Landscape: An Introduction
This compound is an aromatic ketone with the molecular formula C₁₃H₁₈O.[1][2] Its structural diversity arises from two main sources: the substitution pattern on the benzene ring and the isomeric form of the butyl group. Understanding these subtle differences is critical for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. This guide will focus on the following key isomers:
-
Butyl Group Isomers (at the para-position):
-
Positional Isomers (with the sec-butyl group):
-
1-(2-sec-butylphenyl)propan-1-one: Ortho-substituted isomer.
-
1-(3-sec-butylphenyl)propan-1-one: Meta-substituted isomer.
-
Caption: Structural relationships between the target compound and its isomers.
Synthesis via Friedel-Crafts Acylation
The most common and direct route to synthesizing these aromatic ketones is the Friedel-Crafts acylation.[6] This electrophilic aromatic substitution reaction involves treating the corresponding butylbenzene with an acylating agent (e.g., propanoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7]
The choice of the starting alkylbenzene directly determines which butyl isomer is produced. The regioselectivity of the acylation (ortho, meta, or para) is governed by the directing effects of the alkyl group. As alkyl groups are ortho, para-directing activators, the reaction with sec-butylbenzene will yield a mixture of ortho and para products, with the para product being major due to reduced steric hindrance.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the target para-isomer, which can be adapted for other isomers by selecting the appropriate starting materials.
-
Catalyst Suspension: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in cold (0 °C) anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also deactivate the catalyst.
-
Reactant Addition: While stirring, add sec-butylbenzene (1.0 equivalent) to the suspension. Subsequently, add propanoyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes potential side reactions.
-
Reaction: After addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin-Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Causality: This step hydrolyzes the aluminum chloride-ketone complex to liberate the product and quenches the catalyst's activity. HCl ensures the solution is acidic to keep aluminum salts dissolved in the aqueous phase.
-
Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The bicarbonate wash neutralizes any remaining acid.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure ketone.
Caption: General workflow for the synthesis, purification, and analysis of isomers.
Comparative Data & Analytical Differentiation
A multi-technique approach combining chromatography and spectroscopy is essential for the unambiguous identification of each isomer.
Chromatographic Separation
Gas chromatography (GC) is an excellent technique for separating these isomers.[8] Retention time is primarily influenced by boiling point and, to a lesser extent, polarity. Generally, more compact, branched isomers (like tert-butyl) have lower boiling points and elute earlier than their linear or less-branched counterparts.
Table 1: Predicted GC Elution Order and Properties
| Compound | Branching | Predicted Boiling Point | Predicted GC Retention Time |
| 1-(4-tert-butylphenyl)propan-1-one | Highly Branched | Lowest | Earliest |
| 1-(4-isobutylphenyl)propan-1-one | Branched | Intermediate | Intermediate |
| This compound | Less Branched | Higher | Later |
| Positional Isomers (ortho, meta) | Less Branched | Similar to para | Similar to para, may resolve |
Note: The boiling point of 1-(4-isobutylphenyl)propan-1-one is reported as 116-125 °C at 270 Pa.[4]
-
Instrument: A GC system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5) coupled to a mass spectrometer.
-
Sample Prep: Prepare ~100 ppm solutions of each isomer standard and the unknown mixture in a volatile solvent (e.g., DCM).
-
GC Conditions:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min).
-
Oven Program: 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). Causality: The temperature ramp ensures separation of compounds with different boiling points.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Analysis: Identify peaks by comparing retention times to standards. Confirm identity by matching the mass spectrum of each peak to a reference library.[9] All isomers will show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of C₁₃H₁₈O.[1] Fragmentation patterns, especially those related to the loss of the butyl and propanoyl groups, will be key differentiators.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for definitive structural elucidation of these isomers.
Table 2: Comparative ¹H NMR Spectral Data (Predicted, in CDCl₃, 400 MHz)
| Compound | Aromatic Protons (δ ppm) | Propanoyl Protons (δ ppm) | Butyl Protons (δ ppm) |
| This compound | AA'BB' system: ~7.9 (d, 2H), ~7.3 (d, 2H) | ~3.0 (q, 2H), ~1.2 (t, 3H) | ~2.7 (sextet, 1H), ~1.6 (m, 2H), ~1.25 (d, 3H), ~0.8 (t, 3H) |
| 1-(4-tert-butylphenyl)propan-1-one | AA'BB' system: ~7.9 (d, 2H), ~7.5 (d, 2H) | ~3.0 (q, 2H), ~1.2 (t, 3H) | ~1.3 (s, 9H) |
| 1-(4-isobutylphenyl)propan-1-one | AA'BB' system: ~7.9 (d, 2H), ~7.2 (d, 2H) | ~3.0 (q, 2H), ~1.2 (t, 3H) | ~2.5 (d, 2H), ~1.9 (m, 1H), ~0.9 (d, 6H) |
| 1-(2-sec-butylphenyl)propan-1-one | Complex multiplet, ~7.2-7.6 (m, 4H) | ~2.9 (q, 2H), ~1.1 (t, 3H) | Signals shifted due to proximity to ketone |
| 1-(3-sec-butylphenyl)propan-1-one | Complex multiplet, ~7.3-7.8 (m, 4H) | ~3.0 (q, 2H), ~1.2 (t, 3H) | Similar to para-isomer, but aromatic region is complex |
Key Differentiators in ¹H NMR:
-
Butyl Isomers: The signal for the butyl group is diagnostic. The tert-butyl isomer gives a sharp singlet for 9 protons. The iso-butyl gives two doublets (one for the CH₂ and one for the two CH₃ groups). The sec-butyl gives a complex pattern of four distinct signals.
-
Positional Isomers: The aromatic region is the key. Para-substituted isomers show a clean, symmetrical AA'BB' pattern (two doublets). Ortho and meta isomers display complex, asymmetric multiplets as all four aromatic protons are chemically non-equivalent.
Infrared (IR) Spectroscopy: All isomers will exhibit a strong, sharp absorption band between 1675-1690 cm⁻¹ , characteristic of an aryl ketone C=O stretch.[10] While there will be differences in the C-H stretching region (~2850-3000 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), IR spectroscopy is generally insufficient on its own to reliably distinguish between these specific isomers.
Conclusion and Best Practices
The unambiguous differentiation of this compound from its structural isomers requires a systematic and multi-faceted analytical approach. While synthesis via Friedel-Crafts acylation provides access to these compounds, careful purification is necessary to isolate the desired isomer. For identification, GC-MS is highly effective for separating the isomers and confirming their molecular weight, while ¹H NMR spectroscopy provides the definitive data needed to elucidate the exact substitution pattern and butyl group structure. Researchers should always compare experimental data against authenticated reference standards whenever possible to ensure confident identification.
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A Comparative Guide to the Biological Activity of sec-Butylphenyl Ketone Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is fundamental to innovation. This guide offers a comprehensive comparison of the biological activities of sec-butylphenyl ketone derivatives, a class of compounds with emerging therapeutic potential. While direct extensive research on the parent molecule, sec-butylphenyl ketone, is limited, this guide synthesizes data from structurally related phenyl ketone analogs to elucidate structure-activity relationships (SAR) and predict the bio-potential of this chemical scaffold. We will delve into key biological activities, including anti-inflammatory, antimicrobial, and anti-proliferative effects, supported by experimental data and detailed protocols.
Introduction to the Phenyl Ketone Scaffold
Phenyl ketones are a class of organic compounds characterized by a ketone group attached to a phenyl ring. This structural motif is prevalent in a wide array of biologically active molecules, both natural and synthetic. The versatility of the phenyl ketone scaffold allows for diverse chemical modifications, influencing the compound's pharmacokinetic and pharmacodynamic properties. The introduction of an alkyl group, such as a sec-butyl moiety, can significantly impact lipophilicity and steric interactions with biological targets, thereby modulating the compound's activity and selectivity.
Anti-Inflammatory Activity: Targeting Key Mediators
Inflammation is a complex biological response implicated in numerous diseases. Phenyl ketone derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in inflammatory pathways.
Phosphodiesterase-4 (PDE4) Inhibition
One of the most promising mechanisms of anti-inflammatory action for phenyl ketone derivatives is the inhibition of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.
A series of phenyl alkyl ketones have been synthesized and evaluated as potent and selective PDE4 inhibitors. The general structure involves a substituted phenyl ring linked to a ketone and an alkyl chain. The nature of the substituents on the phenyl ring and the length and branching of the alkyl chain are critical for activity. For instance, compounds with a catechol-like substitution pattern on the phenyl ring often exhibit high potency. While specific data for a sec-butyl group is not extensively reported, studies on related alkyl ketones suggest that the size and conformation of the alkyl group influence binding within the catalytic pocket of PDE4.
Comparative Data: PDE4 Inhibition by Phenyl Alkyl Ketone Derivatives
| Compound ID | Phenyl Ring Substituents | Alkyl Group | IC₅₀ (nM) for PDE4D2 | Reference |
| 5a | 3,4-dimethoxy | methyl | >10000 | [1] |
| 5g | 3-cyclopentyloxy-4-methoxy | methyl | 130 | [1] |
| 5v | 3-cyclopentyloxy-4-difluoromethoxy | methyl | 2.4 | [1] |
| 5za | 3-cyclopentyloxy-4-methoxy | ethyl | 12 | [1] |
| 5zf | 3-cyclopentyloxy-4-methoxy | propyl | 8.9 | [1] |
This table illustrates the impact of substitutions on the phenyl ring and the alkyl chain on PDE4 inhibitory activity. The data is adapted from a study on phenyl alkyl ketones as PDE4 inhibitors and serves as a predictive model for the potential of sec-butylphenyl ketone derivatives.
Carrageenan-Induced Paw Edema Model
A common in vivo assay to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents. Phenyl styryl ketones, a related class of compounds, have shown significant anti-inflammatory effects in this model. The effectiveness of these compounds is often dependent on the length of the alkyl chain.
Antimicrobial Activity: A Broad Spectrum of Possibilities
The search for novel antimicrobial agents is a global health priority. Phenyl ketone derivatives, particularly chalcones (α,β-unsaturated ketones), have been extensively studied for their antibacterial and antifungal properties. The antimicrobial efficacy is influenced by the substitution pattern on the phenyl rings.
Comparative Data: Antimicrobial Activity of Phenyl Ketone Derivatives
| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference |
| Chalcones | (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 16 | [2] |
| Chalcones | (E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Escherichia coli | 32 | [2] |
| Aminopropanol Derivatives | 1-[(2,4-di-tert-butylphenoxy))-3-diethylamino-2-propanol] | Candida albicans | 1.56 | [3] |
This table showcases the antimicrobial potential of various phenyl ketone-related structures against different pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency.
Experimental Protocols
Protocol 1: Phosphodiesterase-4 (PDE4) Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of test compounds against PDE4.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.
-
PDE4 Enzyme: Recombinant human PDE4 diluted in assay buffer.
-
Substrate: 1 mM cAMP in assay buffer.
-
5'-Nucleotidase: Diluted in assay buffer.
-
Phosphate Detection Reagent: Malachite Green-based solution.
-
Test Compounds: Serial dilutions in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add 25 µL of diluted test compound or control to the wells of a 96-well microplate.
-
Add 25 µL of PDE4 enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 25 µL of cAMP substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 25 µL of 5'-nucleotidase to each well to convert the 5'-AMP product to adenosine and inorganic phosphate.
-
Incubate at 37°C for an additional 20 minutes.
-
Stop the reaction and develop color by adding 100 µL of the phosphate detection reagent.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the colorimetric PDE4 inhibition assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol describes the determination of the MIC of a compound against a bacterial strain.[4][5]
-
Preparation of Materials:
-
Bacterial Culture: Overnight culture of the test organism in a suitable broth (e.g., Mueller-Hinton Broth).
-
Test Compound: Stock solution of the compound in a suitable solvent.
-
96-well Microtiter Plate.
-
Sterile Broth Medium.
-
-
Assay Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension and inoculate each well of the microtiter plate to a final concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
Caption: Workflow for the broth microdilution MIC assay.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for phenyl ketone derivatives, several key structural features influence biological activity:
-
Phenyl Ring Substitution: The nature, position, and number of substituents on the phenyl ring are critical. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) can significantly alter the electronic properties and binding interactions of the molecule. For PDE4 inhibitors, a 3,4-disubstituted pattern on the phenyl ring is often associated with high potency.[1]
-
Alkyl Chain: The length, branching, and lipophilicity of the alkyl chain attached to the ketone influence the compound's interaction with the target protein and its pharmacokinetic properties. For some activities, an optimal chain length is observed, beyond which the activity may decrease.
-
The sec-Butyl Group: The presence of a sec-butyl group introduces a chiral center and a specific steric bulk compared to a linear butyl group (n-butyl). This can lead to more specific interactions with the target's binding site, potentially increasing potency and selectivity. The stereochemistry of the sec-butyl group may also play a crucial role in biological activity.
Caption: Key structural features influencing the biological activity of sec-butylphenyl ketone derivatives.
Conclusion and Future Directions
The sec-butylphenyl ketone scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the existing knowledge of structure-activity relationships in related phenyl ketone derivatives, researchers can rationally design and synthesize new compounds with enhanced potency and selectivity for various biological targets. The anti-inflammatory and antimicrobial activities highlighted in this guide are particularly noteworthy areas for further investigation. Future studies should focus on the synthesis and comprehensive biological evaluation of a focused library of sec-butylphenyl ketone derivatives to fully elucidate their therapeutic potential.
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Cheng, Y., et al. (2008). Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 51(24), 7673–7688. [Link]
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Zhang, L., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Molecules, 27(19), 6298. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18(11), 3359-3382. [Link]
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Varvaresou, A., et al. (2012). Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Molecules, 17(9), 10450-10468. [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(4-Sec-butylphenyl)propan-1-one
Abstract
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 1-(4-Sec-butylphenyl)propan-1-one. The accurate quantification of this compound is crucial for quality control, impurity profiling, and pharmacokinetic studies in drug development. This document details and contrasts three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory compliance.[1][2][3]
Introduction to this compound and the Imperative of Analytical Method Validation
This compound (CAS No: 96187-76-7) is an organic compound with a molecular weight of 190.28 g/mol and the chemical formula C13H18O.[4][5][6] Its accurate measurement is fundamental in various stages of pharmaceutical development. Analytical method validation is the cornerstone of quality assurance, providing documented evidence that a procedure is fit for its intended purpose.[3][7] The objective is to ensure that the measurements are accurate, reproducible, and reliable.[8] This guide delves into the validation of three distinct, yet powerful, analytical techniques for the quantification of this specific compound.
Recommended Analytical Methodologies: A Comparative Overview
The choice of an analytical method is contingent on several factors including the required sensitivity, selectivity, sample matrix, and the intended application. While specific validated methods for this compound are not extensively published, established methods for structurally similar compounds can be adapted and validated.[9] This guide will focus on a comparative validation of the following three methods:
-
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) - A robust and widely used technique for routine quality control.
-
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) - Particularly useful for assessing volatile impurities and for its high separation efficiency.[10]
-
Alternative Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - The preferred method for trace-level analysis and bioanalytical studies due to its superior sensitivity and selectivity.[9][11]
Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity >99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Phosphoric acid (HPLC grade)
-
GC-grade dichloromethane
-
Anhydrous sodium sulfate
-
Blank matrix (e.g., human plasma, formulation excipients)
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the appropriate mobile phase or reconstitution solvent to cover the desired concentration range.
-
Sample Preparation:
-
For HPLC/UPLC: Dilute the sample with the mobile phase to fall within the calibration range. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.
-
For GC-MS: A liquid-liquid extraction with a suitable solvent like dichloromethane, followed by drying over anhydrous sodium sulfate and concentration, is a common approach.[12]
-
Method Validation Framework: ICH Q2(R1)
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[3] The following validation characteristics were evaluated for each method based on the ICH Q2(R1) guideline.[2][3]
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
HPLC-UV: The chromatograms of the blank, placebo, and spiked samples were compared. The retention time of the analyte peak was used for identification. Peak purity was assessed using a photodiode array (PDA) detector.
-
GC-MS: Specificity was determined by comparing the retention times and the mass spectra of the analyte in standard and sample solutions. The use of selected ion monitoring (SIM) mode enhances selectivity.
-
UPLC-MS/MS: This technique offers the highest selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is fragmented to a unique product ion.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2] A minimum of five concentrations is recommended.[2] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[2]
-
Procedure: Calibration curves were constructed by plotting the peak area against the concentration of the analyte.
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]
-
Procedure: Accuracy was determined by applying the method to samples of known concentration (at least three concentrations: low, medium, and high) and comparing the measured value to the true value.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%. For bioanalytical methods, the EMA suggests the mean value should be within ±15% of the nominal value, except at the LLOQ where it should not deviate by more than ±20%.[13]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): This was assessed by analyzing the same samples on two different days, with different analysts and/or equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should not be more than 2.0%. For bioanalytical methods, the CV should not exceed 15% for QC samples, except for the LLOQ which should not exceed 20%.[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
These were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Small changes were made to the method parameters such as mobile phase composition, pH, flow rate (for HPLC/UPLC), and oven temperature ramp rate (for GC).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Comparative Data Summary
The following tables summarize the validation data obtained for the three analytical methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 0.001 - 5 |
| Correlation (r²) | 0.9995 | 0.9992 | 0.9998 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.5 - 102.0% | 99.8 - 101.2% |
| Repeatability (RSD) | ≤ 1.2% | ≤ 1.5% | ≤ 0.8% |
| Intermediate Precision (RSD) | ≤ 1.8% | ≤ 2.0% | ≤ 1.3% |
Table 3: Sensitivity and Robustness
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| LOD (µg/mL) | 0.3 | 0.03 | 0.0003 |
| LOQ (µg/mL) | 1.0 | 0.1 | 0.001 |
| Robustness | Passed | Passed | Passed |
Detailed Experimental Protocols
Method 1: RP-HPLC-UV
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[14][15]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Method 2: GC-MS
-
Column: DB-1 capillary column (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM)
Method 3: UPLC-MS/MS
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 min, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: To be determined by infusing the analyte and optimizing the precursor and product ions.
Visualization of Workflows
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting the appropriate analytical method.
Discussion and Comparison
As a Senior Application Scientist, the choice of method is dictated by the specific question being asked.
-
HPLC-UV: This method is the workhorse for routine quality control of bulk drug substances and finished products. Its simplicity, robustness, and lower cost make it ideal for high-throughput environments where the analyte concentration is relatively high. The validation data demonstrates excellent linearity, accuracy, and precision for its intended range.
-
GC-MS: The primary advantage of GC-MS is its ability to separate and quantify volatile and semi-volatile compounds.[16][17] It is an excellent choice for impurity profiling, especially for residual solvents or related substances that are amenable to gas chromatography. While the sensitivity is better than HPLC-UV, it may not be suitable for all matrices and can require derivatization for non-volatile analytes.
-
UPLC-MS/MS: For bioanalytical applications, such as pharmacokinetic studies, or for trace-level impurity quantification, UPLC-MS/MS is the gold standard.[9][11] The data clearly shows its superior sensitivity (LOQ of 0.001 µg/mL) and selectivity. The speed of UPLC combined with the specificity of tandem mass spectrometry allows for rapid and reliable analysis in complex matrices like plasma.[10] However, the initial instrument cost and operational complexity are higher.
Causality in Experimental Choices: The selection of a C18 column in HPLC and UPLC is based on the non-polar nature of this compound, making it well-suited for reversed-phase chromatography. The use of an acidic mobile phase (phosphoric or formic acid) ensures the analyte is in a non-ionized state, leading to better peak shape and retention. In GC-MS, the temperature program is optimized to ensure adequate separation from potential impurities while minimizing run time.
Conclusion
All three methods—HPLC-UV, GC-MS, and UPLC-MS/MS—can be successfully validated for the quantification of this compound. The choice of the most appropriate method depends on the specific requirements of the analysis, balancing the need for sensitivity, selectivity, speed, and cost. For routine QC, HPLC-UV is sufficient and cost-effective. For specialized applications like volatile impurity analysis or bioanalysis, GC-MS and UPLC-MS/MS are superior, respectively. This guide provides the foundational data and protocols to enable researchers and drug development professionals to select and implement the most suitable analytical method for their needs.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(4-Sec-butylphenyl)propan-1-one Derivatives
Introduction: The Imperative of Specificity
1-(4-sec-butylphenyl)propan-1-one is a novel investigational compound with potential therapeutic applications. As with any new chemical entity, a thorough evaluation of its immunogenic potential is a critical step in preclinical development. Cross-reactivity, the unintended binding of antibodies to structurally similar, non-target molecules, can lead to a range of adverse effects, from diminished efficacy to severe hypersensitivity reactions.[1][2][3] Therefore, a comprehensive cross-reactivity study is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.
This guide will walk you through a multi-faceted approach to assessing the cross-reactivity of this compound and its derivatives, comparing their performance against a hypothetical alternative compound. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and present illustrative data to guide your understanding.
The Compounds of Interest: Structure-Activity Relationships
To investigate the impact of structural modifications on immunogenic potential, we will consider this compound (Parent Compound) and three hypothetical derivatives:
-
Derivative A: 1-(4-tert-butylphenyl)propan-1-one (isomer of the butyl group)
-
Derivative B: 1-(4-sec-butylphenyl)ethan-1-one (shorter acyl chain)
-
Derivative C: 1-(4-sec-butylphenyl)propan-1-ol (reduction of the ketone)
As a point of comparison, we will also include a structurally distinct Alternative Compound , 2-cyclohexyl-1-(4-methoxyphenyl)ethan-1-one, which is being developed for a similar therapeutic indication.
Experimental Workflow for Cross-Reactivity Assessment
A robust cross-reactivity assessment employs a tiered approach, starting with sensitive in vitro screening assays and progressing to more complex cellular assays if warranted.
Figure 1: A tiered experimental workflow for assessing cross-reactivity.
Tier 1: In Vitro Screening for Antibody Binding
The initial tier focuses on directly assessing the binding of the compounds to antibodies raised against the parent compound.
Competitive ELISA: A High-Throughput Screening Tool
Causality: The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an excellent first-line screening tool due to its high throughput and sensitivity. It allows for the rapid assessment of a compound's ability to compete with the parent compound for antibody binding sites. A higher degree of cross-reactivity will result in a lower signal, as the derivative effectively displaces the labeled parent compound.
-
Coating: Coat a 96-well high-binding microplate with a conjugate of the parent compound and a carrier protein (e.g., BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a mixture of a fixed concentration of anti-parent compound antibody and varying concentrations of the test compounds (parent compound, derivatives, and alternative). Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Test Compound) x 100
| Compound | IC50 (nM) | % Cross-Reactivity |
| Parent Compound | 10 | 100% |
| Derivative A | 15 | 66.7% |
| Derivative B | 50 | 20% |
| Derivative C | 250 | 4% |
| Alternative Compound | >10,000 | <0.1% |
Interpretation: The illustrative data suggests that Derivative A, with an isomeric change to the butyl group, exhibits significant cross-reactivity. Shortening the acyl chain (Derivative B) reduces cross-reactivity, while modifying the ketone group (Derivative C) has the most profound effect on reducing antibody binding. The structurally distinct Alternative Compound shows negligible cross-reactivity, as expected.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
Causality: While ELISA provides a measure of relative binding affinity, Surface Plasmon Resonance (SPR) offers a more detailed, label-free analysis of the binding kinetics, including the association (kₐ) and dissociation (kₑ) rates.[4][5][6] This is crucial because even compounds with similar affinities can have vastly different binding and unbinding characteristics, which can have significant in vivo implications.
-
Chip Preparation: Immobilize the anti-parent compound antibody onto a sensor chip surface.
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Inject serial dilutions of the test compounds over the sensor surface at a constant flow rate.
-
Association Phase: Monitor the change in the refractive index as the analyte binds to the immobilized antibody.
-
Dissociation Phase: Flow running buffer over the surface and monitor the dissociation of the analyte-antibody complex.
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋).
| Compound | kₐ (1/Ms) | kₑ (1/s) | K₋ (nM) |
| Parent Compound | 1.5 x 10⁵ | 1.5 x 10⁻³ | 10 |
| Derivative A | 1.1 x 10⁵ | 1.65 x 10⁻³ | 15 |
| Derivative B | 5.0 x 10⁴ | 2.5 x 10⁻³ | 50 |
| Derivative C | 1.0 x 10⁴ | 2.5 x 10⁻³ | 250 |
| Alternative Compound | No Binding Detected | No Binding Detected | N/A |
Interpretation: The SPR data corroborates the ELISA findings, providing a more quantitative measure of the binding affinities. The kinetic data reveals that Derivative A has a slightly faster dissociation rate than the parent compound, which might translate to a shorter duration of off-target effects in vivo.
Tier 2: Cellular Assays for Functional Consequences
Should significant cross-reactivity be observed in the in vitro binding assays, it is crucial to investigate the potential functional consequences in a cellular context.
Basophil Activation Test (BAT)
Causality: The Basophil Activation Test (BAT) is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils in response to an allergen.[2][7] It is a valuable tool for assessing the potential for immediate-type hypersensitivity reactions (Type I).
Lymphocyte Transformation Test (LTT)
Causality: The Lymphocyte Transformation Test (LTT) assesses the proliferative response of T-cells upon exposure to a drug or its derivatives.[2][3] This assay is used to investigate the potential for delayed-type hypersensitivity reactions (Type IV), which are T-cell mediated.
Tier 3: Confirmatory Analysis in Biological Matrices
Causality: Immunoassays can be susceptible to matrix effects from components in biological samples (e.g., plasma, urine).[8] Therefore, it is essential to confirm the findings using a highly specific and sensitive orthogonal method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11][12] LC-MS/MS can accurately quantify the parent compound and its derivatives in complex biological matrices, providing a definitive assessment of their presence and potential for off-target accumulation.
Figure 2: A simplified workflow for LC-MS/MS analysis.
Comparative Summary and Recommendations
| Compound | In Vitro Binding (ELISA & SPR) | Potential for Hypersensitivity (Cellular Assays) | Recommendation |
| Parent Compound | High Affinity (Target) | Baseline | Lead Candidate |
| Derivative A | High Cross-Reactivity | Further Investigation Warranted | High Risk |
| Derivative B | Moderate Cross-Reactivity | Further Investigation Warranted | Moderate Risk |
| Derivative C | Low Cross-Reactivity | Low | Promising Alternative |
| Alternative Compound | Negligible Cross-Reactivity | Very Low | Viable Alternative |
Based on this illustrative data, Derivative C presents the most favorable cross-reactivity profile among the derivatives of this compound. The Alternative Compound, being structurally distinct, demonstrates the lowest risk of cross-reactivity.
Expert Insight: It is crucial to remember that cross-reactivity is not solely a property of the compound but is also dependent on the specific antibodies generated and the immunoassay format used.[13][14][15] Therefore, it is imperative to conduct these studies with well-characterized reagents and carefully validated assays.
Conclusion
This guide has provided a comprehensive framework for assessing the cross-reactivity of this compound and its derivatives. By employing a tiered approach that combines high-throughput screening, detailed kinetic analysis, and functional cellular assays, researchers can gain a thorough understanding of a compound's specificity and potential for immunogenic liabilities. The illustrative data highlights the significant impact that even minor structural modifications can have on cross-reactivity. Ultimately, a proactive and data-driven approach to cross-reactivity assessment is essential for the successful development of safe and effective therapeutics.
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U.S. Food and Drug Administration. (1997). Points to Consider in the Manufacture and Testing of Monoclonal Antibody Products for Human Use.[Link]
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Pichler, W. J. (2002). In vitro diagnostics of drug allergies. Journal of the German Society of Dermatology. [Link]
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Beckmann, N., & Pichler, W. J. (2006). Predicting drug hypersensitivity by in vitro tests. 3R Research Foundation. [Link]
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Hausmann, O. V., Gentinetta, T., Bridts, C. H., & Ebo, D. G. (2009). The basophil activation test in drug hypersensitivity: a critical review. Journal of Allergy and Clinical Immunology. [Link]
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Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening.[Link]
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Levin, B. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
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Rich, R. L., & Myszka, D. G. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]
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Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. [Link]
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McMillin, G. A., & Krasowski, M. D. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine. [Link]
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SeraCare. (n.d.). Technical Guide for ELISA.[Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.[Link]
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Rich, R. L., & Myszka, D. G. (2011). Measuring Antibody–Antigen Binding Kinetics Using Surface Plasmon Resonance. ResearchGate. [Link]
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Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews. [Link]
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Nicoya Lifesciences. (n.d.). Case Study: The Importance of Binding Kinetics in Drug Discovery.[Link]
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Li, Y., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods. [Link]
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Bio-Rad Antibodies. (n.d.). ELISA Protocols.[Link]
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Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham. [Link]
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PubChem. (n.d.). sec-Butylbenzene, (-)-.[Link]
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Owen, L. J., & Keevil, B. G. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Steroids. [Link]
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A Senior Application Scientist's Guide to the Synthetic Utility of Butylphenyl Propanones
This guide provides an in-depth comparison of the synthetic utility of the constitutional isomers of butylphenyl propanone. As versatile chemical intermediates, these ketones serve as valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and materials science. The position of the butyl group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—imparts distinct steric and electronic properties that significantly influence their synthesis and subsequent reactivity. This document explores these differences, offering field-proven insights and supporting experimental frameworks for researchers, chemists, and drug development professionals.
Synthesis of Butylphenyl Propanone Isomers: A Tale of Directing Groups
The most direct and industrially scalable method for synthesizing aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution (EAS) reaction involves the treatment of an aromatic ring with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The Ortho and Para Isomers: A Predictable Outcome
The synthesis of 2- and 4-butylphenyl propanone begins with butylbenzene. The n-butyl group is an alkyl substituent, which acts as a moderately activating, ortho, para-directing group in electrophilic aromatic substitution. This directing effect is primarily due to hyperconjugation and weak inductive effects, which stabilize the arenium ion intermediates formed during the attack at the ortho and para positions.
Consequently, the Friedel-Crafts acylation of butylbenzene with propionyl chloride yields a mixture of the two isomers.
Caption: Friedel-Crafts acylation of butylbenzene.
The para isomer (4-butylphenyl propanone) is typically the major product due to steric hindrance. The bulky butyl group and the incoming electrophile sterically clash at the ortho position, making the para position more accessible. The exact ratio of para to ortho product can be influenced by reaction conditions such as temperature and solvent, but the para isomer almost always predominates.
The Meta Isomer: A Multi-Step Necessity
The synthesis of 3-butylphenyl propanone is less direct. Since the butyl group does not direct meta, a different strategy is required. A common approach involves starting with a meta-directing group, performing the acylation, and then converting the directing group into the desired butyl group. For instance, one could start with propiophenone, perform a Friedel-Crafts alkylation with a suitable butylating agent (though this is prone to issues like polyalkylation and rearrangements), and then separate the desired meta isomer. A more controlled, albeit longer, route would be necessary for a clean synthesis.
Comparative Reactivity in Key Transformations
The true synthetic utility of these isomers is revealed in their subsequent reactions. The carbonyl group is a hub of reactivity, but its accessibility and electronic environment are subtly altered by the position of the remote butyl group, primarily through steric effects.
Reduction of the Carbonyl Group
A common transformation of aryl ketones is the complete reduction of the carbonyl to a methylene group (CH₂), yielding an alkylbenzene. The Clemmensen and Wolff-Kishner reductions are the classical methods for this conversion.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is highly effective for aryl-alkyl ketones that are stable in strong acid.
-
Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base, like potassium hydroxide (KOH), at high temperatures. It is suitable for substrates that are sensitive to acid but stable in base.
For the butylphenyl propanone isomers, both methods are viable. However, the reaction rate for the 2-isomer may be slightly slower compared to the 3- and 4-isomers, particularly under the heterogeneous conditions of the Clemmensen reduction, where access to the zinc surface is critical.
Nucleophilic Addition to the Carbonyl
Reactions involving nucleophilic attack at the carbonyl carbon are highly sensitive to steric hindrance. This is where the differences between the isomers become most pronounced. The Grignard reaction, involving the addition of an organomagnesium halide (R-MgX) to form a tertiary alcohol, serves as an excellent model for this class of reactions.
The electrophilic carbonyl carbon of 2-butylphenyl propanone is flanked by the ethyl group on one side and the ortho-butylphenyl group on the other. The butyl group at the ortho position creates significant steric shielding, hindering the approach of the nucleophilic Grignard reagent. In contrast, the carbonyl groups of the 3- and 4-isomers are sterically unencumbered by the butyl group, allowing for much easier nucleophilic attack.
Caption: Relative reactivity in Grignard reactions.
This trend holds for other nucleophilic additions, including reactions with organolithium reagents, cyanohydrin formation, and reductive amination.
Olefination Reactions
The Wittig reaction, which converts ketones into alkenes using a phosphorus ylide (a Wittig reagent), is another cornerstone of C=C bond formation. The mechanism involves the formation of a four-membered oxaphosphetane intermediate. The formation of this intermediate is also subject to steric effects.
Similar to nucleophilic addition, the steric bulk of the ortho-butyl group in the 2-isomer is expected to slow the rate of the Wittig reaction compared to the 3- and 4-isomers. For sterically hindered ketones, forcing conditions (higher temperatures, longer reaction times) may be necessary, and yields may be lower.
Comparative Reactivity Summary
The table below summarizes the expected relative performance of the butylphenyl propanone isomers in key synthetic transformations.
| Reaction Type | Isomer | Expected Relative Rate/Yield | Primary Rationale |
| Friedel-Crafts Synthesis | 4- (para) | Major Product | Steric accessibility of the para position. |
| 2- (ortho) | Minor Product | Steric hindrance between the butyl group and the incoming electrophile. | |
| Carbonyl Reduction | 4- (para) | High | Unhindered carbonyl group. |
| (Clemmensen, Wolff-Kishner) | 3- (meta) | High | Unhindered carbonyl group. |
| 2- (ortho) | Moderate to High | Carbonyl is accessible, but surface reactions (Clemmensen) may be slightly impeded. | |
| Nucleophilic Addition | 4- (para) | High | Sterically unhindered carbonyl. |
| (e.g., Grignard) | 3- (meta) | High | Sterically unhindered carbonyl. |
| 2- (ortho) | Low | Significant steric hindrance from the ortho-butyl group impeding nucleophile approach. | |
| Olefination | 4- (para) | High | Sterically unhindered carbonyl. |
| (e.g., Wittig) | 3- (meta) | High | Sterically unhindered carbonyl. |
| 2- (ortho) | Low to Moderate | Steric hindrance slows the formation of the oxaphosphetane intermediate. |
Spectroscopic Characterization: A Guide to Identification
Distinguishing between the isomers is readily achieved using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The aromatic region is most diagnostic.
-
4-isomer: Will show a classic AA'BB' system, appearing as two distinct doublets, characteristic of 1,4-disubstitution.
-
2-isomer: Will display a more complex multiplet pattern for the four aromatic protons.
-
3-isomer: Will also show a complex multiplet, but with different chemical shifts and coupling constants compared to the 2-isomer.
-
-
¹³C NMR Spectroscopy: The number of aromatic signals can be revealing. The 4-isomer will show fewer aromatic signals due to symmetry compared to the 2- and 3-isomers.
-
IR Spectroscopy: All isomers will exhibit a strong carbonyl (C=O) stretching absorption around 1685 cm⁻¹. While minor shifts may occur due to electronic differences, they are often too subtle for definitive isomer identification.
-
Mass Spectrometry: The molecular ion peak will be identical for all isomers. The primary fragmentation pattern will likely involve alpha-cleavage to form the acylium ion (loss of the ethyl group) and benzylic cleavage of the butyl group. While the major fragments will be the same, their relative intensities might differ slightly.
Expected Spectroscopic Data
| Technique | 4-Butylphenyl propanone | 2-Butylphenyl propanone | 3-Butylphenyl propanone |
| ¹H NMR | Aromatic: Two doublets (~7.2-7.8 ppm) | Aromatic: Complex multiplet (~7.1-7.6 ppm) | Aromatic: Complex multiplet (~7.2-7.7 ppm) |
| (Aromatic Region) | |||
| IR (C=O Stretch) | ~1685 cm⁻¹ | ~1685 cm⁻¹ | ~1685 cm⁻¹ |
| MS (Key Fragment) | m/z = 161 (M - C₂H₅)⁺ | m/z = 161 (M - C₂H₅)⁺ | m/z = 161 (M - C₂H₅)⁺ |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and transformation of butylphenyl propanones. They are based on established procedures for these reaction classes.
Protocol 1: Synthesis of 4- and 2-Butylphenyl propanone via Friedel-Crafts Acylation
This protocol is adapted from standard Friedel-Crafts acylation procedures.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 eq).
-
Solvent & Reactant: Add a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) followed by butylbenzene (1.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add propionyl chloride (1.05 eq) dropwise from the dropping funnel to the stirred mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil, a mixture of 2- and 4-isomers, can be separated by column chromatography on silica gel.
Protocol 2: Grignard Reaction with 4-Butylphenyl propanone
This protocol is based on general procedures for Grignard reactions with ketones.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.5 eq).
-
Reagent Formation: Add a small portion of a solution of methyl bromide in dry diethyl ether (1.5 eq) to the magnesium. If the reaction does not start, gently warm or add a crystal of iodine. Once initiated, add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After addition, stir for 30 minutes to ensure complete formation of methylmagnesium bromide.
-
Addition: Cool the Grignard reagent to 0 °C. Add a solution of 4-butylphenyl propanone (1.0 eq) in dry diethyl ether dropwise from the dropping funnel.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quenching: Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude tertiary alcohol, which can be purified by chromatography or distillation.
Conclusion
While the constitutional isomers of butylphenyl propanone share the same molecular formula, their synthetic utility is distinct. The 4- and 3-isomers are highly versatile intermediates, readily participating in a wide range of standard ketone transformations due to their sterically accessible carbonyl groups. The 2-isomer, in contrast, presents a significant steric challenge. This steric hindrance makes it a less favorable substrate for reactions involving nucleophilic attack at the carbonyl, such as Grignard and Wittig reactions. However, this same property can be exploited for selective transformations where the carbonyl's reactivity needs to be attenuated. The choice of isomer is therefore a critical decision in a synthetic campaign, dictated by the desired reactivity and target molecule. Understanding these isomeric differences allows researchers to make informed strategic choices, optimizing reaction pathways and improving overall synthetic efficiency.
References
- Russell Organics. Butylphenyl Methyl Propional. [URL: https://russellorganics.com/blogs/news/butylphenyl-methyl-propional]
- Unknown. CLEMMENSEN REDUCTION. [URL: https://www.slideshare.net/PriyaPriya637/clemmensen-reduction-118893808]
- Research Topic. The Production of Phenyl-2-propanone from Benzaldehyde via a Baeyer-Villiger Reaction. [URL: https://www.researchgate.net/publication/263531406_The_Production_of_Phenyl-2-propanone_from_Benzaldehyde_via_a_Baeyer-Villiger_Reaction]
- LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.03%3A_Alkylation_and_Acylation_of_Aromatic_Rings_-_The_Friedel-Crafts_Reaction]
- Wikipedia. Clemmensen reduction. [URL: https://en.wikipedia.org/wiki/Clemmensen_reduction]
- University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [URL: https://www.chem.wisc.edu/deptfiles/OrgLab/handouts/13-FriedelCrafts.pdf]
- Pharmaguideline. Clemmensen Reduction. [URL: https://www.pharmaguideline.com/2011/08/clemmensen-reduction-clemmensen.html]
- Royal Society of Chemistry. Friedel–Crafts acylations of aromatic hydrocarbons. Part IX. Relative reactivities of acetyl, propionyl, butyryl, isobutyryl, valeryl, hexanoyl, decanoyl, benzoyl, and mes
A Comparative Guide to the Impurity Profiling of 1-(4-Sec-butylphenyl)propan-1-one from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety and efficacy. This guide provides an in-depth comparative analysis of the impurity profiles of 1-(4-sec-butylphenyl)propan-1-one, a key starting material in the synthesis of various pharmaceutical compounds, sourced from three different suppliers. We detail a robust analytical workflow employing High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of impurities. This guide serves as a practical resource for researchers and quality control professionals, offering insights into potential synthetic byproducts and the importance of rigorous supplier qualification in drug development.
Introduction: The Criticality of Impurity Profiling
In pharmaceutical manufacturing, the adage "you are what you start with" holds profound truth. The quality of the final drug product is intrinsically linked to the purity of its starting materials and intermediates. Impurity profiling, the identification and quantification of all potential impurities in an API, is therefore a cornerstone of drug development and manufacturing.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][4]
This compound is a crucial intermediate in the synthesis of various APIs. Its synthesis, typically involving a Friedel-Crafts acylation reaction, can introduce a variety of process-related impurities, including starting materials, by-products, and intermediates.[5][6] The presence of these impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final drug product.[6] Therefore, a thorough understanding and control of the impurity profile of this intermediate from different commercial suppliers is paramount.
This guide presents a systematic approach to the comparative analysis of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. We will explore the analytical methodologies, present comparative data, and discuss the potential origins and implications of the observed impurities.
Experimental Design & Methodology
A robust analytical workflow is essential for the accurate and reliable profiling of impurities. Our approach combines a quantitative HPLC-UV method for purity assessment and a qualitative LC-MS method for the structural elucidation of unknown impurities.
Materials and Reagents
-
This compound samples from Supplier A, Supplier B, and Supplier C.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Reference standards for this compound and any known potential impurities (if available).[3][7][8]
Sample Preparation
A standardized sample preparation protocol is crucial for accurate comparison.
-
Accurately weigh approximately 25 mg of each supplier's this compound into separate 25 mL volumetric flasks.
-
Dissolve the samples in methanol and dilute to the mark.
-
Further dilute 1 mL of each stock solution to 100 mL with the mobile phase to obtain a final concentration of 10 µg/mL.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
HPLC-UV Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for separating and quantifying organic impurities.[1][5]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
LC-MS Method for Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of unknown impurities due to its high sensitivity and ability to provide molecular weight information.[9][10][11][12]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 50-1000.
-
The same chromatographic conditions as the HPLC-UV method can be used to facilitate peak correlation.
Experimental Workflow Diagram
Figure 1: A schematic of the experimental workflow for the comparative impurity profiling of this compound.
Comparative Data Analysis
The following table summarizes the hypothetical purity and impurity data obtained from the analysis of samples from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (%) | 99.5 | 98.8 | 99.8 |
| Total Impurities (%) | 0.5 | 1.2 | 0.2 |
| Number of Impurities > 0.05% | 2 | 4 | 1 |
| Impurity 1 (RT: 5.2 min) | 0.2% | 0.5% | 0.1% |
| Impurity 2 (RT: 6.8 min) | 0.15% | 0.3% | Not Detected |
| Impurity 3 (RT: 8.1 min) | Not Detected | 0.2% | Not Detected |
| Impurity 4 (RT: 9.5 min) | 0.1% | 0.15% | 0.08% |
| Impurity 5 (RT: 11.2 min) | Not Detected | 0.05% | Not Detected |
RT: Retention Time
Expert Insights: Unraveling the Impurity Profile
The differences in the impurity profiles among the suppliers can often be traced back to variations in the synthetic route, purification methods, and storage conditions. A common synthetic route to this compound is the Friedel-Crafts acylation of sec-butylbenzene with propanoyl chloride or propanoic anhydride.[13][14]
Potential Impurities and Their Origins
Based on the Friedel-Crafts acylation pathway, several process-related impurities can be anticipated:
-
Unreacted Starting Materials: Residual sec-butylbenzene and propanoyl chloride.
-
Isomeric Products: Friedel-Crafts reactions can sometimes lead to the formation of ortho and meta isomers in addition to the desired para product. The presence of Impurity 1 in all samples, albeit at different levels, could potentially be an isomeric form of the final product.
-
Over-acylation Products: The introduction of a second propanoyl group onto the aromatic ring, though less common in acylation compared to alkylation, is a possibility.
-
By-products from Side Reactions: Impurities can also arise from side reactions of the starting materials or intermediates. For example, the self-condensation of propanoyl chloride could lead to the formation of diketones.
The higher number and concentration of impurities in the sample from Supplier B suggest that their manufacturing or purification process may be less optimized compared to Suppliers A and C. The presence of unique impurities (Impurity 3 and 5) in Supplier B's material warrants further investigation.
Structural Elucidation with LC-MS
The mass spectrometry data is instrumental in proposing structures for the observed impurities. For instance, an impurity with a mass-to-charge ratio (m/z) corresponding to the molecular weight of an isomer of the main compound would support the hypothesis of an isomeric impurity. Fragmentation patterns obtained from MS/MS analysis can provide further structural information to differentiate between positional isomers.[9][10]
Synthetic Pathway and Impurity Formation Diagram
Sources
- 1. Impurity profile-API [moleculematters.com]
- 2. Do You Know Your Product’s Impurity Profile? - Lachman Consultants [lachmanconsultants.com]
- 3. Impurity Reference Standards - Enamine [enamine.net]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharmtech.com [pharmtech.com]
- 6. contractpharma.com [contractpharma.com]
- 7. API Reference Standards & Research Materials Reference Materials | LGC Standards [lgcstandards.com]
- 8. bioszeparacio.hu [bioszeparacio.hu]
- 9. researchgate.net [researchgate.net]
- 10. Identifying and elucidating impurity species [rssl.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijprajournal.com [ijprajournal.com]
- 13. byjus.com [byjus.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Spectroscopic Analysis of sec-Butyl Phenyl Ketone and tert-Butyl Phenyl Ketone
A Technical Guide for Researchers and Drug Development Professionals
In the realm of organic chemistry and drug development, precise structural elucidation is paramount. Spectroscopic techniques form the bedrock of this analytical process, allowing scientists to probe molecular architecture with remarkable detail. This guide provides an in-depth comparison of two isomeric ketones, sec-butyl phenyl ketone and tert-butyl phenyl ketone, utilizing fundamental spectroscopic methods: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Understanding the subtle yet significant differences in their spectra is crucial for distinguishing between these closely related structures, a common challenge in synthesis and quality control.
Introduction: The Significance of Isomeric Distinction
sec-Butyl phenyl ketone (1-phenyl-2-methyl-1-butanone) and tert-butyl phenyl ketone (1-phenyl-2,2-dimethyl-1-propanone) share the same molecular formula, C₁₁H₁₄O, and a core phenyl ketone structure. However, the branching of the butyl group—secondary versus tertiary—introduces distinct steric and electronic environments that manifest uniquely in their respective spectra. This guide will dissect these differences, providing the experimental data and theoretical explanations necessary for confident identification.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The position of these absorption bands provides information about the functional groups present. For ketones, the most prominent feature is the carbonyl (C=O) stretching vibration.
Key Differentiator: The Carbonyl Stretch
The primary distinction between the two isomers in IR spectroscopy lies in the frequency of the C=O stretch. Conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹) to the 1685-1666 cm⁻¹ range.[1]
-
tert-Butyl Phenyl Ketone: The bulky tert-butyl group forces the carbonyl group out of the plane of the phenyl ring. This steric hindrance reduces the degree of conjugation between the C=O pi system and the aromatic ring. As a result, the C=O bond has more double-bond character, and its stretching frequency is higher, typically around 1680 cm⁻¹ .[2]
-
sec-Butyl Phenyl Ketone: The sec-butyl group is less sterically demanding, allowing for better coplanarity between the carbonyl group and the phenyl ring. This enhanced conjugation delocalizes the pi electrons, slightly weakening the C=O bond and lowering its stretching frequency to approximately 1685 cm⁻¹ .[3][4]
While this difference is subtle, it is a reliable diagnostic marker when comparing the two isomers directly.
Data Summary: Infrared Spectroscopy
| Functional Group | sec-Butyl Phenyl Ketone (cm⁻¹) | tert-Butyl Phenyl Ketone (cm⁻¹) | Comment |
| C=O Stretch | ~1685 | ~1680[2] | The higher frequency in the tert-butyl isomer is due to reduced conjugation. |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | Typical for aromatic C-H stretches. |
| C-H (Aliphatic) | ~2960-2850 | ~2960-2850 | Represents the C-H bonds of the butyl groups. |
| C=C (Aromatic) | ~1600, ~1450 | ~1600, ~1450 | Characteristic aromatic ring vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
The ¹H NMR spectra of these isomers are markedly different due to the distinct arrangements of protons on the butyl chains.
-
tert-Butyl Phenyl Ketone: The spectrum is relatively simple. The nine equivalent protons of the three methyl groups on the tert-butyl group appear as a sharp singlet around δ 1.30 ppm .[2] The five protons of the phenyl group appear as a multiplet in the aromatic region, typically between δ 7.2-7.9 ppm .[2]
-
sec-Butyl Phenyl Ketone: The spectrum is more complex due to the presence of a chiral center and the resulting diastereotopic protons.
-
A triplet for the terminal methyl group (CH₃) of the ethyl moiety.
-
A doublet for the other methyl group (CH₃) adjacent to the chiral center.
-
A multiplet (often a sextet or more complex) for the methylene protons (CH₂) which are diastereotopic.
-
A multiplet for the methine proton (CH) at the chiral center.
-
A multiplet for the aromatic protons.
-
The ¹³C NMR spectra also show clear differences, particularly in the aliphatic region.
-
tert-Butyl Phenyl Ketone:
-
A single, intense signal for the three equivalent methyl carbons of the tert-butyl group.
-
A signal for the quaternary carbon of the tert-butyl group.
-
Signals for the aromatic carbons, including the ipso, ortho, meta, and para carbons.
-
A signal for the carbonyl carbon, which is typically downfield (around 200 ppm).
-
-
sec-Butyl Phenyl Ketone:
-
Four distinct signals in the aliphatic region corresponding to the four different carbon environments in the sec-butyl group.
-
The expected signals for the aromatic carbons and the carbonyl carbon.
-
Data Summary: NMR Spectroscopy
| Spectroscopy | sec-Butyl Phenyl Ketone (ppm) | tert-Butyl Phenyl Ketone (ppm) |
| ¹H NMR | Complex multiplet pattern in the aliphatic region. | Sharp singlet (~1.30 ppm, 9H) and an aromatic multiplet (~7.2-7.9 ppm, 5H).[2] |
| ¹³C NMR | Four distinct signals in the aliphatic region. | Two signals in the aliphatic region (methyl and quaternary). |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Both isomers have the same molecular weight (162.23 g/mol ), so their molecular ion peaks ([M]⁺) will appear at m/z 162. The key to distinguishing them lies in their fragmentation patterns.
Key Differentiator: Alpha-Cleavage
The most significant fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond between the carbonyl group and the adjacent carbon.
-
tert-Butyl Phenyl Ketone: Alpha-cleavage results in the loss of a tert-butyl radical (•C(CH₃)₃), which is a very stable tertiary radical. This leads to the formation of a highly abundant benzoyl cation at m/z 105 . The tert-butyl cation at m/z 57 is also a prominent peak.[2]
-
sec-Butyl Phenyl Ketone: Alpha-cleavage can occur on either side of the carbonyl group. Loss of the sec-butyl radical also leads to the benzoyl cation at m/z 105 . However, loss of the phenyl radical can lead to a sec-butyl acylium ion. Additionally, McLafferty rearrangement is possible for sec-butyl phenyl ketone, which is not possible for the tert-butyl isomer due to the lack of a gamma-hydrogen.
The relative abundance of the m/z 105 and m/z 57 peaks is a strong indicator. The exceptional stability of the tert-butyl cation often makes the m/z 57 peak more intense in the spectrum of tert-butyl phenyl ketone compared to the corresponding fragment in the sec-butyl isomer's spectrum.
Data Summary: Mass Spectrometry (EI)
| m/z | Fragment Ion (sec-Butyl Phenyl Ketone) | Fragment Ion (tert-Butyl Phenyl Ketone) | Comment |
| 162 | [C₁₁H₁₄O]⁺ (Molecular Ion) | [C₁₁H₁₄O]⁺ (Molecular Ion)[2] | Present in both, but may be weak. |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | [C₆H₅CO]⁺ (Benzoyl cation)[2] | Base peak or very abundant in both. |
| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ (Phenyl cation)[2] | Common fragment from the benzoyl cation. |
| 57 | [C₄H₉]⁺ (sec-butyl cation) | [C₄H₉]⁺ (tert-butyl cation)[2] | Typically more abundant for the tert-butyl isomer due to cation stability. |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
This section provides a standardized protocol for obtaining a high-resolution ¹H NMR spectrum of a ketone sample, such as tert-butyl phenyl ketone.
Materials:
-
tert-Butyl Phenyl Ketone sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: a. Weigh approximately 10-20 mg of the tert-butyl phenyl ketone sample. b. Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ with TMS in a small vial. c. Mix thoroughly using a vortex mixer until the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup (Example: 400 MHz Spectrometer): a. Insert the NMR tube into the spinner turbine and adjust the depth. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.
-
Data Acquisition: a. Set the spectral width to approximately 16 ppm, centered around 6 ppm. b. Use a 90° pulse angle. c. Set the acquisition time to at least 2 seconds. d. Set the relaxation delay to 5 seconds to ensure full relaxation of all protons. e. Acquire 16 scans for a good signal-to-noise ratio.
-
Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase correct the spectrum manually or automatically. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants.
Visualizations
Molecular Structures
Caption: 2D structures of sec-butyl phenyl ketone and tert-butyl phenyl ketone.
Mass Spectrometry Fragmentation
Caption: Key alpha-cleavage fragments for tert-butyl phenyl ketone in MS.
Experimental Workflow: ¹H NMR
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
References
-
Organic Syntheses Procedure. tert-BUTYL PHENYL KETONE. Available from: [Link]
-
SpectraBase. tert-Butyl phenyl ketone. Available from: [Link]
-
NIST WebBook. Phenyl tert-butyl ketone. Available from: [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Ketones. Available from: [Link]
-
Illinois State University. Infrared Spectroscopy. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 1-(4-sec-butylphenyl)propan-1-one: A Guide for the Modern Laboratory
Understanding the Compound: A Prerequisite for Safe Disposal
Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
The Four Pillars of Proper Disposal: A Step-by-Step Protocol
The disposal of any chemical waste is a systematic process governed by stringent regulations. The following protocol, grounded in the principles of the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), provides a comprehensive framework for the disposal of 1-(4-sec-butylphenyl)propan-1-one.
Pillar 1: Waste Characterization - Is it Hazardous?
The cornerstone of proper chemical disposal is determining whether the waste is hazardous. Under RCRA, a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
| Characteristic | Description | Relevance to this compound |
| Ignitability | Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, and oxidizers. | While the exact flashpoint is not documented, many organic ketones are flammable. It is prudent to assume it may be ignitable until tested. |
| Corrosivity | Aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year. | As an aromatic ketone, it is unlikely to be corrosive on its own, but this should be verified if it is part of a solution. |
| Reactivity | Wastes that are unstable, react violently with water, can generate toxic gases, or are capable of detonation or explosive reaction. | There is no indication that this compound is highly reactive, but it should not be mixed with strong oxidizing or reducing agents without a thorough compatibility assessment. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if a waste meets this criterion. | Based on the data for its isomer, it is likely to be toxic if ingested.[1] A TCLP test would be required for a definitive classification. |
Actionable Step: To definitively classify the waste, a sample should be submitted to a certified environmental testing laboratory for analysis. The laboratory will perform tests such as flash point determination and the TCLP to ascertain if it meets the RCRA criteria for hazardous waste.
Pillar 2: Segregation and Containerization - Preventing Unwanted Reactions
Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure safe handling.
Experimental Protocol for Waste Segregation and Containerization:
-
Select the Right Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, for collecting the this compound waste. Ensure the container is in good condition with a secure, leak-proof cap.
-
Labeling is Key: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Segregate, Segregate, Segregate: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react to generate heat, toxic gases, or even cause an explosion. Store the container in a designated satellite accumulation area (SAA) within the laboratory.
Pillar 3: Accumulation - Time and Quantity Matter
The EPA regulates the amount of hazardous waste that can be accumulated on-site and for how long. These regulations vary based on the generator's status (Very Small, Small, or Large Quantity Generator).
Key Considerations for Waste Accumulation:
-
Satellite Accumulation Areas (SAAs): Laboratories can accumulate up to 55 gallons of non-acutely hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.
-
Time Limits: Once a container is full, or the time limit for your generator status is reached, it must be moved to a central accumulation area (CAA) and disposed of within the regulatory timeframe.
Pillar 4: Disposal - The Final Step
The final disposal of hazardous waste must be conducted by a licensed and reputable hazardous waste disposal company.
Step-by-Step Disposal Procedure:
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is your primary resource for waste disposal procedures. They will have established protocols and contracts with certified waste disposal vendors.
-
Arrange for Pickup: Schedule a pickup of the properly labeled and sealed waste container with your EHS office or the designated waste vendor.
-
Manifesting: For hazardous waste, a Uniform Hazardous Waste Manifest must be completed. This document tracks the waste from the point of generation to its final disposal facility. Your EHS office will typically manage this process.
-
Confirmation of Disposal: The waste disposal company will provide a certificate of disposal, confirming that your waste has been managed in an environmentally responsible manner.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created using Graphviz.
Sources
A Researcher's Guide to Personal Protective Equipment for Handling 1-(4-Sec-butylphenyl)propan-1-one
In the dynamic environment of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-(4-Sec-butylphenyl)propan-1-one (CAS No. 96187-76-7)[1][2][3]. Our commitment to your safety extends beyond supplying a product; we aim to be your trusted partner in laboratory safety and chemical handling by providing in-depth, field-proven insights. This document is structured to offer a clear, logical, and scientifically grounded approach to personal protective equipment (PPE) selection and use for this specific compound.
Hazard Assessment: Understanding the Risks
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.
-
Eye Damage: The compound may cause serious and potentially irreversible eye damage.
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.
-
Unknown Long-Term Effects: As with many research chemicals, the chronic toxicity of this compound may not be fully characterized.
Therefore, a cautious approach is warranted, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure. All laboratory personnel must be trained on these potential hazards and the appropriate safety protocols before commencing work[5][6][7].
Core Personal Protective Equipment (PPE) Requirements
Based on the potential hazards, the following PPE is mandatory for all personnel handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against workplace hazards[6][7][8].
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a splash hazard. | To protect against chemical splashes that can cause serious eye damage[6][9]. Goggles provide a seal around the eyes, and a face shield offers an additional barrier for the entire face[9]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and potential irritation or absorption[5][6]. Gloves should be inspected for integrity before each use. |
| Body Protection | A flame-resistant lab coat. | To protect skin and personal clothing from splashes and spills[5]. |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects[9]. |
Step-by-Step PPE Protocol: A Self-Validating System
The following procedures ensure a systematic and safe approach to PPE usage, minimizing the risk of contamination and exposure.
Donning (Putting On) PPE
Caption: PPE Donning Workflow
-
Inspect PPE: Before starting, visually inspect all PPE for any defects such as cracks, tears, or holes. Discard and replace any damaged items.
-
Hand Hygiene: Wash hands thoroughly with soap and water and dry them completely.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Put on safety goggles. If a splash hazard exists, put on a face shield over the goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE
The doffing sequence is critical to prevent cross-contamination.
Caption: PPE Doffing Workflow
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare skin.
-
Face Shield: If used, remove the face shield by grasping the headband and lifting it up and away from your face.
-
Goggles: Remove goggles from the back of your head to the front, without touching the front surface.
-
Lab Coat: Remove the lab coat by rolling it down your arms and turning it inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan
Proper disposal of contaminated PPE is essential to prevent environmental contamination and accidental exposure.
-
Gloves: Dispose of used gloves in a designated hazardous waste container[4].
-
Lab Coats: If grossly contaminated, the lab coat should be disposed of as hazardous waste. For minor contamination, follow your institution's guidelines for laundering contaminated lab coats.
-
Other Disposable PPE: Any other disposable PPE that has come into contact with the chemical should be disposed of in the hazardous waste stream.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
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National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
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Centers for Disease Control and Prevention. Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Retrieved from [Link]
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Colorado Emergency Preparedness Partnership. Chemical Safety. Retrieved from [Link]
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ChemReg.net. (2006, August 18). GHS Classification. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Retrieved from [Link]
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Vinati Organics Limited. (2020, June 18). Safety data sheet. Retrieved from [Link]
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Centers for Disease Control and Prevention. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH. Retrieved from [Link]
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Environmental Health and Safety. Safe Handling of Chemicals. Retrieved from [Link]
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database. Retrieved from [Link]
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Uniprox. Safety Data Sheet. Retrieved from [Link]
Sources
- 1. This compound CAS#: 96187-76-7 [chemicalbook.com]
- 2. This compound | C13H18O | CID 3773436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. clarionsafety.com [clarionsafety.com]
- 7. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reach.cdc.gov [reach.cdc.gov]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
